Product packaging for AMG2850(Cat. No.:)

AMG2850

Cat. No.: B3028026
M. Wt: 417.3 g/mol
InChI Key: DDBWYSSPWMXBIY-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AMG2850, also known as this compound, is a useful research compound. Its molecular formula is C19H17F6N3O and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound ((R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine- is 417.12758115 g/mol and the complexity rating of the compound is 573. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F6N3O B3028026 AMG2850

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R)-8-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-1,7-naphthyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBWYSSPWMXBIY-MEDUHNTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)N1CCC2=C([C@H]1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AMG2850 mechanism of action on TRPM8

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of AMG2850 on TRPM8

Executive Summary

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures and cooling agents like menthol.[1] Its role in sensory transduction has made it a significant target for therapeutic intervention in conditions such as chronic pain and migraine.[1][2] this compound, a potent and selective small-molecule antagonist of TRPM8, has been developed to probe the therapeutic potential of TRPM8 modulation.[2][3] This document provides a comprehensive technical overview of the mechanism of action, potency, selectivity, and preclinical profile of this compound, tailored for researchers and drug development professionals.

Core Mechanism of Action

TRPM8 channels are polymodal, activated by both physical (cold temperatures below ~26°C) and chemical stimuli (e.g., menthol, icilin). Upon activation, the channel opens, allowing an influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron and generates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of cold.

This compound functions as a potent antagonist, inhibiting the activation of the TRPM8 channel. Structural studies based on cryo-electron microscopy reveal that inhibitors like this compound bind selectively to the desensitized state of the channel. This binding occurs within the S1-S4 voltage-sensing domain, physically obstructing the conformational changes required for channel opening in response to agonists or cold stimuli. This mechanism is characteristic of non-competitive or allosteric inhibition, where the antagonist does not directly compete with the agonist for the same binding site but rather modulates the receptor's ability to be activated.

cluster_1 Stimuli & Inhibitor Closed Closed Open Open Closed->Open Conformational Change Desensitized Desensitized Open->Desensitized Prolonged Stimulation Desensitized->Closed Agonist Agonist (Menthol, Icilin, Cold) Agonist->Closed Binds & Activates This compound This compound This compound->Desensitized Binds & Stabilizes

Caption: TRPM8 channel gating and inhibition by this compound.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The efficacy and safety profile of a drug candidate is defined by its potency at the intended target, its selectivity over off-targets, and its pharmacokinetic properties. This compound has been characterized extensively in these regards.

In Vitro Potency and Selectivity

This compound demonstrates high potency against rat TRPM8, effectively blocking channel activation by various stimuli. Importantly, it shows significant selectivity for TRPM8 over other related TRP channels, such as TRPA1 and TRPV1, which is crucial for minimizing off-target effects.

Parameter Assay Condition Value Reference
IC₅₀ Rat TRPM8 (vs. Cold Activation)41 ± 8 nM
IC₅₀ Rat TRPM8 (vs. Menthol-induced Ca²⁺ release)7.3 nM
IC₅₀ Rat TRPM8 (vs. Cold-induced Ca²⁺ release)150 nM
IC₉₀ Rat TRPM8 (vs. Icilin Activation)204 ± 28 nM
IC₅₀ Selectivity vs. TRPA1>20 µM
vs. TRPV1>10 µM
vs. TRPV3>10 µM
vs. TRPV4>10 µM
Pharmacokinetic Profile in Rats

Preclinical studies in Sprague-Dawley rats indicate that this compound possesses favorable pharmacokinetic properties for in vivo evaluation, including good oral bioavailability and the ability to cross the blood-brain barrier.

Parameter Value Reference
Oral Bioavailability (Fpo) > 40%
Plasma Clearance 0.47 L/h/kg
Total Brain to Plasma Ratio 0.8–1.5

Preclinical In Vivo and Ex Vivo Data

The in vivo activity of this compound was assessed in several preclinical models to confirm target engagement and evaluate therapeutic potential in pain models.

Target Engagement and Efficacy

This compound demonstrated significant target coverage in pharmacodynamic models. However, this target engagement did not translate to efficacy in models of inflammatory or neuropathic pain, suggesting that either TRPM8 does not play a primary role in these specific models or that a higher level of target coverage is required.

Model Species Dose / Concentration Result Reference
Icilin-Induced Wet-Dog Shakes Rat10 mg/kg p.o.Full prevention of WDS
Cold Pressor Test RatNot specifiedBlocked cold-induced increase in blood pressure
Skin-Nerve Preparation Mouse300 µM MentholBlocked menthol-induced action potentials in C fibers
Inflammatory Pain (CFA Model) RatUp to 100 mg/kgNo significant therapeutic effect
Neuropathic Pain (SNL Model) RatUp to 100 mg/kgNo significant therapeutic effect
Thermoregulation Rat, Mouse100 mg/kgDecrease in body temperature

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

In Vitro: Agonist-Induced ⁴⁵Ca²⁺ Uptake Assay

This assay quantifies the ability of this compound to inhibit TRPM8 channel opening by measuring the influx of radioactive calcium following agonist stimulation.

Methodology:

  • Cell Culture: CHO cells stably expressing the target TRP channel (e.g., rat TRPM8) are cultured to confluence in appropriate media.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for 2 minutes to allow for target binding.

  • Agonist and Isotope Addition: An agonist (e.g., icilin or cold stimulus) and ⁴⁵Ca²⁺ (final concentration of 10 µCi/mL) are added to the cells.

  • Incubation: The cells are incubated for a further 2 minutes to allow for channel activation and calcium influx.

  • Wash and Lysis: The reaction is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺. The cells are then lysed.

  • Quantification: The intracellular ⁴⁵Ca²⁺ is measured using a scintillation counter to determine the level of uptake, which is inversely proportional to the antagonist activity.

A 1. Plate CHO-TRPM8 Cells B 2. Pre-incubate with This compound (2 min) A->B C 3. Add Agonist + ⁴⁵Ca²⁺ B->C D 4. Incubate (2 min) C->D E 5. Wash & Lyse Cells D->E F 6. Scintillation Counting E->F G Data Analysis (IC₅₀ Calculation) F->G

Caption: Workflow for the ⁴⁵Ca²⁺ uptake assay.
In Vivo: Icilin-Induced Wet-Dog Shake (WDS) Model

This behavioral model is used to confirm in vivo target engagement of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic "wet-dog shake" behavior in rats, which can be blocked by an effective antagonist.

Methodology:

  • Dose-Response (Icilin): The dose of icilin required to produce a robust and consistent WDS response (e.g., ED₈₀) is first determined by administering various doses (e.g., 0.3-1 mg/kg) to different cohorts of rats.

  • Acclimation: Animals are acclimated to the testing environment.

  • Antagonist Administration: Rats are pre-treated with either vehicle or varying doses of this compound via oral gavage (p.o.).

  • Agonist Challenge: After a set pre-treatment time, rats are challenged with the pre-determined ED₈₀ dose of icilin.

  • Behavioral Observation: The number of WDS events is counted by a trained observer over a specified time period following the icilin challenge.

  • Data Analysis: The percentage inhibition of WDS by this compound compared to the vehicle control is calculated to determine in vivo potency (e.g., IC₉₀).

cluster_0 Pre-Study cluster_1 Experiment Day A Determine Icilin ED₈₀ Dose B Acclimate Rats C Administer Vehicle or this compound (p.o.) B->C D Challenge with Icilin (ED₈₀) C->D E Observe & Count Wet-Dog Shakes D->E F Calculate % Inhibition E->F

Caption: Workflow for the icilin-induced WDS model.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. It demonstrates robust target engagement in preclinical pharmacodynamic models. Its mechanism involves binding to the desensitized state of the channel, thereby preventing activation by cold or chemical agonists. While it possesses favorable pharmacokinetic properties, it did not show efficacy in specific preclinical models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy highlights the complexity of pain pathways and underscores the need for further research to delineate the specific conditions where TRPM8 antagonism may offer therapeutic benefit, such as in migraine or cold allodynia. The detailed data and protocols presented here provide a solid foundation for such future investigations.

References

The Selectivity Profile of AMG2850: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin. As a key player in thermosensation, TRPM8 has emerged as a promising therapeutic target for conditions involving cold hypersensitivity and pain. This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized by its high affinity for the TRPM8 channel and significantly lower affinity for other related TRP channels. The following tables summarize the available quantitative data on the potency and selectivity of this compound.

TargetAgonist/StimulusAssay TypeSpeciesPotency (IC50/IC90)Fold SelectivityReference
TRPM8 Cold45Ca2+ UptakeRatIC50: 41 ± 8 nM-[1]
TRPM8 Icilin45Ca2+ UptakeRatIC90: 204 ± 28 nM-[1][2]
TRPA1Agonist45Ca2+ UptakeRat>600-fold vs TRPM8>600[1]
TRPV1Agonist45Ca2+ UptakeRat>100-fold vs TRPM8>100[1]
TRPV3Agonist45Ca2+ UptakeRat>100-fold vs TRPM8>100
TRPV4Agonist45Ca2+ UptakeHuman>100-fold vs TRPM8>100

Table 1: In Vitro Selectivity of this compound Against a Panel of TRP Channels.

ParameterSpeciesValueReference
In vivo IC90 (unbound)Rat99 nM

Table 2: In Vivo Potency of this compound in the Icilin-Induced Wet-Dog Shake Model.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of selectivity data. The following sections detail the key protocols used to characterize this compound.

Agonist-Induced 45Ca2+ Uptake Assay in CHO Cells

This in vitro assay is a primary method for determining the potency of TRPM8 antagonists.

Cell Line and Culture:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat TRPM8 channel are utilized.

  • Cells are maintained in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the TRPM8 channel.

Assay Protocol:

  • Cell Seeding: CHO-TRPM8 cells are seeded into 96-well plates at a density that allows for optimal confluence on the day of the assay.

  • Compound Incubation: On the day of the assay, the cell culture medium is removed, and cells are washed with a physiological buffer. This compound, at various concentrations, is then added to the wells and incubated for a short period to allow for binding to the TRPM8 channels.

  • Agonist Stimulation: Following the incubation with the antagonist, a TRPM8 agonist (e.g., icilin or a cold stimulus) is added to the wells along with 45Ca2+.

  • Termination and Measurement: The assay is terminated by rapidly washing the cells to remove extracellular 45Ca2+. The amount of intracellular 45Ca2+ is then quantified using a scintillation counter.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal response induced by the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This in vivo model is used to assess the target engagement and in vivo efficacy of TRPM8 antagonists.

Animal Model:

  • Male Sprague-Dawley rats are typically used for this model.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Experimental Procedure:

  • Acclimation: Rats are acclimated to the testing environment to minimize stress-induced behavioral artifacts.

  • Compound Administration: this compound is administered, typically via oral gavage, at various doses. A vehicle control group is also included.

  • Icilin Challenge: After a predetermined time to allow for drug absorption and distribution, rats are challenged with an intraperitoneal injection of icilin, a potent TRPM8 agonist.

  • Behavioral Observation: Immediately following the icilin injection, the frequency of "wet-dog shakes" (a characteristic and rapid rotational shaking of the head and body) is observed and counted for a defined period.

  • Data Analysis: The number of wet-dog shakes in the this compound-treated groups is compared to the vehicle control group to determine the dose-dependent inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used for its characterization, the following diagrams illustrate the TRPM8 signaling pathway and the workflow of the in vitro selectivity assay.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 This compound This compound This compound->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activation Depolarization Membrane Depolarization Ca_influx->Depolarization PKC PKC Ca_influx->PKC Activates Action_Potential Action Potential Depolarization->Action_Potential Triggers Gq Gq Protein Gq->PLC PKC->TRPM8 Phosphorylates & Modulates

TRPM8 Signaling Pathway and this compound Inhibition.

Selectivity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture CHO-TRPM8 Cells Plate_Cells Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Add_this compound Add this compound at Varying Concentrations Plate_Cells->Add_this compound Add_Agonist_Ca45 Add TRPM8 Agonist (Icilin or Cold) + ⁴⁵Ca²⁺ Add_this compound->Add_Agonist_Ca45 Incubate Incubate Add_Agonist_Ca45->Incubate Wash Wash to Remove Extracellular ⁴⁵Ca²⁺ Incubate->Wash Measure_Radioactivity Measure Intracellular ⁴⁵Ca²⁺ (Scintillation Counter) Wash->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for In Vitro Selectivity Assay.

Conclusion

This compound demonstrates a highly potent and selective antagonism of the TRPM8 channel. The comprehensive data from both in vitro and in vivo studies confirm its high affinity for its intended target with minimal interaction with other tested TRP channels. The detailed experimental protocols and a clear understanding of the TRPM8 signaling pathway provide a solid foundation for further research and development of TRPM8 antagonists for therapeutic applications. The provided visualizations of the signaling cascade and experimental workflow offer a clear and concise summary of the key processes involved in the characterization of this selective antagonist. Further investigation into a broader range of off-target interactions would provide an even more complete picture of the selectivity profile of this compound.

References

AMG2850: A Preclinical-Stage TRPM8 Antagonist - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary sensor for cold temperatures and cooling agents like menthol.[1][2] Its expression in sensory neurons has implicated it as a potential therapeutic target for conditions involving cold hypersensitivity and pain.[1][2] AMG2850 was developed as a potent and selective antagonist of the TRPM8 channel. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, key experimental protocols used in its evaluation, and the signaling pathways it modulates.

Core Data Summary

The preclinical development of this compound generated significant quantitative data on its potency, selectivity, and pharmacokinetic properties. These findings are summarized in the tables below for clear comparison.

In Vitro Pharmacology of this compound
ParameterSpeciesAssay ConditionsValueReference(s)
IC50 RatCold-induced intracellular calcium release in CHO cells7.3 nM[2]
IC50 RatMenthol-induced intracellular calcium release in CHO cells150 nM
IC90 RatIcilin-induced activation in CHO cells204 ± 28 nM
Selectivity Profile of this compound
TargetSpeciesAssayIC50 (µM)Selectivity Fold (vs. rTRPM8 - Icilin)Reference(s)
TRPA1RatCHO cells>20>100
TRPV1RatCHO cells>10>100
TRPV3RatCHO cells>10>100
TRPV4HumanCHO cells>10>100
In Vivo Pharmacokinetics of this compound in Rats
ParameterRoute of AdministrationValueReference(s)
Oral Bioavailability (F%) Oral (p.o.)>40%

Key Experimental Protocols

The preclinical characterization of this compound involved several key in vitro and in vivo models. The methodologies for these pivotal experiments are detailed below.

Intracellular Calcium Release Assay

Objective: To determine the in vitro potency of this compound in blocking TRPM8 channel activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8) are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Various concentrations of this compound are pre-incubated with the cells for a specified period.

  • Channel Activation: The TRPM8 channel is activated by either a cold stimulus (a rapid decrease in temperature) or a chemical agonist such as menthol or icilin.

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

Objective: To assess the in vivo target engagement and efficacy of this compound in a TRPM8-mediated behavioral model.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of WDS: After a predetermined pretreatment time, rats are injected intraperitoneally (i.p.) with the TRPM8 agonist icilin (typically 2.5 mg/kg).

  • Behavioral Observation: The number of wet-dog shakes is counted for a defined period (e.g., 30 minutes) immediately following icilin injection.

  • Data Analysis: The dose-dependent inhibition of icilin-induced WDS by this compound is evaluated to determine its in vivo potency.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.

Methodology:

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rat. This induces a localized inflammation and hyperalgesia.

  • Baseline Measurements: Before drug administration, baseline pain responses (e.g., thermal withdrawal latency, mechanical withdrawal threshold) are measured in both the ipsilateral (injected) and contralateral paws.

  • Compound Administration: this compound is administered (e.g., orally) at various doses at a specified time point after CFA injection.

  • Post-Dose Measurements: Pain responses are reassessed at multiple time points after drug administration.

  • Data Analysis: The effect of this compound on reversing thermal hyperalgesia and/or mechanical allodynia is compared to the vehicle-treated group.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Objective: To determine the efficacy of this compound in a model of neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated in one hind limb of the rat. This procedure leads to the development of neuropathic pain behaviors.

  • Post-Operative Recovery: Animals are allowed to recover from surgery for a period of time (e.g., 1-2 weeks) to allow for the full development of neuropathic pain.

  • Baseline Measurements: Baseline mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

  • Compound Administration: this compound is administered at various doses.

  • Post-Dose Measurements: Mechanical withdrawal thresholds are measured at different time points after drug administration.

  • Data Analysis: The ability of this compound to increase the paw withdrawal threshold (i.e., reduce mechanical allodynia) is compared to the vehicle control.

Mandatory Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks PIP2 PIP2 PIP2->TRPM8 Required for activation PLC PLC PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq Gq-coupled Receptor Gq->PLC Activates PKC PKC DAG->PKC Activates PKC->TRPM8 Modulates (Inhibits) Action_Potential Action Potential (Sensation of Cold/Pain) Depolarization->Action_Potential

Caption: Simplified TRPM8 signaling cascade and point of intervention for this compound.

Experimental Workflow for a Novel TRPM8 Antagonist

Experimental_Workflow HTS High-Throughput Screening (e.g., Ca2+ flux assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt In_Vitro_Char In Vitro Characterization - Potency (IC50) - Selectivity (TRP panel) - Mechanism of Action Lead_Opt->In_Vitro_Char In_Vivo_PK In Vivo Pharmacokinetics (e.g., Rat PK) In_Vitro_Char->In_Vivo_PK Target_Engagement In Vivo Target Engagement (e.g., Icilin-induced WDS) In_Vivo_PK->Target_Engagement Efficacy_Models In Vivo Efficacy Models - Inflammatory Pain (CFA) - Neuropathic Pain (SNL) Target_Engagement->Efficacy_Models Tox_Studies Toxicology and Safety Pharmacology Efficacy_Models->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

Caption: A typical preclinical workflow for the development of a TRPM8 antagonist.

Logical Flow for this compound Validation as a TRPM8 Blocker

Logical_Flow Hypothesis Hypothesis: Targeting TRPM8 will alleviate certain pain states. Identify_Antagonist Identify a Potent and Selective TRPM8 Antagonist (this compound) Hypothesis->Identify_Antagonist In_Vitro_Validation In Vitro Validation: - Blocks cold and agonist-induced  TRPM8 activation - Selective over other TRP channels Identify_Antagonist->In_Vitro_Validation In_Vivo_Target_Validation In Vivo Target Validation: - Orally bioavailable - Blocks TRPM8-mediated behavior  (Icilin-induced WDS) In_Vitro_Validation->In_Vivo_Target_Validation Test_Hypothesis Test Therapeutic Hypothesis in Disease Models In_Vivo_Target_Validation->Test_Hypothesis Efficacy_Results Efficacy Results: - Ineffective in inflammatory pain (CFA) - Ineffective in neuropathic pain (SNL) Test_Hypothesis->Efficacy_Results Conclusion Conclusion: Preclinical data does not support progression for these indications. Efficacy_Results->Conclusion

Caption: Logical progression of this compound's preclinical validation.

Discussion and Conclusion

This compound emerged from preclinical development as a potent and selective antagonist of the TRPM8 channel with good oral bioavailability. It demonstrated clear target engagement in vivo by effectively blocking the behavioral effects induced by the TRPM8 agonist icilin. However, despite its promising pharmacological profile, this compound failed to show efficacy in rat models of inflammatory and neuropathic pain. This lack of efficacy in relevant disease models likely contributed to the decision not to advance this compound into clinical trials. As of the current date, there is no publicly available information to suggest that this compound has been evaluated in human clinical trials.

The preclinical journey of this compound underscores the challenges in translating in vitro potency and in vivo target engagement into therapeutic efficacy for complex pain states. While the TRPM8 channel remains a compelling target, the experience with this compound suggests that a more nuanced understanding of the role of TRPM8 in different pain modalities or the development of antagonists with different properties may be required for successful clinical translation. This technical guide provides a consolidated resource for researchers in the field to build upon the knowledge gained from the preclinical investigation of this compound.

References

Investigating the Role of TRPM8: A Technical Guide to Using AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that plays a crucial role as the primary molecular sensor for cold temperatures in mammals.[1][2] Expressed predominantly in a subset of sensory neurons of the dorsal root and trigeminal ganglia, TRPM8 is activated by temperatures below 26°C, as well as by cooling agents such as menthol and icilin.[1][3][4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold. Beyond its role in thermosensation, emerging evidence implicates TRPM8 in a variety of physiological and pathophysiological processes, including pain modulation, migraine, and cancer, making it an attractive therapeutic target.

This technical guide focuses on the use of AMG2850, a potent and selective TRPM8 antagonist, as a pharmacological tool to investigate the function of the TRPM8 channel. This compound has been characterized as a highly selective, orally bioavailable small molecule that effectively blocks TRPM8 activation by both cold and chemical agonists. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its use in both in vitro and in vivo studies, and a summary of key quantitative data. Additionally, it includes visualizations of the TRPM8 signaling pathway and experimental workflows to aid researchers in designing and executing their studies.

Pharmacological Profile of this compound

This compound is a valuable tool for dissecting the physiological roles of TRPM8 due to its high potency and selectivity. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound against Rat TRPM8

Activation MethodIC50 (nM)Reference
Cold41 ± 8
Icilin204 ± 28
Menthol7.3

Table 2: Selectivity Profile of this compound

TargetIC50 (µM)Fold Selectivity vs. rTRPM8 (Icilin)Reference
Rat TRPA1>100>600
Rat TRPV1>10>100
Rat TRPV3>10>100
Human TRPV4>10>100

Table 3: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats

ParameterValueReference
Plasma Clearance (L/h/kg)0.47
Oral Bioavailability (%)47
Total Brain to Plasma Ratio0.8–1.5

Key Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of TRPM8 using this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit TRPM8-mediated increases in intracellular calcium in response to an agonist.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).

  • Reagents:

    • CHO cells expressing rTRPM8

    • Cell culture medium (e.g., MEM α medium with 10% FCS, penicillin/streptomycin, and a selection agent like hygromycin B)

    • Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Pluronic F-127

    • HEPES-buffered saline (HBS)

    • TRPM8 agonist (e.g., icilin or menthol)

    • This compound

  • Protocol:

    • Cell Plating: Plate rTRPM8-CHO cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

    • Dye Loading:

      • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBS.

      • Remove the culture medium from the cells and add the loading buffer.

      • Incubate the plate at 37°C for 60 minutes in the dark.

    • Compound Incubation:

      • Wash the cells twice with HBS.

      • Add HBS containing various concentrations of this compound or vehicle (e.g., 0.1% DMSO) to the wells.

      • Incubate at room temperature for 15-30 minutes.

    • Agonist Stimulation and Data Acquisition:

      • Use a fluorescence plate reader (e.g., FlexStation) to measure intracellular calcium levels.

      • Establish a baseline fluorescence reading for approximately 20 seconds.

      • Add a TRPM8 agonist (e.g., EC80 concentration of icilin or menthol) to the wells and continue recording fluorescence for at least 60-120 seconds.

    • Data Analysis:

      • Calculate the change in fluorescence from baseline to the peak response for each well.

      • Normalize the data to the vehicle control response.

      • Generate concentration-response curves and calculate the IC50 value for this compound.

This technique directly measures the ion channel activity of TRPM8 and its inhibition by this compound.

  • Cell Line: Human Embryonic Kidney (HEK293) or CHO cells expressing TRPM8.

  • Reagents:

    • TRPM8-expressing cells

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

    • TRPM8 agonist (e.g., menthol or icilin)

    • This compound

  • Protocol:

    • Cell Preparation: Plate cells on glass coverslips for recording.

    • Recording Setup:

      • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

      • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Whole-Cell Recording:

      • Obtain a gigaohm seal between the pipette and the cell membrane.

      • Rupture the membrane to achieve the whole-cell configuration.

      • Clamp the membrane potential at a holding potential of -60 mV.

    • TRPM8 Current Elicitation and Inhibition:

      • Apply a voltage ramp or step protocol to record baseline currents.

      • Perfuse the cells with the external solution containing a TRPM8 agonist to elicit a current.

      • Once a stable current is achieved, co-apply the agonist with various concentrations of this compound to measure inhibition.

      • Wash out the antagonist to observe the reversal of inhibition.

    • Data Analysis:

      • Measure the peak current amplitude in the presence and absence of this compound.

      • Calculate the percentage of inhibition for each concentration of the antagonist.

      • Construct a concentration-response curve and determine the IC50 value.

In Vivo Models

This is a pharmacodynamic model to assess the in vivo target engagement of TRPM8 antagonists.

  • Animals: Male Sprague-Dawley rats.

  • Reagents:

    • Icilin (dissolved in a vehicle such as 10% Tween 80 in saline)

    • This compound (formulated for oral or intraperitoneal administration)

  • Protocol:

    • Acclimation: Acclimate the rats to the observation chambers.

    • Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • Icilin Challenge: After a predetermined pretreatment time (e.g., 60 minutes for p.o. administration), inject icilin (e.g., 0.5 mg/kg, i.p.) to induce WDS.

    • Behavioral Observation: Immediately after icilin injection, observe and count the number of wet-dog shakes for a defined period (e.g., 30 minutes).

    • Data Analysis: Compare the number of WDS in the this compound-treated groups to the vehicle-treated group and calculate the dose-dependent inhibition.

This model assesses the role of TRPM8 in autonomic responses to cold stimuli.

  • Animals: Male Sprague-Dawley rats.

  • Equipment:

    • Blood pressure monitoring system (e.g., telemetry or tail-cuff)

    • Water bath with controlled temperature

  • Protocol:

    • Instrumentation: Implant telemetry devices for continuous blood pressure and heart rate monitoring, or acclimate rats to the tail-cuff system.

    • Compound Administration: Administer this compound or vehicle.

    • Cold Challenge: After the pretreatment period, immerse the rat's tail or a portion of its body in cold water (e.g., 4-5°C) for a short duration (e.g., 1-2 minutes).

    • Data Acquisition: Record blood pressure and heart rate before, during, and after the cold challenge.

    • Data Analysis: Calculate the change in blood pressure and heart rate in response to the cold stimulus and compare the responses between the this compound-treated and vehicle-treated groups.

This model is used to evaluate the efficacy of analgesics in a model of chronic inflammatory pain.

  • Animals: Male Sprague-Dawley rats.

  • Reagents:

    • Complete Freund's Adjuvant (CFA)

    • This compound

  • Protocol:

    • Induction of Inflammation: Inject CFA (e.g., 100 µl) into the plantar surface of one hind paw of the rat. This will induce a localized inflammation and hypersensitivity that develops over 24-48 hours.

    • Behavioral Testing (Baseline): Before CFA injection, measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli (e.g., using a plantar test device).

    • Behavioral Testing (Post-CFA): At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-measure the paw withdrawal thresholds to confirm the development of mechanical allodynia and thermal hyperalgesia.

    • Compound Administration and Efficacy Testing: Administer this compound or vehicle and assess its ability to reverse the established hypersensitivity by measuring paw withdrawal thresholds at different time points after treatment.

This model is used to investigate the efficacy of compounds in a model of chronic neuropathic pain.

  • Animals: Male Sprague-Dawley rats.

  • Protocol:

    • Surgical Procedure:

      • Anesthetize the rat.

      • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

      • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Behavioral Testing (Baseline and Post-Surgery):

      • Measure baseline mechanical withdrawal thresholds of the hind paw before surgery.

      • After a recovery period (e.g., 7 days), re-measure the thresholds to confirm the development of mechanical allodynia in the territory of the spared sural nerve.

    • Compound Administration and Efficacy Testing: Administer this compound or vehicle and assess its effect on the established mechanical allodynia over a time course.

Visualizing TRPM8 Signaling and Experimental Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->TRPM8 Modulates (Desensitization) PKA Protein Kinase A (PKA) PKA->TRPM8 Modulates (Inhibition) Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Ca_influx->PLC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Gene_Transcription Gene Transcription (e.g., via AP-1) Ca_influx->Gene_Transcription Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold and Pain Modulation Action_Potential->Sensation Experimental_Workflow cluster_invitro In Vitro Screening & Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Output HTS High-Throughput Screening (e.g., FLIPR-based Ca²⁺ assay) Secondary_Screen Secondary Screening (Calcium Imaging) HTS->Secondary_Screen Hit Confirmation Electrophysiology Electrophysiology (Patch Clamp) Secondary_Screen->Electrophysiology Mechanism of Action Potency Determine Potency (IC₅₀) Secondary_Screen->Potency Selectivity Selectivity Assays (vs. other TRP channels) Electrophysiology->Selectivity PK Pharmacokinetics (Oral Bioavailability, Brain Penetration) Electrophysiology->PK Lead Compound Electrophysiology->Potency Selectivity_Profile Determine Selectivity Profile Selectivity->Selectivity_Profile PD Pharmacodynamics (Icilin-WDS, Cold Pressor Test) PK->PD Efficacy Efficacy Models (Inflammatory & Neuropathic Pain) PD->Efficacy PK_PD_Relationship Establish PK/PD Relationship PD->PK_PD_Relationship Therapeutic_Potential Assess Therapeutic Potential Efficacy->Therapeutic_Potential

References

The Role of AMG2850 in Modulating Cold Sensation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 8 (TRPM8) channel is a critical molecular sensor for cold temperatures and a key player in the transmission of cold-related sensations, including pain. Its role in various physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of AMG2850, a potent and selective antagonist of the TRPM8 channel. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and discuss the clinical landscape for TRPM8 antagonists, offering a comprehensive resource for professionals in the field of sensory neuroscience and drug development.

Introduction to TRPM8 and Cold Sensation

The sensation of cold is initiated by the activation of specialized sensory neurons that express TRPM8, a non-selective cation channel.[1] When activated by cold temperatures (typically below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows an influx of cations, primarily Ca2+ and Na+, into the neuron.[2] This influx leads to depolarization of the cell membrane and the generation of action potentials that propagate along the sensory nerve fibers to the central nervous system, where the sensation of cold is perceived.

The signaling cascade following TRPM8 activation is modulated by intracellular factors, most notably phosphatidylinositol 4,5-bisphosphate (PIP2). The binding of PIP2 to the TRPM8 channel is a prerequisite for its activation by cold or chemical stimuli. The influx of Ca2+ upon channel opening can activate phospholipase C (PLC), which in turn hydrolyzes PIP2. This hydrolysis leads to a decrease in local PIP2 concentration, causing desensitization or adaptation of the TRPM8 channel to a sustained stimulus.

This compound: A Potent and Selective TRPM8 Antagonist

This compound is a small molecule antagonist designed to selectively inhibit the TRPM8 channel. Its chemical name is (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.[3] Preclinical studies have demonstrated its high potency and selectivity for TRPM8 over other related TRP channels, such as TRPV1 and TRPA1.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

ParameterValueSpeciesAssayReference
IC50 (vs. cold activation) 41 ± 8 nMRat45Ca2+ uptake
IC90 (vs. icilin activation) 204 ± 28 nMRat45Ca2+ uptake
Selectivity (IC90 vs. TRPV1) >100-foldRat45Ca2+ uptake
Selectivity (IC90 vs. TRPA1) >100-foldRat45Ca2+ uptake

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpeciesModelReference
Oral Bioavailability (F po) > 40%RatPharmacokinetic study
In vivo IC90 (unbound) 99 nMRatIcilin-induced Wet-Dog Shake
Effective Dose (ED80) < 0.5 mg/kg (icilin)RatIcilin-induced Wet-Dog Shake
Efficacy in inflammatory mechanical hypersensitivity Not effective (up to 100 mg/kg)RatComplete Freund's Adjuvant (CFA) model
Efficacy in neuropathic tactile allodynia Not effective (up to 100 mg/kg)RatSpared Nerve Ligation (SNL) model

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

Agonist-Induced 45Ca2+ Uptake Assay

This assay is a common method to determine the potency of antagonists against ion channels that flux calcium.

Objective: To measure the ability of this compound to inhibit TRPM8 activation by either cold or a chemical agonist (icilin).

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.

Protocol:

  • Cell Plating: Seed CHO-rTRPM8 cells into 96-well plates at a suitable density to achieve confluence on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) at 37°C.

  • Agonist and Radiotracer Addition: Add the TRPM8 agonist (e.g., icilin) and 45Ca2+ to the wells. For cold activation, the assay buffer is chilled before addition.

  • Incubation: Incubate the plate for a short period (e.g., 2 minutes) to allow for 45Ca2+ influx through activated TRPM8 channels.

  • Washing: Rapidly wash the cells with a cold stop buffer to remove extracellular 45Ca2+.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.

  • Data Analysis: Plot the 45Ca2+ uptake against the concentration of this compound to determine the IC50 or IC90 values.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists.

Objective: To evaluate the ability of this compound to block the behavioral effects of the TRPM8 agonist icilin.

Animal Model: Male Sprague-Dawley rats.

Protocol:

  • Acclimation: Acclimate the rats to the testing environment.

  • Compound Administration: Administer this compound orally (p.o.) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: Allow for a sufficient pre-treatment time for the compound to be absorbed and reach effective concentrations.

  • Icilin Challenge: Administer a standardized dose of icilin (e.g., 0.5 mg/kg, intraperitoneally) to induce the wet-dog shake behavior.

  • Behavioral Observation: Observe the rats for a defined period (e.g., 30-60 minutes) and count the number of wet-dog shakes.

  • Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibition.

Visualizing the Core Concepts

TRPM8 Signaling Pathway and this compound's Point of Intervention

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_antagonist Antagonist cluster_cellular_response Cellular Response TRPM8 TRPM8 Channel PLC Phospholipase C (PLC) TRPM8->PLC Ca2+ influx activates Depolarization Membrane Depolarization TRPM8->Depolarization Na+/Ca2+ Influx PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activation Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks ActionPotential Action Potential Generation Depolarization->ActionPotential ColdSensation Cold Sensation (CNS) ActionPotential->ColdSensation In_Vivo_Workflow start Start: Animal Acclimation drug_admin Compound Administration (this compound or Vehicle) start->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment agonist_challenge TRPM8 Agonist Challenge (e.g., Icilin Injection) pretreatment->agonist_challenge behavioral_obs Behavioral Observation (e.g., Count Wet-Dog Shakes) agonist_challenge->behavioral_obs data_analysis Data Analysis and Comparison behavioral_obs->data_analysis end End: Determine Efficacy data_analysis->end Logical_Relationship cluster_trpm8 TRPM8 Function cluster_this compound This compound Intervention cluster_pain_models Pain Models TRPM8_activation TRPM8 Activation (Cold/Agonist) Cold_Sensation Normal Cold Sensation TRPM8_activation->Cold_Sensation AMG2850_action This compound (TRPM8 Antagonist) AMG2850_action->TRPM8_activation Block_WDS Blocks Icilin-Induced Wet-Dog Shakes AMG2850_action->Block_WDS No_Efficacy No Therapeutic Effect of this compound AMG2850_action->No_Efficacy in Inflammatory_Pain Inflammatory Pain (Mechanical Hypersensitivity) Neuropathic_Pain Neuropathic Pain (Tactile Allodynia)

References

Unveiling the Preclinical Profile of AMG2850: A Potent and Selective TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a novel, potent, and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8, a non-selective cation channel, is recognized as a key sensor for cold temperatures and is activated by cooling compounds like menthol and icilin.[4] Its expression in sensory neurons, including dorsal root and trigeminal ganglia, has implicated it as a potential therapeutic target for pain and migraine.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological properties of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it inhibits the influx of cations (such as Ca2+) that is typically induced by cold temperatures or chemical agonists like menthol and icilin. This blockade of TRPM8 activation in sensory neurons is the fundamental mechanism underlying its pharmacological effects.

cluster_response Cellular Response Cold Cold Temperature TRPM8 TRPM8 Channel (Sensory Neuron Membrane) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential This compound This compound This compound->TRPM8

Caption: this compound Mechanism of Action on TRPM8 Channel.

Quantitative Pharmacological Data

The preclinical development of this compound has yielded significant quantitative data on its potency, selectivity, and pharmacokinetic profile. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAgonist/StimulusAssay TypeSpeciesIC50 (nM)IC90 (nM)Selectivity Fold (vs. TRPM8)Reference
TRPM8 Icilin45Ca2+ UptakeRat-204 ± 28-
TRPM8 Cold45Ca2+ UptakeRat41 ± 8--
TRPM8 MentholIntracellular Ca2+ ReleaseRat (CHO cells)7.3--
TRPM8 ColdIntracellular Ca2+ ReleaseRat (CHO cells)150--
TRPA1 --Rat>10,000>100-fold>100
TRPV1 --Rat>10,000>100-fold>100
TRPV3 --Rat>10,000->100
TRPV4 --Human>10,000->100
Table 2: Pharmacokinetic Properties of this compound in Rats
ParameterRouteValueUnitReference
Oral Bioavailability (Fpo) p.o.> 40%
Plasma Clearance i.v.0.47L/h/kg
Brain to Plasma Ratio -0.8 - 1.5-
Table 3: In Vivo Efficacy of this compound in Rat Models
ModelAgonist/StimulusDose of this compound (p.o.)EffectReference
Icilin-Induced Wet-Dog Shakes Icilin (0.5 mg/kg, i.p.)10 mg/kgFull prevention
Cold Pressor Test Cold Water Immersion10 mg/kgFull blockade of blood pressure increase
Inflammatory Mechanical Hypersensitivity Complete Freund's AdjuvantUp to 100 mg/kgNo significant effect
Neuropathic Tactile Allodynia Spinal Nerve LigationUp to 100 mg/kgNo significant effect
Body Temperature Regulation -100 mg/kgTransient decrease of ~0.98°C

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Assays: Agonist-Induced 45Ca2+ Uptake

This assay quantifies the ability of this compound to inhibit TRPM8 channel activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • This compound is pre-incubated with the cells for 2 minutes.

    • The TRPM8 agonist (icilin or cold stimulus) and 45Ca2+ are added.

    • After a 2-minute incubation, cells are washed to remove extracellular 45Ca2+.

    • Intracellular 45Ca2+ uptake is measured as a function of luminescence to determine the inhibitory effect of this compound.

start Start seed_cells Seed CHO-TRPM8 Cells in 96-well Plates start->seed_cells pre_incubate Pre-incubate with This compound (2 min) seed_cells->pre_incubate add_agonist Add Agonist (Icilin or Cold) + 45Ca2+ pre_incubate->add_agonist incubate_agonist Incubate (2 min) add_agonist->incubate_agonist wash_cells Wash Cells incubate_agonist->wash_cells measure_luminescence Measure Intracellular 45Ca2+ (Luminescence) wash_cells->measure_luminescence end End measure_luminescence->end

Caption: Workflow for 45Ca2+ Uptake Assay.
In Vivo Models

This pharmacodynamic model assesses in vivo target engagement of TRPM8.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Rats are pre-treated with this compound or vehicle via oral gavage.

    • After a set pre-treatment time, rats are administered icilin (0.5 mg/kg, i.p.).

    • The number of "wet-dog shakes" is counted for a 30-minute period following icilin injection.

    • The reduction in the number of shakes in the this compound-treated group compared to the vehicle group indicates the degree of TRPM8 antagonism.

start Start pretreat Pre-treat Rats with This compound or Vehicle (p.o.) start->pretreat administer_icilin Administer Icilin (0.5 mg/kg, i.p.) pretreat->administer_icilin observe Observe and Count Wet-Dog Shakes (30 min) administer_icilin->observe analyze Analyze Data: Compare this compound vs. Vehicle observe->analyze end End analyze->end

Caption: Workflow for Wet-Dog Shake (WDS) Model.

This model evaluates the role of TRPM8 in cold-induced physiological responses.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Rats are pre-treated with this compound or vehicle.

    • Animals are anesthetized.

    • Baseline mean arterial blood pressure (MBP) is recorded.

    • The paws and ventral half of the body are immersed in ice water.

    • MBP is recorded during the cold stimulus.

    • The percentage increase in MBP from baseline is calculated and compared between the this compound and vehicle groups to determine the inhibitory effect.

start Start pretreat Pre-treat Rats with This compound or Vehicle start->pretreat anesthetize Anesthetize Rats pretreat->anesthetize record_baseline Record Baseline Mean Arterial Pressure (MBP) anesthetize->record_baseline apply_cold Immerse Paws and Ventral Body in Ice Water record_baseline->apply_cold record_response Record MBP During Cold Stimulus apply_cold->record_response analyze Analyze Data: % Increase in MBP record_response->analyze end End analyze->end

Caption: Workflow for Cold Pressor Test (CPT).

Clinical Development Status

As of the latest available information, there are no public records of this compound entering human clinical trials. The compound remains a preclinical investigational drug.

Summary and Future Directions

This compound is a potent and highly selective TRPM8 antagonist with good oral bioavailability and brain penetration in preclinical species. It has demonstrated robust target engagement in vivo, effectively blocking physiological responses to TRPM8 agonists and cold stimuli. However, at the doses tested, this compound did not show efficacy in rat models of inflammatory or neuropathic pain. This lack of efficacy in certain pain models, despite clear target engagement, suggests that either TRPM8's role in these specific pain modalities is limited or that higher target coverage is required. The potential of TRPM8 antagonists, including this compound, as therapeutics for other conditions such as migraine remains an area for further investigation. The data presented here provide a solid foundation for researchers and drug developers interested in the pharmacology of TRPM8 and the therapeutic potential of its antagonists.

References

AMG2850: A Technical Guide for the Study of Thermosensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a crucial cation channel involved in the sensation of cold. Its role in thermosensation and potential as a therapeutic target for pain and migraine have made it a subject of intense research.[1] AMG2850 is a potent and selective small-molecule antagonist of TRPM8.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying thermosensation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Compound Profile: this compound

This compound, with the chemical name (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide, has been characterized by its high potency and selectivity for the TRPM8 channel.[1][2]

In Vitro and Pharmacokinetic Properties

This compound demonstrates robust in vitro activity against rat TRPM8 and possesses favorable pharmacokinetic properties for in vivo studies.

PropertyValueSpeciesAssay/Method
In Vitro Potency
IC50 (vs. cold activation)41 ± 8 nMRatLuminescence Assay
IC90 (vs. icilin activation)204 ± 28 nMRat45Ca2+ Uptake Assay
Selectivity
vs. TRPA1>600-foldRatNot Specified
vs. TRPV1, TRPV3, TRPV4>100-foldRat, HumanNot Specified
Pharmacokinetics
Oral Bioavailability (F po)> 40%RatNot Specified
Plasma Clearance0.47 L/h/kgRatNot Specified
Brain to Plasma Ratio0.8–1.5RatNot Specified

Mechanism of Action and Signaling Pathway

TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists like menthol and icilin, allows the influx of Na+ and Ca2+. This influx leads to depolarization of the sensory neuron and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of cold. This compound acts as a direct antagonist of the TRPM8 channel, binding to it and preventing the conformational changes necessary for ion influx. This blockade inhibits the depolarization of sensory neurons, thereby blocking the signaling of cold sensation.

TRPM8_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Sensory Neuron Membrane cluster_antagonist Antagonist cluster_cellular_response Cellular Response cluster_sensation Perception Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Activates Agonists Menthol / Icilin Agonists->TRPM8 Activates IonInflux Na+ / Ca2+ Influx TRPM8->IonInflux Allows This compound This compound This compound->TRPM8 Blocks Depolarization Depolarization IonInflux->Depolarization ActionPotential Action Potential Depolarization->ActionPotential ColdSensation Cold Sensation ActionPotential->ColdSensation Signals WDS_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction cluster_observation Observation Dosing Oral administration of This compound or Vehicle Icilin Intraperitoneal injection of Icilin Dosing->Icilin 2 hours prior Observation Place in observation chamber Icilin->Observation Counting Count Wet-Dog Shakes for 30 minutes Observation->Counting Skin_Nerve_Workflow cluster_preparation Preparation cluster_recording Recording cluster_treatment Treatment Dissection Isolate saphenous nerve and attached skin Mounting Mount in recording chamber Dissection->Mounting Stimulation Apply mechanical or chemical stimuli to skin Mounting->Stimulation Recording Record action potentials from nerve fibers Stimulation->Recording Application Apply this compound to skin Recording->Application Establish Baseline PostTreatmentRecording Re-apply stimuli and record Application->PostTreatmentRecording

References

The Discovery and Development of AMG2850: A TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the peripheral nervous system.[1][2] Its activation by cold stimuli or chemical agonists like menthol and icilin leads to a calcium influx and subsequent neuronal signaling.[1] Given its role in cold sensation and its upregulation in certain pain states, TRPM8 has emerged as a promising therapeutic target for conditions such as neuropathic pain and migraine.[1][2] This whitepaper details the discovery and preclinical development of AMG2850, a potent and selective antagonist of the TRPM8 channel.

This compound, with the chemical name (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide, was identified through high-throughput screening and subsequent medicinal chemistry efforts. This document provides a comprehensive overview of its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesAssayValue
Potency
IC₅₀ (vs. Cold Activation)RatLuminescence41 ± 8 nM
IC₅₀ (vs. Icilin Activation)RatLuminescence204 ± 28 nM
IC₉₀ (vs. Icilin Activation)RatLuminescence204 ± 28 nM
Selectivity
IC₅₀ vs. TRPA1Rat⁴⁵Ca²⁺ Uptake>600-fold vs. TRPM8
IC₅₀ vs. TRPV1Rat⁴⁵Ca²⁺ Uptake>100-fold vs. TRPM8
IC₅₀ vs. TRPV3Rat⁴⁵Ca²⁺ Uptake>100-fold vs. TRPM8
IC₅₀ vs. TRPV4Human⁴⁵Ca²⁺ Uptake>100-fold vs. TRPM8

Table 2: In Vivo Pharmacokinetics of this compound in Male Sprague-Dawley Rats

ParameterRouteDoseValue
Plasma ClearanceIntravenous2 mg/kg0.47 L/h/kg
Oral Bioavailability (Fpo)Oral5 mg/kg47%
Brain to Plasma Ratio--0.8 - 1.5

Experimental Protocols

In Vitro Assays

1. Agonist-induced ⁴⁵Ca²⁺ Uptake Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the target TRP channel (TRPM8, TRPA1, TRPV1, TRPV3, or human TRPV4).

  • Procedure:

    • CHO cells are cultured to confluency in appropriate media.

    • To determine the antagonist activity of this compound, the compound is incubated with the cells for 2 minutes prior to the addition of the respective channel agonist and ⁴⁵Ca²⁺.

    • A further 2-minute incubation is carried out to allow for ⁴⁵Ca²⁺ uptake.

    • The cells are then washed to remove extracellular ⁴⁵Ca²⁺.

    • The intracellular radioactivity is measured using a MicroBeta Jet scintillation counter.

    • Data are analyzed using GraphPad Prism to determine IC₅₀ values.

  • Final ⁴⁵Ca²⁺ Concentration: 10 μCi/mL.

In Vivo Models

1. Icilin-induced Wet-Dog Shake (WDS) Model in Rats

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are administered this compound or vehicle orally.

    • After a predetermined time, icilin (0.5 mg/kg) is injected intraperitoneally to induce wet-dog shakes.

    • The number of wet-dog shakes is observed and counted for a defined period.

    • The dose-dependent inhibition of WDS by this compound is evaluated to determine its in vivo target engagement.

2. Cold Pressor Test (CPT) in Rats

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are treated with this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle orally 2 hours prior to the test.

    • Animals are anesthetized with sodium pentobarbital (60 mg/kg, i.p.).

    • Baseline mean blood pressure (MBP) is recorded for 5 minutes.

    • The paws and ventral half of the body are immersed in ice water.

    • MBP is recorded for an additional 5 minutes during the cold immersion.

    • The change in MBP is calculated to assess the response to the cold stimulus and the inhibitory effect of this compound.

    • Plasma samples are collected immediately after the test for pharmacokinetic analysis.

3. Ex Vivo Skin-Nerve Preparation

  • Tissue: Mouse skin-nerve preparation.

  • Objective: To assess the effect of this compound on the firing of primary afferent C fibers.

  • Procedure:

    • An ex vivo skin-nerve preparation is established.

    • The preparation is treated with either vehicle (0.1% DMSO) or this compound.

    • The response of C fibers to the TRPM8 agonist menthol (300 μM) is recorded by measuring action potential firing.

    • The ability of this compound to block menthol-induced action potentials is quantified.

4. Inflammatory and Neuropathic Pain Models

  • Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) model of mechanical hypersensitivity.

  • Neuropathic Pain Model: Spared Nerve Ligation (SNL) model of tactile allodynia.

  • Objective: To evaluate the efficacy of this compound in attenuating pain-like behaviors.

  • Procedure:

    • Pain models are induced in rats.

    • This compound is administered at various doses (up to 100 mg/kg).

    • Mechanical hypersensitivity or tactile allodynia is assessed using standard behavioral tests (e.g., von Frey filaments).

    • The therapeutic effect of this compound is determined by comparing the responses in treated versus vehicle control groups.

Mandatory Visualizations

Signaling Pathway

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_antagonist Antagonist cluster_cellular_response Cellular Response Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens This compound This compound This compound->TRPM8 Blocks Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy Potency Potency Assays (IC₅₀ vs. Cold/Icilin) Selectivity Selectivity Assays (vs. TRPA1, TRPV1, etc.) PK_studies Pharmacokinetic Studies in Rats (Clearance, Bioavailability) Potency->PK_studies WDS Wet-Dog Shake Model (Target Engagement) PK_studies->WDS CPT Cold Pressor Test (Target Engagement) Pain_Models Inflammatory & Neuropathic Pain Models (Efficacy)

Caption: Preclinical evaluation workflow for this compound.

Discussion and Conclusion

This compound is a potent and selective antagonist of the rat TRPM8 channel, demonstrating good oral bioavailability and brain penetration in preclinical species. In vivo studies confirmed its ability to engage the TRPM8 target, as evidenced by the dose-dependent inhibition of icilin-induced wet-dog shakes and the blockade of the cold pressor response. Furthermore, in an ex vivo skin-nerve preparation, this compound effectively blocked menthol-induced action potentials in C fibers.

Despite robust target engagement, this compound did not exhibit significant efficacy in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at the doses tested. This lack of efficacy suggests that either TRPM8 does not play a primary role in these specific pain modalities, or that a higher degree of target coverage is required to produce a therapeutic effect. The potential of TRPM8 antagonists for other indications, such as migraine, remains an area for further investigation. This comprehensive preclinical characterization of this compound provides valuable insights for the future development of TRPM8-targeted therapies.

References

The Impact of AMG2850 on Nociception: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AMG2850, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 has been a target of interest for novel analgesics due to its role in cold sensation and its potential involvement in pain pathways. This whitepaper consolidates the available preclinical data on this compound, detailing its in vitro and in vivo pharmacological profile, its mechanism of action, and its efficacy, or lack thereof, in established models of nociception. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the scientific findings surrounding this compound's impact on nociception. The evidence presented suggests that while this compound demonstrates significant target engagement, its efficacy in preclinical models of inflammatory and neuropathic pain is limited, raising important questions about the role of TRPM8 in these conditions.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a well-established sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its expression is enriched in dorsal root and trigeminal ganglia, which has implicated it as a potential therapeutic target for pain and migraine.[1][3] The rationale for targeting TRPM8 for analgesia is supported by upregulation of the channel in preclinical pain models, findings from knockout mouse studies, and human genetic associations.[3] this compound, a small molecule antagonist of TRPM8, was developed to investigate the therapeutic potential of blocking this channel in pain states. This whitepaper delves into the core preclinical research on this compound to provide a detailed understanding of its effects on nociceptive pathways.

Mechanism of Action: TRPM8 Antagonism

This compound functions as a potent and selective antagonist of the TRPM8 ion channel. TRPM8 is a polymodal channel activated by cold temperatures (approximately 8-26°C), cooling compounds, and voltage. Its activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in depolarization of sensory neurons and the sensation of cold. In the context of pain, it has been hypothesized that TRPM8 may contribute to cold allodynia and hyperalgesia in neuropathic and inflammatory conditions.

The signaling cascade downstream of TRPM8 activation involves several key molecules. The channel's activity is maintained by its binding to phosphatidylinositol 4,5-bisphosphate (PIP2). Activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes PIP2, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This depletion of PIP2 inhibits TRPM8 activity. Additionally, the release of intracellular calcium and the production of DAG can activate Protein Kinase C (PKC), which can also modulate and lead to the desensitization of the TRPM8 channel. This compound exerts its effect by directly blocking the TRPM8 channel, thereby preventing ion influx and subsequent neuronal signaling initiated by TRPM8 agonists.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx Allows Gq Gq-protein Coupled Receptor PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PLC->IP3_DAG Produces PIP2->TRPM8 Maintains Activity Cold Cold Temperature Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Sensation of Cold) Depolarization->Action_Potential PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->TRPM8 Inhibits/ Desensitizes

Caption: TRPM8 signaling pathway and the antagonistic action of this compound.

Preclinical Pharmacological Profile of this compound

The preclinical assessment of this compound revealed a compound with high potency, selectivity, and favorable pharmacokinetic properties for in vivo studies.

In Vitro Characterization

This compound demonstrated potent antagonism of the rat TRPM8 channel in vitro. Its selectivity was established against other related TRP channels, ensuring that its observed effects are likely mediated through TRPM8.

ParameterValueMethod
Potency
IC90 (vs. Icilin)204 ± 28 nMIcilin-induced calcium influx in CHO cells expressing rat TRPM8
IC50 (vs. Icilin)204 ± 28 nMIcilin-induced calcium influx in CHO cells expressing rat TRPM8
IC50 (vs. Cold)41 ± 8 nMCold-induced calcium influx in CHO cells expressing rat TRPM8
Selectivity
vs. TRPA1>600-foldFunctional assay
vs. TRPV1>100-foldFunctional assay
vs. TRPV3>100-foldFunctional assay
vs. TRPV4>100-foldFunctional assay
In Vivo Pharmacokinetics and Target Engagement

This compound exhibited good oral bioavailability and brain penetration in rats, making it suitable for in vivo behavioral studies. Crucially, in vivo target engagement was confirmed using a TRPM8-specific behavioral model.

ParameterValueSpecies
Pharmacokinetics
Oral Bioavailability (F po)> 40 %Rat
Plasma Clearance0.47 L/h/kgRat
Brain to Plasma Ratio0.8–1.5Rat
Target Engagement
Icilin-induced Wet-Dog Shakes (WDS)Significant blockade at 10 mg/kg p.o.Rat
Cold-Pressor Test (CPT)Significant blockade of cold-induced blood pressure increaseRat

Efficacy in Preclinical Models of Nociception

Despite its potent TRPM8 antagonism and confirmed target engagement in vivo, this compound failed to demonstrate significant efficacy in two standard preclinical models of inflammatory and neuropathic pain.

Inflammatory Pain Model

In the Complete Freund's Adjuvant (CFA) model of inflammatory mechanical hypersensitivity, this compound did not produce a significant therapeutic effect at doses up to 100 mg/kg. This suggests that TRPM8 antagonism may not be a viable strategy for mitigating mechanical pain associated with inflammation.

Neuropathic Pain Model

Similarly, in the Spared Nerve Ligation (SNL) model of neuropathic tactile allodynia, this compound was ineffective at doses up to 100 mg/kg. The lack of efficacy was observed even at plasma unbound concentrations exceeding 21-fold of the IC90 concentration required for effect in the TRPM8-specific WDS model.

Ex Vivo Nerve Preparation

In a skin-nerve preparation, this compound was shown to block menthol-induced action potentials in C fibers. However, it did not affect the mechanical activation of these fibers, which is consistent with the lack of efficacy in models of mechanical hypersensitivity.

Preclinical ModelEndpointThis compound EfficacyDose
Inflammatory Pain
CFA-induced Mechanical HypersensitivityMechanical withdrawal thresholdNo significant effectUp to 100 mg/kg
Neuropathic Pain
SNL-induced Tactile AllodyniaMechanical withdrawal thresholdNo significant effectUp to 100 mg/kg
Ex Vivo
Skin-Nerve PreparationMenthol-induced C fiber firingBlockedNot specified
Skin-Nerve PreparationMechanically-induced C fiber firingNo effectNot specified

Detailed Experimental Protocols

CFA-Induced Inflammatory Mechanical Hypersensitivity

This model induces a persistent inflammatory state, leading to heightened sensitivity to mechanical stimuli.

CFA_Workflow cluster_protocol CFA-Induced Inflammatory Pain Protocol start Acclimatize Sprague-Dawley Rats baseline Measure Baseline Mechanical Withdrawal Threshold (von Frey filaments) start->baseline injection Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw baseline->injection inflammation Allow Inflammation to Develop (e.g., 24 hours) injection->inflammation treatment Administer this compound or Vehicle (p.o.) inflammation->treatment testing Measure Post-treatment Mechanical Withdrawal Thresholds at specified time points treatment->testing analysis Analyze Data: Compare withdrawal thresholds between treatment groups and baseline testing->analysis end Endpoint Reached analysis->end

Caption: Experimental workflow for the CFA-induced inflammatory pain model.
  • Animals: Male Sprague-Dawley rats were used.

  • Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw induces a localized and persistent inflammation. This leads to swelling and hypersensitivity to mechanical stimuli.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and after CFA injection and subsequent drug treatment.

  • Treatment: this compound or vehicle was administered orally at various doses.

  • Outcome Measure: The primary outcome is the reversal of CFA-induced reduction in paw withdrawal threshold.

Spared Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model creates a state of neuropathic pain by partially injuring the sciatic nerve.

SNL_Workflow cluster_protocol Spared Nerve Ligation (SNL) Protocol start Acclimatize Sprague-Dawley Rats baseline Measure Baseline Mechanical Withdrawal Threshold (von Frey filaments) start->baseline surgery Surgically expose the sciatic nerve and its three terminal branches baseline->surgery ligation Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact surgery->ligation recovery Allow for post-operative recovery and development of neuropathic pain (e.g., 7-14 days) ligation->recovery treatment Administer this compound or Vehicle (p.o.) recovery->treatment testing Measure Post-treatment Mechanical Withdrawal Thresholds treatment->testing end Endpoint Reached testing->end

Caption: Experimental workflow for the Spared Nerve Ligation (SNL) model.
  • Animals: Male Sprague-Dawley rats were used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed. The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact.

  • Behavioral Testing: Tactile allodynia is measured on the lateral plantar surface of the operated paw (the territory of the intact sural nerve) using von Frey filaments.

  • Treatment: this compound or vehicle was administered orally at various doses after the development of stable allodynia.

  • Outcome Measure: The primary outcome is the reversal of the SNL-induced decrease in paw withdrawal threshold.

Icilin-Induced Wet-Dog Shake (WDS) Model for Target Engagement

This model is used to confirm that the drug is hitting its intended target (TRPM8) in a living animal.

WDS_Workflow cluster_protocol Icilin-Induced Wet-Dog Shake (WDS) Protocol start Acclimatize Rats pretreatment Administer this compound or Vehicle (p.o.) start->pretreatment wait Waiting Period (for drug absorption) pretreatment->wait icilin_injection Inject Icilin (i.p.) (a potent TRPM8 agonist) wait->icilin_injection observation Observe and count the number of Wet-Dog Shakes (WDS) over a defined period (e.g., 30 mins) icilin_injection->observation analysis Analyze Data: Compare the number of WDS in this compound-treated vs. vehicle-treated groups observation->analysis end Endpoint Reached analysis->end

Caption: Workflow for the Icilin-induced WDS model of in vivo target engagement.
  • Animals: Rats were used.

  • Procedure: Animals are pre-treated with this compound or vehicle. After a suitable absorption period, they are challenged with an intraperitoneal (i.p.) injection of icilin, a potent TRPM8 agonist.

  • Behavioral Measure: Icilin administration induces a characteristic and quantifiable behavior known as "wet-dog shakes" (WDS). The number of WDS is counted over a specific time period.

  • Outcome Measure: A reduction in the number of icilin-induced WDS in the this compound-treated group compared to the vehicle group indicates successful in vivo antagonism of the TRPM8 channel.

Conclusion and Future Directions

The preclinical data for this compound present a nuanced picture of the role of TRPM8 in nociception. While this compound is a potent and selective TRPM8 antagonist with excellent drug-like properties and confirmed in vivo target engagement, it failed to produce a significant analgesic effect in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia.

This lack of efficacy raises several possibilities:

  • TRPM8 may not play a significant role in mediating the mechanical hypersensitivity characteristic of these specific preclinical pain models.

  • A higher degree of TRPM8 target coverage than that achieved in the studies might be necessary to observe an analgesic effect.

  • The role of TRPM8 in pain may be more complex, potentially involving cooling-induced analgesia rather than direct pro-nociceptive signaling in these states.

The findings with this compound underscore the importance of robust preclinical evaluation and highlight the complexities of translating a molecular target into therapeutic efficacy. While the potential for TRPM8 antagonists as a treatment for migraine remains to be determined, the data on this compound suggest that targeting TRPM8 may not be a fruitful approach for the broad treatment of inflammatory and neuropathic pain, at least for the mechanical components of these conditions. Future research could explore the role of TRPM8 antagonists in other pain modalities, such as cold allodynia, or in different pain conditions to fully elucidate the therapeutic potential of this target.

References

Understanding AMG2850's structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of AMG2850

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin.[1][3][4] Its involvement in pain and migraine pathways has made it an attractive target for the development of novel analgesics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its pharmacological properties, and the experimental methodologies used in its characterization.

Core Compound: this compound

Chemical Structure: (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related TRPM8 antagonists developed by Amgen.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists

CompoundRat TRPM8 IC50 (nM) vs. MentholRat TRPM8 IC50 (nM) vs. ColdRat TRPM8 IC90 (nM) vs. IcilinSelectivity vs. TRPV1 & TRPA1
This compound 7.3150204 ± 28>100-fold
AMG063535210Not ReportedNot Reported
AMG878811110Not ReportedNot Reported
AMG96782.540Not ReportedNot Reported

Data for AMG0635, AMG8788, and AMG9678 are from Gavva et al., 2012.

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound in Rats

ParameterValue
Oral Bioavailability (F po)> 40%
Plasma Clearance0.47 L/h/kg
In Vivo Target Coverage (Icilin-induced WDS)Full prevention at 10 mg/kg p.o.
Unbound Mean In Vivo IC90 (WDS model)99 nM
Efficacy in Pain ModelsNo significant effect in inflammatory or neuropathic pain models up to 100 mg/kg

WDS: Wet-Dog Shakes

Structure-Activity Relationship (SAR) Insights

While a detailed medicinal chemistry campaign for the dihydro-1,7-naphthyridine series has not been published, analysis of related compounds from Amgen reveals key structural features for potent TRPM8 antagonism. The general scaffold consists of a central dihydroisoquinoline or dihydronaphthyridine core.

dot

SAR_Insights cluster_scaffold Core Scaffold cluster_substitutions Key Substitutions cluster_activity Pharmacological Activity Scaffold Dihydroisoquinoline or Dihydronaphthyridine Core R1 Aryl Group at C1/C8 (e.g., 4-(trifluoromethyl)phenyl) Scaffold->R1 R2 Carboxamide at N2/N7 (e.g., N-((S)-1,1,1-trifluoropropan-2-yl)) Scaffold->R2 Activity Potent TRPM8 Antagonism R1->Activity R2->Activity

Caption: Key structural components for TRPM8 antagonism.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are summarized below based on published methodologies for TRPM8 antagonists.

In Vitro TRPM8 Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TRPM8 agonist (e.g., menthol or icilin) in cells expressing the TRPM8 channel.

dot

Calcium_Flux_Workflow A Plate TRPM8-expressing cells (e.g., HEK293 or CHO) B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Pre-incubate with This compound or vehicle B->C D Add TRPM8 agonist (menthol or icilin) C->D E Measure fluorescence to determine intracellular calcium concentration D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro calcium flux assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the rat or human TRPM8 channel are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound or vehicle control for a defined period.

  • Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the cells to stimulate calcium influx through the TRPM8 channels.

  • Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence of the dye using a plate reader.

  • Data Analysis: The concentration-response curves are generated to calculate the IC50 value of the antagonist.

In Vivo Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model

This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists. Administration of the TRPM8 agonist icilin induces a characteristic shaking behavior in rodents, which can be blocked by a TRPM8 antagonist.

dot

WDS_Workflow A Acclimate rats to the observation chambers B Administer this compound or vehicle (p.o. or i.p.) A->B C Administer icilin (i.p.) after a set pre-treatment time B->C D Observe and count the number of wet-dog shakes for a defined period C->D E Determine the dose-dependent inhibition of WDS D->E TRPM8_Signaling cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_antagonist Antagonist cluster_response Cellular Response Cold Cold Temperature TRPM8 TRPM8 Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Influx Opens This compound This compound This compound->TRPM8 Blocks Depolarization Neuronal Depolarization Influx->Depolarization Signal Nerve Impulse Depolarization->Signal

References

Methodological & Application

AMG2850 In Vivo Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG2850 is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various preclinical rodent models. The provided methodologies are intended to guide researchers in assessing the compound's target engagement, efficacy in pain models, and potential liabilities. All quantitative data from cited studies are summarized, and key experimental workflows and signaling pathways are visualized.

Introduction

TRPM8 is a non-selective cation channel recognized as a principal sensor of cold temperatures and cooling agents like menthol and icilin.[3][4][5] Its expression in sensory neurons, particularly in the dorsal root and trigeminal ganglia, has implicated it as a potential therapeutic target for pain and migraine. This compound has been developed as a tool to probe the therapeutic potential of TRPM8 antagonism. It is characterized by its high selectivity and oral bioavailability. In vitro studies have demonstrated its potency at the rat TRPM8 channel. The following protocols describe key in vivo experiments to assess the pharmacological properties of this compound.

Data Presentation

Table 1: In Vitro and Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
In Vitro Potency (IC90) 204 ± 28 nMRat
Oral Bioavailability (F po) > 40%Rat
Plasma Clearance 0.47 L/h/kgRat
Brain to Plasma Ratio 0.8 - 1.5Rat
Table 2: In Vivo Efficacy of this compound in Rodent Models
ModelSpeciesThis compound DoseOutcomeReference
Icilin-Induced Wet-Dog Shakes Rat10 mg/kg, p.o.Significant target coverage; full prevention of WDS.
Inflammatory Mechanical Hypersensitivity (CFA) RatUp to 100 mg/kgNo significant therapeutic effect.
Neuropathic Tactile Allodynia (Spinal Nerve Ligation) RatUp to 100 mg/kgNo significant therapeutic effect.
Menthol-Induced Action Potentials in C-fibers MouseNot specifiedBlocked menthol-induced action potentials.

Signaling Pathway and Experimental Workflow Visualizations

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Leads to Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Causes Sensation Sensation of Cold / Pain Neuronal_Activation->Sensation

Caption: TRPM8 channel activation by cold or chemical agonists and inhibition by this compound.

Experimental_Workflow cluster_animal_models Animal Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment WDS Icilin Injection (Wet-Dog Shake Model) AMG2850_Admin This compound Administration (p.o.) WDS->AMG2850_Admin Vehicle_Admin Vehicle Administration (Control) WDS->Vehicle_Admin CFA CFA Injection (Inflammatory Pain) CFA->AMG2850_Admin CFA->Vehicle_Admin SNL Spinal Nerve Ligation (Neuropathic Pain) SNL->AMG2850_Admin SNL->Vehicle_Admin WDS_Count Count Wet-Dog Shakes AMG2850_Admin->WDS_Count Mech_Sens Measure Mechanical Sensitivity (von Frey filaments) AMG2850_Admin->Mech_Sens Therm_Sens Measure Thermal Sensitivity (Hot/Cold Plate) AMG2850_Admin->Therm_Sens Vehicle_Admin->WDS_Count Vehicle_Admin->Mech_Sens Vehicle_Admin->Therm_Sens

Caption: General experimental workflow for in vivo evaluation of this compound in different rat models.

Experimental Protocols

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This model is used to assess the in vivo target engagement of TRPM8 antagonists. Icilin, a TRPM8 agonist, induces a characteristic shaking behavior in rats, which can be quantified.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Icilin

  • Vehicle for icilin (e.g., 10% Tween 80 in saline)

  • This compound

  • Vehicle for this compound (appropriate for oral administration)

  • Observation chambers

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.).

  • Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound (typically 1-2 hours).

  • Icilin Injection: Inject icilin intraperitoneally (i.p.) at a dose known to produce a robust WDS response (e.g., 0.5 mg/kg).

  • Observation: Immediately after icilin injection, place the rat in the observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of WDS in the this compound-treated group to the vehicle-treated group. A significant reduction in WDS indicates target engagement by this compound.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the efficacy of analgesics in a state of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle for this compound

  • Von Frey filaments for assessing mechanical allodynia

  • Radiant heat source or hot plate for assessing thermal hyperalgesia

Procedure:

  • Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal threshold to mechanical and thermal stimuli.

  • CFA Injection: Under brief anesthesia, inject 100-150 µL of CFA into the plantar surface of one hind paw of the rat.

  • Development of Inflammation: Allow several days for inflammation and pain hypersensitivity to develop (typically 1-3 days).

  • This compound Administration: Administer this compound (up to 100 mg/kg, p.o.) or vehicle.

  • Post-treatment Assessment: At various time points after this compound administration, re-assess the paw withdrawal threshold to mechanical and thermal stimuli.

  • Data Analysis: Compare the paw withdrawal thresholds in the this compound-treated group to the vehicle-treated group. An increase in the withdrawal threshold indicates an analgesic effect.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model in Rats

This model mimics chronic neuropathic pain resulting from nerve injury.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments for spinal nerve ligation

  • Anesthetics

  • Suture material

  • This compound

  • Vehicle for this compound

  • Von Frey filaments

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli before surgery.

  • Surgical Procedure: Anesthetize the rat. Perform a surgical ligation of the L5 and L6 spinal nerves. A detailed surgical protocol should be followed to ensure consistency.

  • Post-operative Recovery: Allow the rats to recover from surgery for several days to a week, during which time neuropathic pain behaviors will develop.

  • This compound Administration: Administer this compound (up to 100 mg/kg, p.o.) or vehicle.

  • Post-treatment Assessment: At various time points after this compound administration, assess the mechanical withdrawal threshold using von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds in the this compound-treated group to the vehicle-treated group. An increase in the withdrawal threshold suggests an anti-allodynic effect.

Conclusion

The provided protocols and data summarize the preclinical in vivo evaluation of the TRPM8 antagonist, this compound. While this compound demonstrates clear target engagement in the icilin-induced WDS model, it did not show efficacy in rat models of inflammatory and neuropathic pain at the doses tested. These findings suggest that either TRPM8 antagonism is not a viable strategy for these pain modalities, or that higher target coverage is required. These protocols can serve as a foundation for further investigation into the role of TRPM8 in other physiological and pathological processes.

References

Application Notes and Protocols for AMG2850 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AMG2850, a potent and selective TRPM8 antagonist, in preclinical rodent models of pain. The included protocols are based on established methodologies and published data to guide researchers in designing and executing their studies.

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[1][2] It is expressed in a subpopulation of sensory neurons, implicating it as a potential target for pain therapeutics. This compound is a small molecule antagonist of TRPM8 with high potency and selectivity.[1][2] This document details its application and dosage in common rodent pain models.

Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSpeciesReference
In Vitro Potency (IC90) 204 ± 28 nM (against icilin activation)Rat[1]
Oral Bioavailability (F po) > 40%Rat
Plasma Clearance 0.47 L/h/kgRat
Brain to Plasma Ratio 0.8–1.5Rat

Efficacy of this compound in Rodent Models

TRPM8 Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model

This compound demonstrates significant target engagement in a TRPM8-mediated pharmacodynamic model.

ModelSpeciesThis compound Dose (p.o.)EffectReference
Icilin-Induced Wet-Dog ShakesRat10 mg/kgSignificant reduction in WDS
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This compound has been evaluated for its efficacy in a model of inflammatory mechanical hypersensitivity.

ModelSpeciesThis compound Dose (p.o.)Outcome MeasureResultReference
CFA-Induced Mechanical HypersensitivityRatUp to 100 mg/kgPaw withdrawal thresholdNo significant therapeutic effect
Neuropathic Pain: Spared Nerve Injury (SNL) Model

The efficacy of this compound has also been assessed in a model of neuropathic tactile allodynia.

ModelSpeciesThis compound Dose (p.o.)Outcome MeasureResultReference
SNL-Induced Tactile AllodyniaRatUp to 100 mg/kgTactile threshold (von Frey)No significant therapeutic effect

Experimental Protocols

Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This protocol is designed to assess the in vivo target engagement of TRPM8 antagonists.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Icilin

  • Vehicle for icilin (e.g., saline with 10% DMSO)

  • Observation chambers

Procedure:

  • Acclimate rats to the observation chambers for at least 30 minutes before dosing.

  • Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 10 mg/kg).

  • After a predetermined pretreatment time (e.g., 60 minutes), administer icilin intraperitoneally (i.p.) at a dose known to induce robust WDS (e.g., 2.5 mg/kg).

  • Immediately after icilin injection, place the rat in the observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).

  • A wet-dog shake is defined as a rapid, paroxysmal, and rotational shaking of the head and trunk.

  • Compare the number of WDS in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This protocol induces a localized inflammation and mechanical hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane or other suitable anesthetic

  • Electronic von Frey apparatus or calibrated von Frey filaments

  • This compound or vehicle

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using an electronic von Frey apparatus or up-down method with calibrated filaments on the plantar surface of the right hind paw.

  • Induction of Inflammation: Briefly anesthetize the rats and inject 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.

  • Post-Induction Period: Allow 24-48 hours for the inflammation and mechanical hypersensitivity to develop.

  • Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., up to 100 mg/kg).

  • Post-Treatment Measurement: At a specified time after drug administration (e.g., 1-2 hours), re-assess the PWT of the inflamed paw.

  • An increase in PWT in the this compound-treated group compared to the vehicle group would indicate an analgesic effect.

Protocol 3: Spared Nerve Injury (SNL) Model of Neuropathic Pain in Rats

This surgical model induces long-lasting neuropathic pain behaviors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

  • Electronic von Frey apparatus or calibrated von Frey filaments

  • This compound or vehicle

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli on the lateral plantar surface of the right hind paw.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Recovery: Allow the animals to recover for at least 7-14 days for the neuropathic pain phenotype to fully develop.

  • Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., up to 100 mg/kg).

  • Post-Treatment Measurement: At a specified time after drug administration (e.g., 1-2 hours), re-assess the PWT on the lateral plantar surface of the injured paw.

  • An increase in PWT in the this compound-treated group compared to the vehicle group would indicate an anti-allodynic effect.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel Ion_Influx Ca²⁺/Na⁺ Influx TRPM8->Ion_Influx Activation Cold Cold Temperature Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 This compound This compound (Antagonist) This compound->TRPM8 Inhibition Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Caption: Simplified TRPM8 signaling pathway.

Rodent_Pain_Model_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing Model_Induction Induce Pain Model (e.g., CFA injection, SNL surgery) Baseline_Testing->Model_Induction Development_Period Post-Induction Development Period Model_Induction->Development_Period Drug_Administration Administer this compound or Vehicle Development_Period->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Testing->Data_Analysis

Caption: General experimental workflow for rodent pain models.

References

Application Notes and Protocols for In Vivo Administration of AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and cooling agents like menthol and icilin.[5] Its involvement in pain and migraine pathways has made it a significant target for therapeutic development. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on the oral route, which has been effectively used in preclinical rat models.

Data Presentation

Table 1: Pharmacokinetic and In Vivo Efficacy Data of this compound in Rats

ParameterValueSpeciesAdministration RouteIn Vivo ModelSource
Oral Bioavailability (F po)> 40%Male Sprague-Dawley RatOral (p.o.)-
Plasma Clearance0.47 L/h/kgMale Sprague-Dawley RatIntravenous (i.v.)-
Brain to Plasma Ratio0.8–1.5Male Sprague-Dawley RatNot Specified-
Protein Binding88.1%Not SpecifiedNot Applicable-
Effective Dose (ED₅₀)1.8 mg/kgRatOral (p.o.)Icilin-induced Wet-Dog Shake (WDS)
Effective Dose for full prevention10 mg/kgRatOral (p.o.)Icilin-induced Wet-Dog Shake (WDS)
Tested Dose (no significant effect)up to 100 mg/kgRatOral (p.o.)Inflammatory mechanical hypersensitivity & neuropathic tactile allodynia

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Pharmacodynamic Studies

This protocol details the oral gavage administration of this compound to rats for assessing its in vivo efficacy in models such as the icilin-induced wet-dog shake (WDS) assay.

Materials:

  • This compound

  • Vehicle: 5% Tween 80 in OraPlus®

  • Male Sprague-Dawley rats

  • Oral gavage needles (size appropriate for rats)

  • Syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Animal Acclimation: House male Sprague-Dawley rats in a controlled environment with a 12:12 hour light-dark cycle, and provide ad libitum access to food and water for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution of 5% Tween 80 in OraPlus®.

    • Suspend the calculated amount of this compound in the vehicle.

    • Vortex the suspension thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.

  • Dosing:

    • Weigh each rat immediately before dosing to determine the precise volume of the formulation to be administered.

    • The typical administration volume for oral gavage in rats is 5 mL/kg.

    • Gently restrain the rat and carefully insert the gavage needle into the esophagus.

    • Administer the this compound suspension slowly and carefully to prevent accidental administration into the trachea.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of distress or adverse reactions following administration.

    • Proceed with the specific pharmacodynamic model (e.g., icilin-induced WDS) at the appropriate time point post-dosing, which should be determined by pharmacokinetic studies.

Protocol 2: Icilin-Induced Wet-Dog Shake (WDS) Model

This model is used to assess the in vivo target engagement of TRPM8 antagonists.

Materials:

  • Rats treated with this compound or vehicle as described in Protocol 1.

  • Icilin solution (e.g., 0.5 mg/kg, intraperitoneal injection).

  • Observation chambers.

  • Video recording equipment (optional).

Procedure:

  • Administer this compound or vehicle to the rats at the desired pre-treatment time.

  • At the designated time after treatment, administer icilin via intraperitoneal injection. A dose of 0.5 mg/kg of icilin has been shown to induce a robust WDS response.

  • Immediately place the rat in an observation chamber.

  • Count the number of wet-dog shakes for a defined period (e.g., 30 minutes) following icilin administration.

  • Compare the number of WDS in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow

AMG2850_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_pd Pharmacodynamic Model cluster_analysis Data Analysis Formulation This compound Formulation (5% Tween 80 in OraPlus®) Dosing Oral Gavage (e.g., 10 mg/kg) Formulation->Dosing Animals Acclimated Sprague-Dawley Rats Animals->Dosing Icilin_Injection Icilin Injection (0.5 mg/kg, i.p.) Dosing->Icilin_Injection Pre-treatment Observation Observation of Wet-Dog Shakes Icilin_Injection->Observation Data_Collection Quantify WDS Observation->Data_Collection Comparison Compare this compound vs. Vehicle Groups Data_Collection->Comparison

In Vivo Experimental Workflow for this compound

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Leads to Gene_Transcription Gene Transcription TRPM8->Gene_Transcription Indirectly regulates GPCR Gq-coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PLC->DAG PIP2->TRPM8 Modulates PKC PKC DAG->PKC Activates Cold Cold Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Ca_Influx->PLC Activates Ca_Influx->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation PKC->TRPM8 Phosphorylates (Modulates) PKA PKA PKA->TRPM8 Inhibits Src Src ERK ERK Src->ERK Akt Akt Src->Akt ERK->Gene_Transcription Akt->Gene_Transcription

TRPM8 Signaling Pathway and Modulation by this compound

References

Application Note: Utilizing AMG2850 in Calcium Imaging Assays for the Study of TRPM8 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary sensor for cold temperatures in mammals. It is also activated by cooling agents such as menthol and icilin. The activation of TRPM8 channels leads to an influx of cations, most notably calcium (Ca²⁺), which acts as a crucial second messenger in a variety of cellular signaling pathways. The dysregulation of TRPM8 has been implicated in chronic pain, migraine, and other pathological conditions, making it a significant target for therapeutic intervention.

AMG2850 is a potent and selective antagonist of the TRPM8 channel. Its ability to block the influx of calcium upon channel activation makes it a valuable tool for studying TRPM8 function and for screening potential therapeutic compounds. Calcium imaging assays provide a robust and high-throughput method to quantify the activity of TRPM8 and the inhibitory effects of antagonists like this compound. This application note provides detailed protocols for the use of this compound in calcium imaging assays, along with quantitative data for key compounds and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and commonly used TRPM8 agonists. These values are essential for designing and interpreting calcium imaging experiments.

Table 1: Potency of TRPM8 Antagonist this compound

CompoundTargetAssay TypeParameterValueSelectivity
This compoundrat TRPM8In vitroIC₉₀ (against icilin)204 ± 28 nM>100-fold vs. TRPV1 and TRPA1

Table 2: Potency of Common TRPM8 Agonists

CompoundTargetParameterValue
Mentholhuman TRPM8EC₅₀81 ± 17 µM[1]
Mentholrat TRPM8EC₅₀107 ± 8 µM[1]
Mentholmurine TRPM8EC₅₀62.64 ± 1.2 µM[2]
Icilinhuman TRPM8EC₅₀526 ± 24 nM[1]
Icilinrat TRPM8EC₅₀554 ± 12 nM[1]
IcilinCHO-TRPM8EC₅₀125 ± 30 nM

Signaling Pathways

The activation of the TRPM8 channel, either by cold temperatures or chemical agonists, results in a conformational change that opens the channel pore, allowing for the influx of cations, including Ca²⁺, down their electrochemical gradient. This increase in intracellular calcium concentration triggers downstream signaling events.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_antagonist Antagonist cluster_intracellular Intracellular Space Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Activates Menthol / Icilin Menthol / Icilin Menthol / Icilin->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Mediates This compound This compound This compound->TRPM8 Blocks Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Initiates

TRPM8 channel activation and inhibition.

Experimental Protocols

General Calcium Imaging Assay Workflow

The general workflow for a calcium imaging assay involves cell preparation, loading of a calcium-sensitive fluorescent dye, and measurement of fluorescence changes upon compound addition using a fluorescence plate reader or microscope.

Calcium_Assay_Workflow General Calcium Imaging Workflow A 1. Cell Seeding (e.g., HEK293-TRPM8) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Baseline Fluorescence Reading B->C D 4. Compound Addition (Agonist or Antagonist) C->D E 5. Kinetic Fluorescence Reading D->E F 6. Data Analysis E->F

A typical workflow for calcium imaging experiments.

Protocol 1: Agonist-Induced Calcium Flux Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of TRPM8 channels by an agonist.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8 (HEK293-TRPM8)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black-walled, clear-bottom assay plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPM8 agonist (e.g., Menthol or Icilin)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed HEK293-TRPM8 cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.

    • Set the excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the TRPM8 agonist at the desired concentration (e.g., EC₅₀ to EC₈₀ concentration of menthol or icilin) and continue recording the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

    • Generate dose-response curves and calculate EC₅₀ values for the agonists.

Protocol 2: Antagonist Assay Using this compound

This protocol determines the inhibitory effect of this compound on agonist-induced TRPM8 activation.

Materials:

  • All materials from Protocol 1

  • This compound

Procedure:

  • Cell Seeding and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • Antagonist Pre-incubation:

    • After washing the cells to remove the dye, add this compound at various concentrations diluted in HBSS to the respective wells.

    • Incubate the plate for 10-30 minutes at room temperature. The optimal pre-incubation time may need to be determined empirically.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add a fixed concentration of a TRPM8 agonist (typically the EC₈₀ concentration to ensure a robust signal for inhibition) to all wells, including those with this compound.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone.

    • Generate a dose-response curve for this compound and calculate its IC₅₀ value.

Logical Flow for Antagonist Screening

The process of identifying and characterizing an antagonist like this compound involves a logical sequence of experiments.

Antagonist_Screening_Flow Antagonist Screening Workflow A Primary Screen: Single concentration of test compounds B Identify 'Hits' (compounds showing significant inhibition) A->B C Dose-Response Assay: Determine IC₅₀ of hits B->C D Selectivity Assay: Test against other channels (e.g., TRPV1, TRPA1) C->D E Characterize Lead Compound (e.g., this compound) D->E

Logical progression for antagonist identification.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPM8 channel function. The calcium imaging assays detailed in this application note provide a reliable and quantifiable method for characterizing the activity of TRPM8 agonists and the inhibitory potency of antagonists like this compound. These protocols can be adapted for high-throughput screening campaigns aimed at the discovery of novel TRPM8 modulators for therapeutic development. Careful optimization of experimental parameters, such as cell density, dye loading conditions, and compound incubation times, will ensure high-quality, reproducible data.

References

Application Notes and Protocols: AMG2850 for Ex Vivo Skin-Nerve Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons and is activated by cold temperatures (<28°C), cooling agents like menthol and icilin, and other stimuli.[3][4][5] Its role as a key sensor of environmental cold makes it a target of interest for studying sensory transduction and for the development of therapeutics for conditions involving cold hypersensitivity.

These application notes provide a detailed protocol for the use of this compound in ex vivo skin-nerve preparations, a powerful technique for studying the electrophysiological properties of primary afferent fibers in a controlled environment that closely mimics physiological conditions.

Data Presentation

Quantitative Data for this compound

The following tables summarize the in vitro potency and selectivity of this compound against TRPM8 and other TRP channels.

Table 1: In Vitro Potency of this compound against Rat TRPM8

Activation StimulusIC50 (nM)Reference
Cold41 ± 8
Icilin204 ± 28
Menthol7.3

Table 2: Selectivity of this compound for Rat TRPM8 over other TRP Channels

TRP ChannelFold Selectivity (over TRPM8)Reference
TRPA1>600
TRPV1>100
TRPV3>100
TRPV4 (human)>100

Table 3: Effect of this compound on Menthol-Evoked Action Potentials in Mouse C-fibers (ex vivo skin-nerve preparation)

TreatmentMenthol ConcentrationMean Action Potentials / 2 minReference
Vehicle (0.1% DMSO)300 µM8.6 ± 2.9
This compound (10 µM)300 µMSignificantly blocked

Experimental Protocols

Protocol 1: Ex Vivo Mouse Saphenous Skin-Nerve Preparation

This protocol describes the dissection and preparation of the mouse saphenous nerve and the skin it innervates for electrophysiological recordings.

Materials:

  • C57BL/6 mouse

  • Euthanasia solution (e.g., CO2, isoflurane)

  • Dissection tools (fine scissors, forceps)

  • Sylgard-lined recording chamber

  • Synthetic interstitial fluid (SIF), oxygenated (95% O2, 5% CO2)

  • Micropipettes

  • Recording electrodes

  • Amplifier and data acquisition system

SIF Composition (in mM):

  • 123 NaCl

  • 3.5 KCl

  • 0.7 MgSO4

  • 1.7 NaH2PO4

  • 2.0 CaCl2

  • 9.5 Sodium gluconate

  • 5.5 Glucose

  • 7.5 Sucrose

  • 10 HEPES

  • Adjust pH to 7.45 ± 0.05

  • Maintain temperature at 32.0 ± 0.5 °C

Procedure:

  • Euthanize the mouse via an approved method and shave the hindlimb.

  • Make an incision from the ankle to the groin to expose the saphenous nerve and artery.

  • Carefully dissect the saphenous nerve along with the skin of the medial dorsum of the hind paw.

  • Transfer the dissected skin-nerve preparation to the recording chamber, with the corium side up, and superfuse with oxygenated SIF.

  • Desheath the saphenous nerve and tease it into fine filaments for extracellular recordings.

  • Identify single afferent units using a mechanical search stimulus (e.g., blunt glass rod).

  • Classify nerve fibers based on conduction velocity (C-fibers: <1.2 m/s).

Protocol 2: Application of this compound and TRPM8 Agonist

This protocol details the application of this compound to the prepared skin-nerve preparation to assess its effect on TRPM8-mediated neuronal activity.

Materials:

  • Prepared ex vivo skin-nerve preparation

  • This compound stock solution (in DMSO)

  • Menthol stock solution (in ethanol or DMSO)

  • Vehicle control (e.g., 0.1% DMSO in SIF)

  • SIF

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in SIF from the stock solution. Ensure the final DMSO concentration is low (e.g., 0.1%) to avoid non-specific effects.

  • Prepare a working solution of the TRPM8 agonist, menthol (e.g., 300 µM), in SIF.

  • Isolate the receptive field of a C-fiber using a metal ring (4-mm diameter) sealed to the skin.

  • Establish a baseline recording of spontaneous activity.

  • Apply the vehicle control to the receptive field for a set period (e.g., 10 minutes).

  • Apply the menthol solution to the receptive field and record the evoked action potentials for a defined duration (e.g., 2 minutes).

  • Wash the receptive field thoroughly with SIF until the neuronal activity returns to baseline.

  • Apply the this compound solution to the receptive field and incubate for a set period (e.g., 10 minutes).

  • Following incubation with this compound, apply the menthol solution (containing this compound) and record the evoked action potentials.

  • Compare the number of action potentials evoked by menthol in the presence of the vehicle versus this compound to determine the inhibitory effect of the compound.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol Menthol->TRPM8 Activation Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Opens Na_ion Na⁺ Influx TRPM8->Na_ion Opens Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential This compound This compound (Antagonist) This compound->TRPM8 Inhibition

Caption: TRPM8 signaling pathway activation and inhibition by this compound.

Experimental Workflow for Ex Vivo Skin-Nerve Preparation

ExVivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Dissection 1. Dissect Saphenous Nerve and Hind Paw Skin Mounting 2. Mount in Recording Chamber (Corium Side Up) Dissection->Mounting Teasing 3. Tease Nerve into Filaments Mounting->Teasing Identification 4. Identify Single C-fiber Unit Teasing->Identification Baseline 5. Record Baseline Activity Identification->Baseline Vehicle 6. Apply Vehicle Control Baseline->Vehicle Menthol1 7. Apply Menthol (300 µM) & Record Action Potentials Vehicle->Menthol1 Wash 8. Washout with SIF Menthol1->Wash This compound 9. Apply this compound (10 µM) Wash->this compound Menthol2 10. Apply Menthol + this compound & Record Action Potentials This compound->Menthol2 Comparison 11. Compare Action Potential Firing (Vehicle vs. This compound) Menthol2->Comparison

Caption: Experimental workflow for testing this compound on menthol-evoked responses.

References

Application Notes and Protocols for Cell-Based Assays Using AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and cooling agents like menthol and icilin.[4][5] Expressed primarily in a subset of primary afferent sensory neurons, TRPM8 is implicated in various physiological and pathophysiological processes, including cold sensation, pain, and migraine. These characteristics make TRPM8 a compelling target for therapeutic intervention, and this compound serves as a critical tool for investigating its function.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other potential TRPM8 modulators.

Mechanism of Action and Signaling Pathway

TRPM8 is a polymodal, calcium-permeable cation channel. Its activation by stimuli such as cold, menthol, or icilin leads to an influx of cations, primarily Ca2+, into the cell. This influx depolarizes the cell membrane and triggers downstream signaling cascades. In sensory neurons, this leads to the generation of action potentials that convey temperature and pain information to the central nervous system. The activation of the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) signaling pathway have also been associated with TRPM8 activity. This compound exerts its effect by blocking this channel, thereby inhibiting the influx of cations and subsequent cellular responses.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPM8 TRPM8 Channel Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Allows Cold Cold Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits MAPK MAPK Pathway Ca_Influx->MAPK Activates Response Cellular Response (e.g., Action Potential) Ca_Influx->Response Triggers

Caption: TRPM8 channel activation by cold or agonists and inhibition by this compound.

Quantitative Data Summary

This compound has been characterized in various in vitro assays, demonstrating its potency and selectivity for the TRPM8 channel. The following table summarizes key quantitative data from studies using Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).

Assay TypeParameterAgonistThis compound PotencySelectivityReference
Luminescence Assay IC₅₀Cold (12°C)41 ± 8 nM>600-fold vs. rTRPA1
Luminescence Assay IC₉₀Icilin204 ± 28 nM>100-fold vs. rTRPV1, rTRPV3, hTRPV4
⁴⁵Ca²⁺ Uptake Assay IC₅₀IcilinNot specified-

Data presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to evaluate TRPM8 antagonists like this compound.

Luminescence-Based Intracellular Calcium Assay

This assay measures changes in intracellular calcium concentration upon channel activation using a calcium-sensitive photoprotein, such as aequorin, which emits light in the presence of Ca²⁺. Coelenterazine is a substrate required for this reaction.

Materials:

  • CHO cells stably expressing rat TRPM8 (e.g., T-REx™ expression system)

  • Cell Culture Medium: F-12 Nutrient Mixture, supplemented with appropriate antibiotics and fetal bovine serum.

  • Inducing agent (e.g., 0.5 µg/mL tetracycline) if using an inducible expression system

  • Assay Buffer: F-12 medium containing 30 mM HEPES, pH 7.2

  • Coelenterazine (e.g., from P.J.K GmbH)

  • This compound and other test compounds

  • TRPM8 agonist: Icilin or cold buffer (12°C Assay Buffer)

  • 96-well or 384-well white, clear-bottom assay plates

  • Luminometer with injection capabilities (e.g., a CCD camera-based FLASH-luminometer)

Protocol:

  • Cell Seeding:

    • If using an inducible system, culture cells with the inducing agent (e.g., tetracycline) for 24-48 hours prior to the assay to ensure TRPM8 expression.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Cell Loading:

    • On the day of the assay, remove the culture medium from the wells.

    • Add Assay Buffer containing 15 µM coelenterazine to each well.

    • Incubate the plate for 2 hours at room temperature in the dark to allow for coelenterazine loading.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in Assay Buffer.

    • Using the luminometer's injection system or a multichannel pipette, add the diluted compounds to the respective wells. For this compound, a typical pre-incubation time is 2.5 minutes before agonist addition.

  • Agonist Addition and Signal Reading:

    • Prepare the TRPM8 agonist solution (e.g., 1 µM icilin) in Assay Buffer. If using cold as the agonist, prepare chilled Assay Buffer (12°C).

    • Place the plate in the luminometer.

    • Inject the agonist into the wells and immediately begin measuring luminescence. The signal is typically recorded over a period of 1-2 minutes.

  • Data Analysis:

    • Calculate the antagonist's inhibitory effect by comparing the peak luminescence signal in compound-treated wells to the signal in control (vehicle-treated) wells.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Radiometric ⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the influx of calcium by using a radioactive isotope, ⁴⁵Ca²⁺. It provides a robust and direct measure of channel function.

Materials:

  • CHO cells stably expressing rat TRPM8

  • Cell Culture Medium

  • 96-well Scintillation plates (e.g., Cytostar-T plates from Amersham)

  • Assay Buffer (e.g., F-12 with 30 mM HEPES, pH 7.2)

  • This compound and other test compounds

  • TRPM8 agonist (e.g., Icilin)

  • ⁴⁵Ca²⁺ solution (10 µCi/mL final concentration)

  • Microplate scintillation counter (e.g., MicroBeta Jet from PerkinElmer)

Protocol:

  • Cell Seeding:

    • Seed CHO-rTRPM8 cells into 96-well Cytostar-T plates at a density of approximately 20,000 cells/well.

    • Culture for 2 days to allow for adherence and growth.

  • Compound Incubation:

    • On the assay day, remove the culture medium.

    • Add Assay Buffer containing the desired concentrations of this compound or vehicle control to the wells.

    • Incubate the plate for 2 minutes at room temperature.

  • Agonist and ⁴⁵Ca²⁺ Addition:

    • Prepare a solution containing both the TRPM8 agonist (e.g., icilin) and ⁴⁵Ca²⁺ in Assay Buffer.

    • Add this solution to the wells to initiate calcium influx.

    • Incubate for a further 2 minutes.

  • Signal Detection:

    • Aspirate the solution from the wells and wash gently with ice-cold, calcium-free buffer to remove extracellular ⁴⁵Ca²⁺.

    • Measure the radioactivity in each well using a microplate scintillation counter. The amount of retained radioactivity is proportional to the calcium influx through the TRPM8 channels.

  • Data Analysis:

    • Determine the level of inhibition by comparing the counts per minute (CPM) in wells treated with this compound to control wells.

    • Calculate IC₅₀ values by plotting the dose-response curve as described for the luminescence assay.

Experimental Workflow Visualization

The general workflow for screening potential TRPM8 antagonists using a cell-based calcium influx assay is outlined below.

Workflow_Diagram cluster_prep cluster_assay cluster_analysis p1 Seed TRPM8-expressing cells in microplate p2 Incubate cells (e.g., 24-48h) p1->p2 p3 Load cells with Ca²+ indicator (e.g., Coelenterazine) p2->p3 a1 Add test compounds (e.g., this compound) and incubate p3->a1 a2 Add TRPM8 agonist (e.g., Icilin or Cold Buffer) a1->a2 a3 Measure signal (Luminescence or Radioactivity) a2->a3 d1 Calculate % Inhibition vs. Control a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC₅₀ / IC₉₀ values d2->d3

References

Application Notes and Protocols: AMG2850 for the Cold Pressor Test in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing AMG2850, a potent and selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, in the cold pressor test (CPT) in rats. This document outlines the experimental workflow, data presentation, and the underlying signaling pathways.

Introduction

The cold pressor test is a widely used method to induce a sympatho-excitatory response and assess the integrity of the autonomic nervous system.[1][2] In rodents, this test is a valuable tool for studying the mechanisms of cold nociception and evaluating the efficacy of analgesic compounds.[3][4] this compound is a potent and selective small molecule antagonist of TRPM8, the primary cold-sensing ion channel in sensory neurons.[5] By blocking TRPM8 activation by cold stimuli, this compound has been shown to effectively inhibit the cardiovascular responses elicited by the cold pressor test in rats, making it a valuable pharmacological tool for studying TRPM8-mediated physiology and cold pain.

Mechanism of Action

This compound is a highly selective antagonist of the TRPM8 ion channel, with an IC90 value of 204 ± 28 nM against icilin-induced activation of rat TRPM8. It demonstrates over 100-fold selectivity for TRPM8 compared to TRPV1 and TRPA1 channels. In the context of the cold pressor test, cold temperatures activate TRPM8 channels on primary sensory neurons. This activation leads to the influx of cations, depolarization of the neuron, and the generation of action potentials that propagate to the central nervous system. This sensory input ultimately triggers a reflex activation of the sympathetic nervous system, resulting in physiological responses such as an increase in blood pressure and heart rate. This compound acts by blocking the TRPM8 channel, thereby preventing the initial cold-induced neuronal activation and the subsequent sympatho-excitatory cascade.

Signaling Pathway

TRPM8_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Response Physiological Response cluster_Intervention Pharmacological Intervention Cold Stimulus Cold Stimulus TRPM8 Channel TRPM8 Channel Cold Stimulus->TRPM8 Channel Activates Sensory Neuron Sensory Neuron TRPM8 Channel->Sensory Neuron Depolarization Action Potential Action Potential Sensory Neuron->Action Potential Generates Spinal Cord Spinal Cord Action Potential->Spinal Cord Transmits to Brainstem (RVLM) Brainstem (RVLM) Spinal Cord->Brainstem (RVLM) Ascending Pathway Sympathetic Outflow Sympathetic Outflow Brainstem (RVLM)->Sympathetic Outflow Activates Increased Blood Pressure Increased Blood Pressure Sympathetic Outflow->Increased Blood Pressure Increased Heart Rate Increased Heart Rate Sympathetic Outflow->Increased Heart Rate This compound This compound This compound->TRPM8 Channel Blocks

Figure 1: TRPM8 signaling in the cold pressor response and the site of this compound action.

Experimental Protocols

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 250-350 g.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

This compound Administration
  • Formulation: this compound can be formulated in a vehicle such as 5% Tween 80 in OraPlus®.

  • Route of Administration: Oral gavage (p.o.).

  • Dosage: A dose of 10 mg/kg has been shown to be effective. A dose-response study (e.g., 1, 3, 10, 30 mg/kg) is recommended to determine the optimal dose for specific experimental conditions.

  • Timing: Administer this compound or vehicle 2 hours prior to the initiation of the cold pressor test.

Cold Pressor Test (CPT) Protocol
  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane at 1.2-1.4 g/kg, i.v. or sodium pentobarbital at 60 mg/kg, i.p.). The level of anesthesia should be sufficient to prevent any pain or distress to the animal while maintaining physiological stability.

  • Surgical Preparation (for direct blood pressure measurement):

    • Cannulate a femoral artery for continuous blood pressure monitoring.

    • Cannulate a femoral vein for the administration of fluids or drugs if necessary.

    • For heart rate measurement, an electrocardiogram (ECG) can be recorded.

  • Acclimation and Baseline Recording: Allow the animal to stabilize for at least 30 minutes after surgical preparation. Record baseline mean arterial pressure (MAP) and heart rate (HR) for 5 minutes prior to the cold stimulus.

  • Cold Stimulus: Immerse the rat's paws and the ventral half of its body in ice-cold water (approximately 0.5°C) for a duration of 2 minutes.

  • Data Recording: Continuously record MAP and HR throughout the 2-minute cold immersion period and for a 5-minute recovery period immediately following the removal of the cold stimulus.

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline for each animal.

    • The percent inhibition of the cold pressor response by this compound can be calculated using the following formula: % Inhibition = [1 - (ΔMAP_this compound / ΔMAP_Vehicle)] x 100

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Procedure Cold Pressor Test Procedure cluster_Analysis Data Analysis A Animal Acclimation C Oral Administration of this compound or Vehicle (2 hours pre-CPT) A->C B This compound Formulation B->C D Anesthesia C->D E Surgical Preparation (Cannulation) D->E F Baseline MAP & HR Recording (5 min) E->F G Cold Water Immersion (2 min) F->G H Recovery & Data Recording (5 min) G->H I Calculate ΔMAP & ΔHR H->I J Calculate % Inhibition I->J

Figure 2: Experimental workflow for the cold pressor test in rats with this compound.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and the expected outcomes of the cold pressor test.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterSpeciesValueReference
IC90 (Icilin Activation) Rat TRPM8204 ± 28 nM
IC50 (Cold Activation) Rat TRPM841 ± 8 nM
Selectivity vs. TRPV1>100-fold
Selectivity vs. TRPA1>600-fold
Table 2: In Vivo Efficacy of this compound in the Rat Cold Pressor Test
Dose (p.o.)Effect on Cold Pressor ResponsePlasma Unbound Concentration (Cu)Reference
10 mg/kgFull Blockade488 ± 48 nM
Table 3: Representative Data from the Cold Pressor Test in Rats (Vehicle Group)
ParameterBaselinePeak Response during CPTChange from Baseline
Mean Arterial Pressure (MAP) 107.5 ± 11.6 mmHg152.5 ± 15.9 mmHg+45.0 ± 9.3 mmHg
Heart Rate (HR) 415.0 ± 28.7 beats/min453.7 ± 35.2 beats/min+38.7 ± 15 beats/min
Note: These are representative values from the literature and may vary based on experimental conditions.

Conclusion

This compound is a valuable research tool for investigating the role of TRPM8 in cold sensation and autonomic regulation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in the rat cold pressor test model. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the evaluation of TRPM8-targeted therapeutics.

References

Application Notes and Protocols: Icilin-Induced Wet-Dog Shake Model for the Evaluation of TRPM8 Antagonists Featuring AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The icilin-induced wet-dog shake (WDS) model is a robust in vivo assay used to assess the pharmacodynamic activity of Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists. Icilin, a super-agonist of the TRPM8 ion channel, induces a distinct and quantifiable shaking behavior in rodents, which is reminiscent of a wet dog shaking.[1][2] This behavior is centrally mediated and dependent on TRPM8 activation.[3][4] The model serves as a valuable tool for the preclinical evaluation of novel compounds targeting TRPM8, a channel implicated in pain and migraine.[5]

This document provides detailed application notes and protocols for utilizing the icilin-induced WDS model, with a specific focus on the potent and selective TRPM8 antagonist, AMG2850, as a reference compound.

Signaling Pathway of Icilin-Induced Wet-Dog Shakes

Icilin's activation of TRPM8 channels initiates a downstream signaling cascade that culminates in the characteristic WDS behavior. This pathway involves the release of glutamate, subsequent activation of N-methyl-D-aspartate (NMDA) receptors, and the production of nitric oxide (NO). Antagonists of NMDA receptors and inhibitors of nitric oxide synthase have been shown to attenuate icilin-induced WDS.

Icilin_WDS_Pathway icilin Icilin trpm8 TRPM8 Activation icilin->trpm8 glutamate Glutamate Release trpm8->glutamate nmda NMDA Receptor Activation glutamate->nmda nos Nitric Oxide Synthase (NOS) Activation nmda->nos no Nitric Oxide (NO) Production nos->no wds Wet-Dog Shakes no->wds This compound This compound This compound->trpm8

Caption: Signaling cascade of icilin-induced wet-dog shakes.

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.

Materials and Reagents
  • Icilin (TRPM8 agonist)

  • This compound (TRPM8 antagonist)

  • Vehicle for Icilin (e.g., 10% Tween 80 in saline)

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Syringes and needles for administration (intraperitoneal, oral)

  • Observation chambers (e.g., transparent Plexiglas® cylinders)

  • Video recording equipment (optional, but recommended for unbiased counting)

  • Timer

Experimental Workflow

The general experimental workflow involves the pretreatment with the test compound (e.g., this compound) or vehicle, followed by the administration of icilin to induce WDS. The frequency of WDS is then observed and quantified over a defined period.

Experimental_Workflow start Start pretreatment Pretreatment: Administer this compound or Vehicle (p.o.) start->pretreatment wait Waiting Period (e.g., 60 minutes) pretreatment->wait induction Induction: Administer Icilin (i.p.) wait->induction observation Observation Period: Record Wet-Dog Shakes (e.g., 30-60 minutes) induction->observation data Data Analysis: Quantify WDS Frequency observation->data end End data->end

Caption: General experimental workflow for the icilin-induced WDS model.

Detailed Protocol: Antagonism of Icilin-Induced WDS by this compound in Rats
  • Preparation of Compounds:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Prepare a stock solution of icilin in a suitable vehicle (e.g., 10% Tween 80 in saline).

    • Vortex or sonicate solutions to ensure complete dissolution.

  • Animal Dosing:

    • Divide animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + Icilin, this compound + Icilin).

    • Administer this compound or its vehicle orally (p.o.) at the desired dose (e.g., 10 mg/kg).

    • After a predetermined pretreatment time (e.g., 60 minutes), administer icilin or its vehicle intraperitoneally (i.p.) at a dose that induces a submaximal WDS response (e.g., 0.5 mg/kg).

  • Observation and Data Collection:

    • Immediately after icilin administration, place the animal in an individual observation chamber.

    • Record the number of wet-dog shakes for a defined period, typically 30 to 60 minutes. A wet-dog shake is characterized by a rapid, rotational shaking of the head and torso.

    • For unbiased quantification, video record the sessions and have a blinded observer score the number of WDS.

  • Data Analysis:

    • Calculate the mean number of wet-dog shakes for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the antagonist's effect.

    • The percentage inhibition of WDS can be calculated as follows: % Inhibition = [1 - (Mean WDS in this compound group / Mean WDS in Vehicle + Icilin group)] * 100

Data Presentation

The following tables summarize representative quantitative data from studies utilizing the icilin-induced WDS model with this compound.

Table 1: Dose-Dependent Induction of Wet-Dog Shakes by Icilin in Rats

Icilin Dose (mg/kg, i.p.)Mean Number of Wet-Dog Shakes (± SEM)
0.3Data not consistently available
0.5137 ± 27
0.75Data not consistently available
1.0Data not consistently available
2.5Variable, but significant increase
5.0Variable, but significant increase

Note: A dose of 0.5 mg/kg icilin is often used in antagonist studies as it produces a robust and consistent response.

Table 2: Dose-Dependent Inhibition of Icilin-Induced Wet-Dog Shakes by this compound in Rats

This compound Dose (mg/kg, p.o.)Icilin Dose (mg/kg, i.p.)Mean Number of Wet-Dog Shakes (± SEM)Percent Inhibition
Vehicle0.5137 ± 270%
30.5Significant ReductionDose-dependent
100.5Full Prevention~100%
300.5Full Prevention~100%
1000.5Full Prevention~100%

Note: this compound demonstrates a dose-dependent and complete prevention of icilin-induced WDS, with full efficacy observed at 10 mg/kg p.o. and above.

Table 3: In Vitro Potency of this compound at Rat TRPM8

AssayParameterValue (nM)
Icilin ActivationIC90204 ± 28

Note: this compound is a potent antagonist of rat TRPM8 in vitro.

Conclusion

The icilin-induced wet-dog shake model is a reliable and quantifiable in vivo assay for assessing the target engagement of TRPM8 antagonists. The use of a well-characterized antagonist like this compound provides a benchmark for the evaluation of novel compounds. The detailed protocols and representative data presented herein offer a comprehensive guide for researchers aiming to implement this model in their drug discovery and development programs.

References

Application Notes and Protocols for Electrophysiology Recording with AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AMG2850, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in electrophysiological studies. The protocols detailed herein are designed to facilitate the investigation of TRPM8 modulation in native sensory neurons using an ex vivo skin-nerve preparation.

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures and cooling agents like menthol.[1] Expressed predominantly in a subset of primary afferent sensory neurons, TRPM8 plays a crucial role in the transduction of thermal sensations.[2] Its involvement in various physiological and pathophysiological processes, including cold hypersensitivity and neuropathic pain, has made it a significant target for therapeutic intervention.[1]

This compound is a potent, orally bioavailable, and selective TRPM8 antagonist.[3][4] In vitro studies have demonstrated its ability to block both cold- and agonist-induced activation of TRPM8 channels. Electrophysiological recordings from sensory neurons are a powerful tool to directly measure the effects of compounds like this compound on neuronal excitability and action potential firing in response to specific stimuli.

This document outlines the materials, methods, and protocols for conducting ex vivo skin-nerve electrophysiology experiments to characterize the inhibitory activity of this compound on TRPM8-mediated neuronal responses.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a reference for its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesAssayIC50 / IC90 (nM)
Potency against TRPM8
IC50 vs. Cold ActivationRatLuminescence41 ± 8
IC90 vs. Icilin ActivationRatLuminescence204 ± 28
Selectivity over other TRP Channels
vs. TRPA1Rat->600-fold
vs. TRPV1Rat->100-fold
vs. TRPV3Rat->100-fold
vs. TRPV4Human->100-fold

Table 2: In Vivo Activity of this compound

ModelSpeciesEndpointEffective Dose
Icilin-induced Wet-Dog ShakesRatReduction in shakes10 mg/kg, p.o. (full prevention)
Cold Pressor TestRatBlockade of blood pressure increase10 mg/kg, p.o. (full blockade)

Signaling Pathway and Experimental Workflow

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by cold or agonists like menthol leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. This depolarization, if sufficient, triggers the generation of action potentials in sensory neurons, which are then propagated to the central nervous system, resulting in the sensation of cold. This compound acts as a competitive antagonist, binding to the TRPM8 channel and preventing its opening, thereby inhibiting the downstream signaling cascade.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Cations Cation Influx (Na+, Ca2+) TRPM8->Cations Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP Signal to CNS Signal to CNS AP->Signal to CNS

Caption: TRPM8 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Ex Vivo Skin-Nerve Electrophysiology

The following diagram outlines the key steps for assessing the effect of this compound on TRPM8-mediated neuronal activity using the ex vivo skin-nerve preparation.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording & Stimulation cluster_treatment Treatment cluster_analysis Data Analysis A1 Dissect saphenous nerve and attached skin from mouse A2 Mount skin-nerve preparation in recording chamber A1->A2 A3 Superfuse with oxygenated synthetic interstitial fluid (SIF) A2->A3 B1 Isolate single C-fiber unit using a recording electrode A3->B1 B2 Establish baseline activity B1->B2 B3 Apply TRPM8 agonist (e.g., Menthol) to receptive field B2->B3 B4 Record action potentials B3->B4 C1 Incubate receptive field with this compound or vehicle B4->C1 C2 Re-apply TRPM8 agonist C1->C2 C3 Record post-treatment action potentials C2->C3 D1 Count number of action potentials before and after treatment C3->D1 D2 Calculate percentage inhibition D1->D2 D3 Determine dose-response relationship D2->D3

Caption: Workflow for ex vivo electrophysiological assessment of this compound.

Experimental Protocols

Protocol 1: Ex Vivo Mouse Saphenous Skin-Nerve Preparation and Electrophysiological Recording

This protocol details the procedure for isolating and recording from single C-fibers of the mouse saphenous nerve to assess the effect of this compound on menthol-evoked action potentials.

Materials:

  • Animals: Adult male C57BL/6 mice (7–18 weeks old)

  • Solutions and Reagents:

    • Synthetic Interstitial Fluid (SIF), oxygenated (95% O2, 5% CO2). Composition (in mM): 123 NaCl, 3.5 KCl, 0.7 MgSO4, 1.7 NaH2PO4, 2.0 CaCl2, 9.5 sodium gluconate, 5.5 glucose, 7.5 sucrose, and 10 HEPES. Adjust pH to 7.45 ± 0.05.

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Menthol stock solution (e.g., 300 mM in DMSO)

    • Vehicle control (e.g., 0.1% DMSO in SIF)

  • Equipment:

    • Dissection microscope

    • Recording chamber with two compartments (one for skin, one for nerve)

    • Perfusion system

    • Micromanipulators

    • Extracellular recording electrode (e.g., silver/silver chloride)

    • Reference electrode

    • Amplifier and data acquisition system (e.g., PowerLab, Spike2 software)

    • Mechanical stimulator (blunt glass rod, von Frey filaments)

    • Temperature controller to maintain bath at 32.0 ± 0.5 °C

Procedure:

  • Dissection: a. Anesthetize the mouse with isoflurane and sacrifice by cervical dislocation. b. Rapidly dissect the saphenous nerve and the skin from the medial dorsum of the hind paw. c. Place the preparation in the recording chamber with the corium side up, continuously superfused with oxygenated SIF at 32°C.

  • Nerve Preparation and Fiber Isolation: a. In the nerve compartment of the chamber, carefully desheath the saphenous nerve. b. Using fine forceps, tease the nerve into small filaments for extracellular recording. c. Place a nerve filament over the recording electrode.

  • Single Unit Identification: a. Identify a single afferent unit using a mechanical search stimulus (blunt glass rod) applied to the skin. b. Characterize the fiber type by measuring its conduction velocity. C-fibers are identified by conduction velocities slower than 1.2 m/s. c. Ensure a signal-to-noise ratio of >2 for reliable recording. d. Determine the mechanical threshold using calibrated von Frey filaments.

  • Drug Application and Recording: a. Isolate the receptive field of the identified C-fiber using a metal ring (4-mm diameter) sealed to the skin. b. Record baseline activity for a defined period (e.g., 2 minutes). c. Apply the vehicle control (e.g., 0.1% DMSO in SIF) to the receptive field and record for a baseline period. d. Apply the TRPM8 agonist, menthol (e.g., 300 μM), to the receptive field and record the number of action potentials for a set duration (e.g., 2 minutes). A response is typically defined as a minimum number of action potentials above baseline (e.g., 3 action potentials). e. Wash the receptive field with SIF until the activity returns to baseline. f. Incubate the receptive field with this compound (e.g., 10 μM) or vehicle for 10 minutes. g. Re-apply menthol in the presence of this compound or vehicle and record the action potential firing.

  • Data Analysis: a. Count the number of action potentials evoked by menthol in the presence of vehicle and in the presence of this compound. b. Calculate the percentage of C-fibers responding to menthol under each condition. c. For responding fibers, calculate the percentage inhibition of the menthol-evoked response by this compound. d. If multiple concentrations of this compound are tested, construct a dose-response curve to determine the IC50.

Protocol 2: Preparation of this compound Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Synthetic Interstitial Fluid (SIF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (e.g., 10 mM): a. Weigh the appropriate amount of this compound powder. b. Dissolve the powder in a calculated volume of DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term storage.

  • Working Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in SIF to achieve the desired final concentrations for the experiment. c. Ensure the final concentration of DMSO in the working solutions is consistent across all conditions and does not exceed a level that could affect neuronal activity (typically ≤ 0.1%). d. For example, to prepare a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution in SIF. e. Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.

Note: Always prepare fresh working solutions on the day of the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
No response to menthol - Non-viable preparation.- C-fiber does not express TRPM8.- Inactive menthol solution.- Ensure proper dissection and handling of the tissue.- Test multiple C-fibers.- Prepare fresh menthol solution.
High baseline activity - Mechanical irritation of the nerve.- Poor health of the preparation.- Ensure the nerve is not stretched or pinched.- Check the temperature and oxygenation of the SIF.
Inconsistent results - Inaccurate drug concentrations.- Incomplete washout between applications.- Calibrate pipettes and perform dilutions carefully.- Ensure adequate washout time for the agonist to be removed from the receptive field.
Loss of signal during recording - Movement of the nerve filament off the electrode.- Degradation of the preparation.- Re-position the nerve filament on the electrode.- Complete experiments in a timely manner after dissection.

References

Troubleshooting & Optimization

AMG2850 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AMG2850, a potent and selective TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For creating stock solutions, we recommend using high-quality, anhydrous DMSO.

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?

A2: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium to the final desired concentration.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experimental design to account for any solvent effects.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, you can store your this compound stock solution. For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Troubleshooting Guide for this compound Solubility Issues

Problem: Precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous buffer.

Possible Cause Solution
Final concentration of this compound is too high for the aqueous buffer. Decrease the final concentration of this compound in your working solution.
Final DMSO concentration is too low to maintain solubility. While keeping the final DMSO concentration below the toxic limit for your cells (typically <0.5%), you might need to slightly increase it to aid solubility. Always include a vehicle control.
Shock precipitation due to rapid dilution. Try a serial dilution approach. Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in a smaller volume of buffer.
Buffer composition is incompatible. Certain salts or proteins in your buffer could be promoting precipitation. If possible, try simplifying your buffer composition or testing a different buffer system.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Solubility Source
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (239.61 mM)MedchemExpress[2]
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLCayman Chemical[1]
Ethanol≥ 10 mg/mLCayman Chemical
Corn oil (with 10% DMSO)≥ 2.5 mg/mL (5.99 mM)MedchemExpress

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 417.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out 4.17 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.

Protocol for Preparing a Working Solution for In Vitro Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution, dilute the stock solution 1:1000 in your pre-warmed aqueous buffer or cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of your medium.

  • Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity and minimize the risk of precipitation.

  • Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions of this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute 1:1000 Dilution mix Vortex Gently dilute->mix working Final Working Solution mix->working

Caption: Experimental workflow for preparing this compound solutions.

trpm8_pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel influx Ca²⁺/Na⁺ Influx TRPM8->influx Activation cold Cold Stimulus (<28°C) cold->TRPM8 menthol Menthol menthol->TRPM8 This compound This compound This compound->TRPM8 Antagonist (Inhibition) depolarization Membrane Depolarization influx->depolarization action_potential Action Potential (Cold Sensation) depolarization->action_potential

Caption: Simplified TRPM8 signaling pathway and the inhibitory action of this compound.

troubleshooting_logic start Precipitate observed upon dilution in aqueous buffer? check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final concentration of this compound. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No increase_dmso Solution: Slightly increase final DMSO % (stay <0.5%) and use vehicle control. check_dmso->increase_dmso Yes check_dilution Was the dilution performed too rapidly? check_dmso->check_dilution No serial_dilute Solution: Use a serial dilution method. check_dilution->serial_dilute Yes check_buffer Consider buffer composition. check_dilution->check_buffer No

Caption: Troubleshooting logic for this compound solubility issues.

References

Potential off-target effects of AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMG2850. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a potent and highly selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel.[1][2][3] Experimental data demonstrates that this compound has a high degree of selectivity for TRPM8 over other related transient receptor potential (TRP) channels. Specifically, it is over 100-fold more selective for TRPM8 than for TRPV1 and TRPA1 channels, and also shows high selectivity against TRPV3 and TRPV4.[1][2]

Data Summary: Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. TRPM8
Rat TRPM8 (Icilin-induced) 204 ± 28-
Rat TRPM8 (Cold-induced) 41 ± 8-
Rat TRPA1 >20,000>100-fold
Rat TRPV1 >10,000>100-fold
Rat TRPV3 >10,000>600-fold
Human TRPV4 >10,000>600-fold

Q2: Are there any known off-target effects of this compound?

Based on available preclinical data, this compound is a highly selective TRPM8 antagonist. Studies have shown that it does not produce significant therapeutic effects in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg. Furthermore, in an open field assay, this compound did not affect the motor activity of the animals, suggesting a lack of sedative or motor side effects at the tested doses. While no significant off-target effects have been reported in the provided literature, it is crucial to consider that "no evidence of effect" is not "evidence of no effect." Comprehensive off-target screening is always recommended for any new chemical entity.

Q3: How does this compound's on-target activity at TRPM8 work?

This compound functions as an antagonist at the TRPM8 channel. TRPM8 is a nonselective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin. When activated, TRPM8 allows the influx of cations (primarily Ca2+ and Na+), leading to depolarization of sensory neurons. This compound blocks this channel, preventing ion influx and subsequent neuronal signaling. This mechanism has been demonstrated in vitro, where this compound potently blocks both icilin- and cold-activated rat TRPM8.

cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Cold->TRPM8 Activates Menthol_Icilin Menthol / Icilin Menthol_Icilin->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Leads to

On-target signaling pathway of this compound at the TRPM8 channel.

Troubleshooting Guide

Problem: I am observing an unexpected phenotype in my in vitro/in vivo experiment that does not seem to be related to TRPM8 antagonism. How can I investigate potential off-target effects of this compound?

Solution:

If you suspect an off-target effect, a systematic approach is necessary to identify the potential unintended molecular target. Below is a suggested experimental workflow.

Experimental Workflow: Investigating Potential Off-Target Effects

Start Unexpected Phenotype Observed Broad_Screen 1. Broad Off-Target Screening (e.g., Kinase, GPCR panels) Start->Broad_Screen Hit_Identified Off-Target Hit Identified? Broad_Screen->Hit_Identified No_Hit Consider alternative causes: - Experimental artifact - Upstream/downstream of TRPM8 - Metabolite effects Hit_Identified->No_Hit No Dose_Response 2. Dose-Response Validation of Hit Hit_Identified->Dose_Response Yes Cell_Assay 3. Cellular Target Engagement Assay Dose_Response->Cell_Assay SAR 4. Structure-Activity Relationship (SAR) with Analogs Cell_Assay->SAR Phenotype_Rescue 5. Phenotype Rescue with Specific Antagonist/siRNA SAR->Phenotype_Rescue End Off-Target Confirmed Phenotype_Rescue->End

Experimental workflow for investigating potential off-target effects.

Detailed Methodologies:

  • Broad Off-Target Screening:

    • Objective: To identify potential off-target interactions across major protein families.

    • Protocol: Submit this compound to a commercial off-target screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include a wide range of receptors, kinases, ion channels, and enzymes. A standard concentration for initial screening is often 1-10 µM.

  • Dose-Response Validation:

    • Objective: To confirm and quantify the binding affinity or functional activity at the identified off-target "hit".

    • Protocol: Perform a dose-response curve using a relevant assay for the identified target. For example, if the hit is a kinase, a radiometric or fluorescence-based kinase activity assay would be appropriate. This will determine the IC50 or Ki of this compound for the off-target.

  • Cellular Target Engagement Assay:

    • Objective: To verify that this compound can interact with the off-target protein in a cellular context.

    • Protocol: Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. These methods measure the binding of a compound to its target in intact cells.

  • Structure-Activity Relationship (SAR) with Analogs:

    • Objective: To determine if the off-target activity is specific to the chemical structure of this compound.

  • Phenotype Rescue:

    • Objective: To link the off-target interaction to the observed unexpected phenotype.

    • Protocol: In the experimental system where the unexpected phenotype was observed, attempt to "rescue" or reverse the phenotype by either:

      • Introducing a known selective antagonist for the identified off-target.

      • Using siRNA or CRISPR to knock down the expression of the off-target protein. If the phenotype is reversed, it provides strong evidence that the off-target interaction is responsible.

References

Technical Support Center: Interpreting Negative Results with AMG2850 in Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using AMG2850 in preclinical pain models and have encountered negative or unexpected results.

Frequently Asked Questions (FAQs)

Q1: We are using this compound, a TRPM8 antagonist, in a rat model of inflammatory pain (CFA-induced mechanical hypersensitivity) and are not observing any analgesic effect. Is this expected?

A1: Yes, this finding is consistent with published data. Studies have shown that this compound, despite being a potent and selective TRPM8 antagonist with good oral bioavailability, did not produce a significant therapeutic effect in rat models of inflammatory mechanical hypersensitivity induced by Complete Freund's Adjuvant (CFA).[1][2][3][4] This lack of efficacy was observed at doses up to 100 mg/kg.[1]

Q2: We have also tested this compound in a neuropathic pain model (spared nerve injury) and see no reversal of tactile allodynia. Is there something wrong with our experimental setup?

A2: It is possible that your results are accurate. Published literature reports that this compound was also not effective in a rat model of neuropathic tactile allodynia (spinal nerve ligation model). Therefore, the absence of an effect in your spared nerve injury model is in line with previous findings for this compound in similar models of neuropathic pain.

Q3: How can we be sure that this compound is engaging its target (TRPM8) in our in vivo experiments?

A3: To confirm target engagement of this compound in vivo, you can use a TRPM8-mediated pharmacodynamic model. A commonly used model is the icilin-induced wet-dog shake (WDS) model in rats. This compound has been shown to dose-dependently and fully prevent icilin-induced WDS, with full prevention observed at a dose of 10 mg/kg. Another in vivo model for target engagement is the cold-pressor test, where this compound has been shown to block cold-induced increases in blood pressure.

Q4: If this compound is a potent TRPM8 antagonist and shows target engagement in vivo, why is it not effective in some pain models?

A4: There are two primary hypotheses to explain this discrepancy:

  • Role of TRPM8 in the specific pain model: It is possible that TRPM8 does not play a crucial role in mediating the specific pain modalities being measured in the inflammatory and neuropathic pain models where this compound was found to be ineffective (i.e., mechanical hypersensitivity and tactile allodynia).

  • Insufficient target coverage for analgesia: The level of TRPM8 inhibition required to produce an analgesic effect in these pain models might be significantly higher than what is needed to show target engagement in pharmacodynamic models like the icilin-induced WDS assay. The lack of efficacy was observed even at unbound plasma concentrations exceeding 21-fold of the IC90 in the WDS model.

Q5: Does this compound have any effect on mechanosensation?

A5: Ex vivo studies using a skin-nerve preparation have shown that while this compound effectively blocks menthol-induced action potentials in C fibers, it does not affect the mechanical activation of these fibers. This suggests that this compound's mechanism of action may be specific to blocking ligand-gated activation of TRPM8 and not mechanical activation.

Troubleshooting Guide

If you are observing a lack of efficacy with this compound in your pain models, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
No analgesic effect in inflammatory or neuropathic pain models. The chosen pain model may not be sensitive to TRPM8 antagonism for the measured endpoint (e.g., mechanical allodynia).- Confirm target engagement in a pharmacodynamic model (e.g., icilin-induced WDS).- Consider using a pain model where TRPM8 is known to have a more pronounced role, such as models of cold allodynia or cold hyperalgesia.
Uncertainty about in vivo target engagement. Insufficient dose or issues with compound formulation/administration.- Run a dose-response study in the icilin-induced WDS model to confirm in vivo activity.- Analyze plasma and brain concentrations of this compound to ensure adequate exposure. The compound is known to have good oral bioavailability (>40%) and brain penetration.
Variability in results. Inconsistent experimental procedures or animal handling.- Ensure standardized and validated protocols for your pain models.- Minimize stress to the animals as it can impact pain perception and behavioral responses.
Questioning the role of TRPM8 in the chosen model. The underlying pain mechanism in your model may be independent of TRPM8 signaling.- Review the literature to understand the established role of TRPM8 in your specific pain model and endpoint.- Consider using a positive control (a compound with a known mechanism of action in your model) to validate your experimental setup.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound

Parameter Value Reference
In Vitro Potency (rat TRPM8, IC90 vs. icilin) 204 ± 28 nM
Selectivity (IC90 over TRPV1 and TRPA1) >100-fold
Oral Bioavailability (rat) > 40%
In Vivo Target Engagement (icilin-induced WDS, full prevention) 10 mg/kg p.o.

Table 2: Summary of this compound Efficacy in Preclinical Models

Model Species Endpoint This compound Efficacy Reference
Icilin-induced Wet-Dog Shakes RatNumber of shakesEffective
Cold Pressor Test RatBlood pressure increaseEffective
CFA-induced Inflammatory Pain RatMechanical hypersensitivityNot Effective
Spinal Nerve Ligation RatTactile allodyniaNot Effective

Experimental Protocols

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

  • Induction: A single intraplantar injection of 100% CFA is administered into the hind paw of the rat.

  • Pain Behavior Assessment: Mechanical hypersensitivity is typically assessed using von Frey filaments at baseline and at various time points post-CFA injection.

  • Drug Administration: this compound or vehicle is administered orally at the desired dose and time point relative to the pain assessment.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

  • Surgical Procedure: Under anesthesia, the tibial and common peroneal nerves of the sciatic nerve are ligated and transected, leaving the sural nerve intact.

  • Pain Behavior Assessment: Tactile allodynia is measured using von Frey filaments on the lateral side of the paw (innervated by the spared sural nerve) at baseline and at various time points post-surgery.

  • Drug Administration: this compound or vehicle is administered orally at the desired dose and time point relative to the pain assessment.

Mandatory Visualizations

experimental_workflow cluster_preclinical_models Preclinical Pain Models cluster_treatment Treatment cluster_assessment Assessment cluster_result Observed Result CFA CFA-induced Inflammatory Pain This compound This compound Administration CFA->this compound SNI Spared Nerve Injury (Neuropathic Pain) SNI->this compound Behavior Pain Behavior (Mechanical Allodynia/ Hypersensitivity) This compound->Behavior NoEffect No Significant Analgesic Effect Behavior->NoEffect

Caption: Experimental workflow for testing this compound in pain models.

signaling_pathway cluster_channel TRPM8 Channel cluster_antagonist Antagonist cluster_response Neuronal Response Menthol Menthol / Icilin TRPM8 TRPM8 Menthol->TRPM8 Activates Mechanical Mechanical Force Mechanical->TRPM8 Activates AP Action Potential Firing TRPM8->AP This compound This compound This compound->TRPM8 Blocks

Caption: this compound's selective antagonism of TRPM8 activation.

logical_relationship cluster_premise Experimental Observations cluster_conclusion Potential Interpretations Potency This compound is a potent in vitro TRPM8 antagonist TargetEngagement This compound shows in vivo target engagement (WDS model) Potency->TargetEngagement NegativeResult This compound is not effective in inflammatory/neuropathic pain models TargetEngagement->NegativeResult leads to unexpected Hypothesis1 TRPM8 does not play a major role in these specific pain models. NegativeResult->Hypothesis1 Hypothesis2 Higher target coverage is needed for analgesia than for WDS. NegativeResult->Hypothesis2

Caption: Logical framework for interpreting this compound's negative results.

References

Technical Support Center: AMG2850 Efficacy in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the efficacy of AMG2850 in neuropathic pain models.

Frequently Asked Questions (FAQs)

Q1: We are not observing analgesic effects with this compound in our neuropathic pain model. Is this expected?

A1: Yes, this finding is consistent with published preclinical data. Studies have shown that this compound, a potent and selective TRPM8 antagonist, did not produce a significant therapeutic effect in rat models of neuropathic tactile allodynia, specifically the spinal nerve ligation (SNL) model, at doses up to 100 mg/kg.[1][2][3] This lack of efficacy was also observed in models of inflammatory mechanical hypersensitivity.[1][2]

Q2: Could the lack of efficacy be due to poor pharmacokinetic properties or target engagement of this compound?

A2: This is unlikely. This compound has demonstrated good oral bioavailability (>40%) and suitable pharmacokinetic properties for in vivo studies in rats. Furthermore, it has been shown to exhibit significant target coverage in vivo. For instance, at a dose of 10 mg/kg orally, this compound effectively blocked responses in a TRPM8-mediated icilin-induced wet-dog shake (WDS) model in rats. It also blocks cold-induced increases in blood pressure, another in vivo measure of TRPM8 antagonism.

Q3: What is the proposed mechanism for the ineffectiveness of this compound in these neuropathic pain models?

A3: The prevailing hypotheses for the lack of efficacy are twofold. First, it is possible that TRPM8 does not play a critical role in mediating the mechanical pain behaviors that are typically measured in preclinical neuropathic pain models like the SNL model. While TRPM8 is involved in cold sensation and hypersensitivity, its role in mechanical allodynia may be limited. Secondly, it is also suggested that a much higher level of TRPM8 target coverage might be necessary to observe an effect in these pain models compared to the levels required for efficacy in TRPM8-specific pharmacodynamic models like the wet-dog shake test.

Q4: Does this compound show any effect on nerve fiber activity?

A4: Yes, but with modality specificity. In ex vivo skin-nerve preparations, this compound was shown to block menthol-induced action potentials in C fibers. However, it did not have an effect on the mechanical activation of these C fibers. This further supports the idea that the role of TRPM8, and therefore the effect of its antagonist this compound, is more closely linked to chemical and thermal (cold) stimuli rather than mechanical stimuli in the context of these experiments.

Troubleshooting Guide

Issue Possible Cause Recommendation
No reversal of mechanical allodynia in the SNL model with this compound. The chosen behavioral endpoint (mechanical hypersensitivity) may not be modulated by TRPM8 antagonism.Consider assessing other behavioral endpoints that are more directly related to TRPM8 function, such as cold allodynia or spontaneous pain behaviors that may have a cold-related component.
Uncertainty about in vivo target engagement. Insufficient dose or confirmation of TRPM8 blockade.Run a positive control study using a known TRPM8-mediated in vivo model, such as the icilin-induced wet-dog shake (WDS) model or the cold pressor test, to confirm that this compound is active at the doses being used in your pain studies.
Contradictory results compared to literature on TRPM8's role in pain. The specific pain model and endpoint are critical. While TRPM8 is implicated in pain, its role can be complex and model-dependent.Carefully review the literature to understand the specific contexts in which TRPM8 antagonists have shown efficacy. Note that other TRPM8 antagonists have also failed to reverse tactile allodynia in neuropathic pain models.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value
IC50 vs. Cold Activation (rat TRPM8) 41 ± 8 nM
IC90 vs. Icilin Activation (rat TRPM8) 204 ± 28 nM
Selectivity over TRPV1 and TRPA1 >100-fold
Selectivity over TRPV3 and TRPV4 >100-fold

Table 2: Pharmacokinetic Properties of this compound in Rats

Parameter Value
Oral Bioavailability (F po) > 40%
Plasma Clearance 0.47 L/h/kg
Plasma Half-life (T1/2) 3.5 hours
Brain to Plasma Ratio 0.8 - 1.5

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol is a standard method for inducing neuropathic pain in rodents.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The left L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.

  • Post-operative Care: Animals are allowed to recover for a period of time (e.g., 2 weeks) to allow for the development of neuropathic pain behaviors.

  • Behavioral Testing: Tactile allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the mechanical stimulus is measured.

  • Drug Administration: this compound is administered orally at various doses (e.g., up to 100 mg/kg).

  • Post-dosing Assessment: Behavioral testing is repeated at specified time points after drug administration to evaluate for any analgesic effect.

Icilin-Induced Wet-Dog Shake (WDS) Model for In Vivo Target Engagement

This model is used to confirm that this compound can effectively block TRPM8 channels in a living animal.

  • Animal Preparation: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound is administered orally at the desired doses (e.g., 10 mg/kg).

  • Icilin Challenge: After a predetermined time following this compound administration, icilin (a TRPM8 agonist) is administered (e.g., 0.5 mg/kg, i.v.).

  • Behavioral Observation: The number of wet-dog shakes is counted for a defined period (e.g., 15 minutes) immediately following the icilin injection.

  • Data Analysis: The reduction in the number of wet-dog shakes in the this compound-treated group compared to a vehicle-treated group indicates the degree of TRPM8 antagonism.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_target_engagement In Vivo Target Engagement cluster_efficacy_study Neuropathic Pain Efficacy Study iv_potency Potency & Selectivity Assays (IC50, IC90) iv_result Result: Potent & Selective TRPM8 Antagonist iv_potency->iv_result pk_study Pharmacokinetic Studies in Rats (Oral Bioavailability, Brain Penetration) pk_result Result: Good PK Properties pk_study->pk_result te_model Wet-Dog Shake (WDS) Model (Icilin-induced) te_result Result: Effective Target Blockade (Reduced WDS) te_model->te_result efficacy_model Spinal Nerve Ligation (SNL) Model (Tactile Allodynia) efficacy_result Result: No Significant Effect on Mechanical Hypersensitivity efficacy_model->efficacy_result conclusion Conclusion: This compound is ineffective in this neuropathic pain model, likely due to TRPM8's limited role in mechanical pain or the need for higher target coverage. efficacy_result->conclusion

signaling_pathway cluster_stimuli Sensory Stimuli cluster_neuron Nociceptive Neuron cluster_signaling Cellular Response menthol Menthol / Cold trpm8 TRPM8 Channel menthol->trpm8 Activates mechanical Mechanical Force mechanoreceptor Mechanoreceptor mechanical->mechanoreceptor Activates ap_firing Action Potential Firing trpm8->ap_firing Initiates mechanoreceptor->ap_firing Initiates pain_signal Pain Signal to CNS ap_firing->pain_signal This compound This compound This compound->trpm8 Blocks

Caption: Simplified signaling illustrating this compound's selective blockade of TRPM8-mediated, but not mechanical, activation of nociceptive neurons.

References

Technical Support Center: Optimizing AMG2850 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AMG2850 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol.[4][5]

Q2: What is the recommended starting concentration range for this compound in a new in vitro experiment?

For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose. A typical starting range could span from 1 nM to 10 µM. Published in vitro data for this compound shows activity in the nanomolar range, so your experimental range should be centered around the known IC50 values (see data table below).

Q3: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO.

  • Storage: Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is typically stable for up to 6 months.

Q4: What are the critical negative and positive controls to include when working with this compound?

  • Vehicle Control: This is essential to account for any effects of the solvent (e.g., DMSO) on the cells. The final concentration of DMSO in the culture medium should typically be less than 0.5%.

  • Untreated Control: This provides a baseline for normal cellular function in the absence of both this compound and the vehicle.

  • Positive Control (Agonist): To confirm TRPM8 channel activity in your system, you can use a known TRPM8 agonist such as menthol or icilin.

  • Positive Control (Antagonist): If available, another known TRPM8 antagonist can be used to validate the experimental setup.

Q5: How can I assess and mitigate potential off-target effects of this compound?

This compound is reported to be highly selective for TRPM8 over other TRP channels like TRPA1, TRPV1, TRPV3, and TRPV4. However, to ensure the observed effects are due to TRPM8 inhibition, consider the following:

  • Use the Lowest Effective Concentration: Operate at the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target interactions.

  • Secondary Inhibitor: Use a structurally different TRPM8 antagonist to see if it reproduces the same biological effect.

  • Control Cell Lines: If possible, use a cell line that does not express TRPM8 to see if the effect of this compound is absent.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from published studies.

Parameter Value Assay Conditions Cell Line Reference
IC50115 nMInhibition of icilin-induced Ca2+ influxCHO cells expressing rat TRPM8
IC507.3 nMInhibition of menthol-induced intracellular calcium releaseCHO cells expressing rat TRPM8
IC50150 nMInhibition of cold-induced intracellular calcium releaseCHO cells expressing rat TRPM8
IC5041 ± 8 nMInhibition of cold activationCHO cells expressing rat TRPM8
IC90204 ± 28 nMInhibition of icilin activationCHO cells expressing rat TRPM8

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Calcium Influx Assay

This protocol is a generalized procedure based on common practices for studying TRP channel antagonists.

  • Cell Culture:

    • Plate Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 in 96-well plates.

    • Allow cells to adhere and grow for 24 hours before the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations (e.g., 1 nM to 10 µM).

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 2.5 minutes).

    • Add a TRPM8 agonist, such as icilin (e.g., 1 µM), to stimulate calcium influx.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist using a plate reader.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No inhibitory effect of this compound observed Compound degradationVerify the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment.
Poor solubilityVisually inspect the stock solution and final dilutions for any precipitation. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Low or absent TRPM8 expressionConfirm TRPM8 expression in your cell line using techniques like Western blot or qPCR.
High variability between replicate wells Inconsistent cell platingEnsure a uniform cell density across all wells.
Pipetting errorsUse calibrated pipettes and be precise when adding compounds and reagents.
Unexpected cytotoxicity High concentration of this compound or vehiclePerform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration of both this compound and the vehicle.
Off-target effectsConsider the strategies mentioned in FAQ Q5 to investigate potential off-target liabilities.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 This compound This compound This compound->TRPM8 Inhibition Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Activation Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_ion->Cellular_Response

Caption: this compound inhibits TRPM8 channel activation.

Experimental_Workflow A 1. Prepare this compound Stock (e.g., 10 mM in DMSO) C 3. Prepare Serial Dilutions A->C B 2. Plate Cells (TRPM8-expressing) D 4. Treat Cells with this compound and Controls B->D C->D E 5. Add Agonist (e.g., Menthol, Icilin) D->E F 6. Measure Biological Endpoint (e.g., Calcium Influx) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Tree Start Unexpected Results Q1 Is the effect reproducible? Start->Q1 Check_Variability Check for experimental variability: - Cell passage number - Reagent preparation - Pipetting accuracy Q1->Check_Variability No Q2 Is cytotoxicity observed? Q1->Q2 Yes A1_Yes Yes A1_No No Cytotoxicity_Assay Perform cytotoxicity assay (MTT, LDH). Test lower concentrations. Q2->Cytotoxicity_Assay Yes Check_Potency Verify compound integrity and concentration. Confirm target expression. Q2->Check_Potency No A2_Yes Yes A2_No No Off_Target Investigate off-target effects: - Use control cell lines - Use a secondary inhibitor Cytotoxicity_Assay->Off_Target

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: AMG2850 Vehicle Control for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing AMG2850 as a vehicle control in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and concentration for preparing the this compound vehicle control solution?

For in vivo studies in rats, the this compound compound has been formulated in a vehicle of 5% Tween 80 in OraPlus.[1][2] This combination ensures adequate solubility and stability for oral administration. The specific concentration of this compound in the vehicle will depend on the experimental design and the dosage being administered to the active treatment groups.

2. What are the known pharmacokinetic properties of this compound?

In male Sprague-Dawley rats, this compound has demonstrated favorable pharmacokinetic properties, including low plasma clearance (0.47 L/h/kg) and good oral bioavailability (47%).[1] The total brain to plasma ratio is between 0.8 and 1.5, indicating that the compound can cross the blood-brain barrier.[1]

3. Does the this compound vehicle have any known biological effects?

The vehicle control, 5% Tween 80 in OraPlus, is intended to be inert.[2] However, it is crucial to include a vehicle-only control group in every experiment to account for any potential effects of the vehicle itself on the experimental model. In studies, this compound as a compound has been shown to not have a significant effect on mechanical firing in C fibers compared to its vehicle control.

4. How should the this compound vehicle control be stored?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to follow similar storage conditions for the prepared vehicle control solution to ensure stability, though specific stability studies for the vehicle formulation should be conducted if it is to be stored for extended periods.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness is observed in the vehicle control solution.

  • Question: Why is my this compound vehicle control solution not clear, and what should I do?

  • Answer: Precipitation can occur due to several factors, including incorrect solvent ratios, improper mixing, or temperature fluctuations. Ensure that the Tween 80 is fully dissolved in the OraPlus before adding any other components. Gentle warming and sonication may aid in solubilization. If precipitation persists, remake the solution, paying close attention to the protocol.

Issue 2: Animals in the vehicle control group are showing unexpected adverse effects.

  • Question: My vehicle-treated animals are exhibiting signs of distress (e.g., lethargy, weight loss). What could be the cause?

  • Answer: While the vehicle is designed to be non-toxic, individual animals or strains may have sensitivities. Verify the correct preparation and dosage of the vehicle. Ensure that the administration technique (e.g., oral gavage) is performed correctly to avoid injury or stress. If adverse effects continue, consider a pilot study with a different, well-tolerated vehicle.

Issue 3: High variability is observed in the data from the vehicle control group.

  • Question: The results from my vehicle control group are inconsistent across animals. How can I reduce this variability?

  • Answer: High variability can obscure the true effect of your test compound. To minimize this, ensure consistency in all experimental procedures, including animal handling, dosing times, and environmental conditions. Verify that the vehicle solution is homogeneous and that each animal receives the correct dose volume. Increasing the number of animals in the control group can also help to reduce the impact of individual outliers.

Data and Protocols

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats.

ParameterValueReference
Plasma Clearance0.47 L/h/kg
Oral Bioavailability (Fpo)47%
Total Brain to Plasma Ratio0.8 - 1.5
Experimental Protocol: Preparation of this compound Vehicle Control

This protocol outlines the steps for preparing a vehicle control solution of 5% Tween 80 in OraPlus for oral administration in rats.

  • Materials:

    • Tween 80 (Polysorbate 80)

    • OraPlus

    • Sterile, conical tubes

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • In a sterile conical tube, add the required volume of OraPlus.

    • Using a calibrated pipette, add Tween 80 to the OraPlus to achieve a final concentration of 5% (v/v). For example, to prepare 10 mL of the vehicle, add 0.5 mL of Tween 80 to 9.5 mL of OraPlus.

    • Cap the tube securely and vortex thoroughly for 2-3 minutes until the Tween 80 is completely dissolved and the solution is clear.

    • If necessary, use a sonicator for a short period to aid in solubilization.

    • Visually inspect the solution for any signs of precipitation or non-homogeneity before use.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow General In Vivo Experimental Workflow A Animal Acclimatization B Randomization into Groups A->B C1 Vehicle Control Group (5% Tween 80 in OraPlus) B->C1 C2 This compound Treatment Group B->C2 D Dosing (Oral Gavage) C1->D C2->D E Behavioral/Physiological Measurements D->E F Tissue/Blood Collection E->F G Data Analysis F->G

Caption: General workflow for in vivo experiments using a vehicle control.

troubleshooting_logic Troubleshooting Vehicle Control Issues Start Unexpected Result in Vehicle Control Group Check1 Was the vehicle prepared correctly? Start->Check1 Action1 Remake vehicle solution per protocol Check1->Action1 No Check2 Was the administration technique correct? Check1->Check2 Yes Action1->Check2 Action2 Review and refine administration procedure Check2->Action2 No Check3 Are there signs of animal distress? Check2->Check3 Yes Action2->Check3 Action3 Consult with veterinary staff; consider alternative vehicle Check3->Action3 Yes End Proceed with experiment Check3->End No

Caption: Decision tree for troubleshooting common vehicle control problems.

References

Technical Support Center: AMG2850 Delivery in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMG2850 in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[1][3] By blocking TRPM8, this compound can be used to investigate the role of this channel in various physiological and pathological processes, including pain and migraine.[1]

Q2: What are the common challenges with in vivo delivery of this compound?

A2: The primary challenge in delivering this compound for in vivo studies is its poor aqueous solubility. The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. This can lead to precipitation when diluted in aqueous solutions for injection, potentially causing inaccurate dosing and variable experimental results. Careful formulation is crucial to ensure consistent and effective delivery.

Q3: What is a recommended formulation for this compound for oral (p.o.) or intraperitoneal (i.p.) administration in rodents?

A3: While specific formulation recipes can vary between laboratories, a common approach for poorly soluble compounds like this compound is to first dissolve the compound in a minimal amount of an organic solvent, such as DMSO, and then dilute it in a vehicle suitable for in vivo administration. For oral administration, a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) is often used. For intraperitoneal injections, further dilution in saline or a solution containing a solubilizing agent like Tween 80 or Cremophor EL can help maintain solubility. It is critical to ensure the final concentration of the organic solvent is low to avoid vehicle-induced behavioral effects.

Q4: Are there any known behavioral side effects of the vehicle, particularly DMSO?

A4: Yes, DMSO, while a common solvent, can have intrinsic behavioral effects in rodents, especially at higher concentrations. Studies have reported that DMSO can induce motor impairment, sensory changes, and affect sleep architecture. Therefore, it is crucial to include a vehicle-only control group in all behavioral experiments to account for any potential confounding effects of the delivery vehicle. The concentration of DMSO should be kept to a minimum, ideally below 5-10% of the total injection volume.

Q5: How can I confirm that this compound is reaching its target in my behavioral model?

A5: Target engagement can be confirmed using a pharmacodynamic model where the effect of TRPM8 antagonism is well-characterized. A standard in vivo model for TRPM8 antagonists is the icilin-induced "wet-dog shake" (WDS) model in rats. Administration of the TRPM8 agonist icilin induces a robust and quantifiable WDS behavior, which is dose-dependently inhibited by effective TRPM8 antagonists like this compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the dosing solution.
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Vehicle 1. Ensure this compound is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding the aqueous vehicle. 2. Use co-solvents such as polyethylene glycol (e.g., PEG400) or propylene glycol in the vehicle to improve solubility. 3. Incorporate non-ionic surfactants like Tween 80 or Cremophor EL (typically at 1-5%) in the final formulation to enhance and maintain solubility. 4. Prepare fresh dosing solutions for each experiment to minimize the risk of precipitation over time.
Incorrect pH of the Vehicle Although less common for non-ionizable compounds, the pH of the vehicle can sometimes influence solubility. Ensure the pH of your final dosing solution is within a neutral and physiologically compatible range (pH 6.5-7.5).
Low Temperature of the Solution Some compounds are less soluble at lower temperatures. Gently warm the solution to room temperature or 37°C and vortex or sonicate to aid dissolution. Ensure the compound is stable at the temperature used.
Issue 2: Inconsistent or unexpected behavioral results.
Possible Cause Troubleshooting Steps
Inaccurate Dosing 1. Verify Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the compound. 2. Check for Precipitation: Visually inspect the dosing solution for any signs of precipitation before and during administration. 3. Confirm Animal Weights: Ensure accurate and recent body weights are used for dose calculations.
Vehicle-Induced Behavioral Effects 1. Run a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to isolate the effects of this compound from those of the solvent. 2. Minimize Organic Solvent Concentration: Keep the concentration of solvents like DMSO as low as possible.
Suboptimal Bioavailability 1. Consider the Route of Administration: this compound has good oral bioavailability in rats (F > 40%). However, if inconsistent results are observed with oral gavage, consider intraperitoneal injection, which may offer more direct systemic exposure. 2. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to measure plasma and brain concentrations of this compound to confirm adequate exposure.
Incorrect Timing of Behavioral Testing The timing of the behavioral test relative to drug administration is critical. Refer to pharmacokinetic data to determine the time to maximum plasma concentration (Tmax) and conduct behavioral testing around this time point.
Issue 3: Adverse effects or distress in animals following administration.
Possible Cause Troubleshooting Steps
Irritation from the Vehicle 1. High Concentration of Organic Solvents: High concentrations of DMSO or other organic solvents can cause local irritation and discomfort. Reduce the concentration of the organic solvent in the final formulation. 2. pH of the Formulation: An acidic or basic formulation can cause irritation. Adjust the pH of the vehicle to a physiological range.
Improper Administration Technique 1. Oral Gavage: Ensure proper technique to avoid accidental administration into the trachea, which can cause significant distress and mortality. Use appropriate gavage needle size and length for the animal. 2. Intraperitoneal Injection: Use the correct needle gauge and injection site (lower right abdominal quadrant) to avoid puncturing internal organs.
Compound-Specific Toxicity While no major toxicity has been reported for this compound at behaviorally effective doses in the literature, it is always important to monitor animals for signs of distress, such as lethargy, piloerection, or significant weight loss. If toxicity is suspected, consider reducing the dose.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value Reference
IC50 vs. Cold Activation (rat TRPM8) 41 ± 8 nM
IC50 vs. Icilin Activation (rat TRPM8) 204 ± 28 nM
Selectivity vs. TRPA1 >600-fold
Selectivity vs. TRPV1, TRPV3, TRPV4 >100-fold

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

Parameter Value Reference
Plasma Clearance 0.47 L/h/kg
Oral Bioavailability (Fpo) 47%
Total Brain to Plasma Ratio 0.8 - 1.5

Experimental Protocols

Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This protocol is a standard in vivo assay to confirm the target engagement of TRPM8 antagonists.

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage).

    • The timing of administration should be based on the expected Tmax of the compound.

  • Icilin Challenge:

    • At the appropriate time after this compound/vehicle administration, inject icilin (e.g., 0.5 mg/kg, i.p.). The icilin dose should be predetermined to produce a submaximal but robust WDS response.

  • Behavioral Observation:

    • Immediately after icilin injection, place the rat in a clear observation chamber.

    • Record the number of wet-dog shakes for a defined period (e.g., 30 minutes). A wet-dog shake is defined as a rapid, rotational shaking of the head and torso.

  • Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. A significant reduction in WDS indicates TRPM8 antagonism.

Mandatory Visualizations

AMG2850_Action_Pathway cluster_stimulus TRPM8 Activators cluster_antagonist TRPM8 Antagonist Cold Cold TRPM8_Channel TRPM8 Channel (on Sensory Neuron) Cold->TRPM8_Channel Menthol Menthol Menthol->TRPM8_Channel Icilin Icilin Icilin->TRPM8_Channel This compound This compound This compound->TRPM8_Channel Blocks Channel_Activation Channel Activation TRPM8_Channel->Channel_Activation Cation_Influx Ca2+ / Na+ Influx Channel_Activation->Cation_Influx Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization Behavioral_Response Behavioral Response (e.g., Wet-Dog Shakes) Neuronal_Depolarization->Behavioral_Response

Caption: Mechanism of action of this compound in blocking TRPM8 channel activation.

Troubleshooting_Workflow Start Inconsistent or No Behavioral Effect with this compound Check_Formulation Check Formulation (Precipitation, Homogeneity) Start->Check_Formulation Reformulate Reformulate: - Use co-solvents/surfactants - Prepare fresh solution Check_Formulation->Reformulate Issue Found Check_Dosing Verify Dosing Procedure (Animal weight, Injection technique) Check_Formulation->Check_Dosing No Issue Reformulate->Check_Dosing Retrain_Technique Review and Refine Administration Technique Check_Dosing->Retrain_Technique Issue Found Check_Controls Review Control Groups (Vehicle effect, Positive control) Check_Dosing->Check_Controls No Issue Retrain_Technique->Check_Controls Run_PD_Model Run Pharmacodynamic Assay (e.g., WDS model) to confirm target engagement Check_Controls->Run_PD_Model Controls OK Consider_PK Consider Pharmacokinetics (Dose, Timing of test) Check_Controls->Consider_PK Control Issues Run_PD_Model->Consider_PK Adjust_Dose_Time Adjust Dose or Timing of Behavioral Test Consider_PK->Adjust_Dose_Time Potential Issue Success Consistent Behavioral Effect Observed Consider_PK->Success No Issue Adjust_Dose_Time->Success

Caption: A logical workflow for troubleshooting inconsistent behavioral results with this compound.

References

Technical Support Center: Overcoming AMG2850 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with AMG2850 in aqueous buffers. The following information is curated to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a solid compound with known solubility in organic solvents.[1][2] However, its solubility in aqueous buffers is not extensively documented in publicly available literature. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.[3]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?

This phenomenon is common for hydrophobic small molecules and is often referred to as "antisolvent precipitation."[4] It occurs when a compound that is highly soluble in an organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to crash out of solution.[4]

Q3: Can the quality of the DMSO used for the stock solution affect this compound solubility?

Yes, the quality of the DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation either in the stock solution itself or upon dilution into aqueous buffers. It is highly recommended to use anhydrous, newly opened DMSO for preparing stock solutions.

Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?

To determine the kinetic solubility of this compound in your buffer of interest, you can perform a turbidity-based assay. This involves preparing serial dilutions of your DMSO stock solution and adding them to your aqueous buffer. The highest concentration that does not result in a significant increase in turbidity (measured by absorbance) is considered the kinetic solubility limit.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock in Aqueous Buffer

This is a classic case of antisolvent precipitation due to low aqueous solubility.

Troubleshooting Steps:

  • Reduce Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay. Many compounds are active at concentrations well below their solubility limit.

  • Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual introduction to the aqueous environment can help keep the compound in solution.

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous buffer. Common co-solvents include ethanol or PEG400. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect your results.

  • Sonication or Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help redissolve a precipitate. However, be cautious as the compound may precipitate again upon cooling.

Issue 2: this compound Precipitates Over Time in Cell Culture Media

Time-dependent precipitation in complex biological media can be influenced by interactions with media components.

Troubleshooting Steps:

  • Reduce Incubation Time: If your experimental design permits, shorten the incubation period of this compound with the cells.

  • Assess Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS), potentially leading to the formation of insoluble complexes. Consider reducing the FBS percentage, but be mindful of the potential impact on cell viability.

  • "Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of a compound compared to simpler buffers. If possible, test different media formulations.

Data Presentation

Table 1: Known Solubility of this compound in Organic Solvents

SolventConcentrationNotesReference
DMSO≥10 mg/mL-
Ethanol≥10 mg/mL-
DMSO100 mg/mL (239.61 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.

Table 2: Summary of Troubleshooting Strategies for this compound Precipitation

StrategyPrincipleKey Considerations
Reduce Final Concentration Work below the compound's aqueous solubility limit.Ensure the concentration is still effective for your experiment.
Serial Dilution Gradual change in solvent polarity.May be more time-consuming but can be very effective.
Use of Co-solvents Increase the polarity of the final solution.Test for co-solvent effects on the biological system.
pH Adjustment Increase solubility of ionizable compounds.Ensure the pH is compatible with your assay.
Sonication/Warming Provide energy to redissolve precipitate.Precipitation may recur upon cooling.
Reduce Incubation Time Minimize time for precipitation to occur.May not be feasible for all experimental designs.
Modify Media Composition Reduce interactions with media components.Monitor for effects on cell health.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the solid this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or higher). For higher concentrations, ultrasonic assistance may be necessary.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Create a series of dilutions of the stock solution in DMSO (e.g., from 10 mM down to 1 µM).

  • In a 96-well plate, add 2 µL of each DMSO dilution in triplicate. Include a DMSO-only control.

  • Add 198 µL of your aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution and Solubility Assessment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot serial_dilute Serial Dilution in DMSO aliquot->serial_dilute Use Stock add_to_buffer Add to Aqueous Buffer (1:100) serial_dilute->add_to_buffer incubate Incubate and Shake add_to_buffer->incubate read_turbidity Measure Turbidity (OD620) incubate->read_turbidity

Caption: Experimental workflow for preparing this compound and assessing its kinetic solubility.

G cluster_solutions Troubleshooting Strategies start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes end Proceed with Experiment start->end No serial_dilution Use Serial Dilution lower_conc->serial_dilution Still Precipitates lower_conc->end Resolved add_cosolvent Add Co-solvent (e.g., Ethanol) serial_dilution->add_cosolvent Still Precipitates serial_dilution->end Resolved adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph Still Precipitates add_cosolvent->end Resolved sonicate Sonicate/Warm Solution adjust_ph->sonicate Still Precipitates adjust_ph->end Resolved reassess Re-evaluate Experiment sonicate->reassess Still Precipitates sonicate->end Resolved

Caption: Decision-making flowchart for troubleshooting this compound precipitation.

G cluster_precipitate Precipitation in Aqueous Buffer cluster_solubilized Solubilization with Excipient amg2850_agg This compound (Aggregated) cyclodextrin Cyclodextrin complex Inclusion Complex cyclodextrin->complex amg2850_mono This compound (Monomeric) amg2850_mono->cyclodextrin Encapsulation amg2850_mono->complex

Caption: Simplified diagram of cyclodextrin-mediated solubilization of a hydrophobic compound.

References

Technical Support Center: Assessing AMG2850 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMG2850 to study TRPM8 target engagement in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol and icilin. By blocking the TRPM8 channel, this compound can inhibit the downstream signaling pathways activated by cold or chemical agonists.

Q2: What are the key parameters of this compound?

Below is a summary of the key in vitro and in vivo parameters for this compound.

ParameterValueSpeciesAssay
In Vitro Potency
IC50 vs. Cold Activation41 ± 8 nMRatIn vitro TRPM8 activation assay
IC90 vs. Icilin Activation204 ± 28 nMRatIn vitro TRPM8 activation assay
Selectivity
vs. TRPA1>600-foldRatIn vitro channel activation assays
vs. TRPV1, TRPV3, TRPV4>100-foldRat, HumanIn vitro channel activation assays
In Vivo Target Engagement
Unbound Mean IC9099 nMRatIcilin-induced wet-dog shake (WDS) model
Pharmacokinetics
Oral Bioavailability (F po)> 40%RatPharmacokinetic analysis
Plasma Clearance0.47 L/h/kgRatPharmacokinetic analysis
Total Brain to Plasma Ratio0.8–1.5RatPharmacokinetic analysis

Q3: What are the established in vivo models for assessing this compound target engagement?

Two primary pharmacodynamic models have been successfully used to demonstrate in vivo target engagement of this compound:

  • Icilin-Induced Wet-Dog Shake (WDS) Model: Icilin is a potent TRPM8 agonist that induces a characteristic "wet-dog shake" behavior in rodents. This compound dose-dependently inhibits this behavior, providing a quantitative measure of target engagement.

  • Cold-Pressor Test (CPT): This model measures the physiological response (e.g., an increase in blood pressure) to a cold stimulus. This compound has been shown to block the cold-induced increase in blood pressure, demonstrating its antagonism of TRPM8 in response to a natural stimulus.

Troubleshooting Guides

Icilin-Induced Wet-Dog Shake (WDS) Model

Q4: I am observing high variability in the number of wet-dog shakes in my control (vehicle-treated) group. What could be the cause and how can I mitigate this?

High variability in the WDS model can be attributed to several factors:

  • Icilin Dose: The dose of icilin is critical. An ED80 concentration (the dose that produces 80% of the maximal effect) is recommended to be in a sensitive range for antagonist inhibition. If the dose is too high (on the plateau of the dose-response curve), it may be difficult to see a significant inhibitory effect.

    • Troubleshooting Tip: Perform an icilin dose-response curve in your specific rat strain and laboratory conditions to determine the optimal ED80 dose before initiating antagonist studies.

  • Animal Acclimation: Insufficient acclimation of the animals to the testing environment can lead to stress and erratic behavior, contributing to variability.

    • Troubleshooting Tip: Ensure a sufficient acclimation period for the animals to the testing cages and experimental procedures before the day of the experiment.

  • Subjective Scoring: Manual scoring of wet-dog shakes can be subjective.

    • Troubleshooting Tip: Have two independent, blinded observers score the behavior, and/or use an automated video tracking system if available. Ensure clear and consistent criteria for what constitutes a "wet-dog shake."

Q5: this compound is not showing a dose-dependent inhibition of wet-dog shakes in my experiment. What should I check?

  • Compound Formulation and Administration: Ensure that this compound is properly formulated and administered. Inconsistent dosing can lead to variable plasma concentrations.

    • Troubleshooting Tip: Verify the formulation protocol and ensure accurate oral gavage technique. Consider analyzing plasma samples to confirm exposure levels.

  • Pharmacokinetics: The timing of icilin challenge relative to this compound administration is crucial and should be based on the pharmacokinetic profile of this compound.

    • Troubleshooting Tip: Administer icilin at the Tmax (time of maximum plasma concentration) of this compound to ensure the highest likelihood of observing maximal target engagement.

  • Data Analysis: Ensure that your statistical analysis is appropriate for the data.

    • Troubleshooting Tip: Use non-linear regression to fit a dose-response curve and calculate the IC50 or IC90. Ensure you have a sufficient number of animals per group to achieve adequate statistical power.

General In Vivo Target Engagement Issues

Q6: I have confirmed target engagement with this compound in the WDS model, but I am not observing efficacy in my pain model. What could be the reason?

This is a known challenge. While this compound shows clear target engagement, it did not produce a significant therapeutic effect in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg. Several factors could contribute to this disconnect between target engagement and efficacy:

  • Degree of Target Coverage Required: The level of target engagement required for a behavioral readout in a pharmacodynamic model (like WDS) may be lower than that required for a therapeutic effect in a complex disease model.

  • Role of TRPM8 in the Specific Pain Model: It is possible that TRPM8 does not play a major role in the specific pain behaviors being measured in your model.

  • Model-Specific Factors: The pathophysiology of the pain model may involve redundant or compensatory pathways that are not sensitive to TRPM8 antagonism.

Troubleshooting Tip: Consider using a positive control in your pain model that is known to be effective to validate the model itself. Also, measuring unbound plasma and brain concentrations of this compound in your efficacy studies can help correlate exposure with the lack of effect.

Experimental Protocols

Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Acclimate rats to the testing environment for at least 60 minutes before dosing.

  • Dosing:

    • Administer this compound or vehicle orally (p.o.).

    • At the predetermined Tmax of this compound, administer icilin (e.g., 0.5 mg/kg, subcutaneously). The optimal icilin dose should be determined in-house to produce a submaximal (e.g., ED80) response.

  • Observation: Immediately after icilin injection, place the rat in an observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. Calculate the percent inhibition and determine the in vivo IC50 or IC90.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway Simplified TRPM8 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Na_influx Na+ Influx TRPM8->Na_influx Cold Cold Temperature Cold->TRPM8 Activates Icilin Icilin/Menthol Icilin->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Neuron_activation Sensory Neuron Activation AP->Neuron_activation Sensation Sensation of Cold and Pain Neuron_activation->Sensation This compound This compound (Antagonist) This compound->TRPM8 Inhibits InVivo_Target_Engagement_Workflow Experimental Workflow for this compound In Vivo Target Engagement cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_acclimation Animal Acclimation Dosing This compound/Vehicle Administration (p.o.) Animal_acclimation->Dosing Compound_formulation This compound Formulation Compound_formulation->Dosing Wait Wait for Tmax Dosing->Wait Challenge TRPM8 Agonist Challenge (e.g., Icilin) Wait->Challenge Observation Behavioral Observation (e.g., WDS counting) Challenge->Observation Data_collection Data Collection Observation->Data_collection Stats Statistical Analysis (% Inhibition, IC50) Data_collection->Stats Conclusion Conclusion on Target Engagement Stats->Conclusion

References

Validation & Comparative

A Comparative Analysis of AMG2850 and Other TRPM8 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the transient receptor potential melastatin 8 (TRPM8) antagonist, AMG2850, with other notable TRPM8 antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform target validation and compound selection efforts.

Introduction to TRPM8 and its Antagonists

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures.[1] Expressed predominantly in a subset of sensory neurons, TRPM8 is activated by temperatures below 28°C and by cooling compounds such as menthol and icilin.[2][3] This activation leads to an influx of Na+ and Ca2+ ions, resulting in depolarization and the generation of action potentials that are perceived as cold sensations.[1] Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, inflammatory pain, and migraine, making it an attractive therapeutic target.[4] Consequently, the development of potent and selective TRPM8 antagonists has been an active area of research.

This compound is a potent, selective, and orally bioavailable small molecule antagonist of TRPM8. This guide will compare the in vitro and in vivo pharmacological properties of this compound with other well-characterized TRPM8 antagonists, including PF-05105679 and N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide (AMTB).

Comparative In Vitro and In Vivo Data

The following tables summarize the available quantitative data for this compound and other TRPM8 antagonists from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists

CompoundTargetAssay TypeAgonistIC50 / IC90 (nM)SelectivityReference
This compound rat TRPM845Ca2+ uptakeIcilinIC90: 204 ± 28>100-fold vs. TRPV1, TRPA1
rat TRPM8LuminescenceColdIC50: 41 ± 8>600-fold vs. TRPA1
rat TRPM8Intracellular Ca2+Menthol/ColdIC50: 7.3 (Menthol), 150 (Cold)>10 µM vs. TRPV1, TRPV3, TRPV4
PF-05105679 TRPM8Electrophysiology-~100>100-fold vs. TRPV1, TRPA1
AMTB rat TRPM8Ca2+ microfluorographyMentholIC50: 1.06 ± 1.21 µM (rTRPM8)-
human TRPM8Ca2+ microfluorographyMentholIC50: 1.74 ± 1.19 µM (hTRPM8)-
RGM8-51 rat TRPM8Ca2+ microfluorographyMentholIC50: 1.06 ± 1.21 µMSelective vs. hTRPV1, hTRPV3, hTRPA1
human TRPM8Ca2+ microfluorographyMentholIC50: 1.74 ± 1.19 µM
rat TRPM8Patch-clampMentholIC50: 0.97 ± 1.56 µM

Table 2: In Vivo Efficacy of TRPM8 Antagonists

CompoundAnimal ModelEndpointDoseEfficacyReference
This compound RatIcilin-induced Wet-Dog Shakes10 mg/kg, p.o.Full prevention
RatCold Pressor Test10 mg/kg, p.o.Full block of cold-induced blood pressure increase
RatInflammatory Mechanical Hypersensitivity (CFA)Up to 100 mg/kgNo significant effect
RatNeuropathic Tactile Allodynia (SNL)Up to 100 mg/kgNo significant effect
Rat/MouseBody Temperature100 mg/kgDecrease in body temperature
PF-05105679 HumanCold Pressor Test900 mgEfficacy comparable to oxycodone
AMTB RodentOveractive Bladder Syndrome-Increased intercontraction intervals
RGM8-51 MouseOxaliplatin-induced Neuropathy-Antinociceptive activity in response to cold
RatChronic Constriction Injury (CCI)-Reduced cold, mechanical, and heat hypersensitivity
MouseNTG-induced Hyperesthesia-Mechanical hypersensitivity-relieving activity

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or chemical agonists leads to a cascade of intracellular events. The following diagram illustrates the key components of the TRPM8 signaling pathway.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes GPCR Gq-coupled Receptor GPCR->PLC Activates PIP2->TRPM8 Modulates Cold Cold (<28°C) Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx->PLC Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Gene_Transcription Gene Transcription (e.g., c-Jun) Ca_Influx->Gene_Transcription Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation

Caption: Simplified TRPM8 signaling cascade upon activation by cold or chemical agonists.
Experimental Workflow: Calcium Imaging Assay

Calcium imaging is a common in vitro method to assess the activity of TRPM8 antagonists. The workflow for a typical calcium imaging experiment is depicted below.

Calcium_Imaging_Workflow start Start cell_culture Culture TRPM8-expressing cells (e.g., HEK293, CHO) start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash antagonist_incubation Incubate with TRPM8 antagonist (e.g., this compound) wash->antagonist_incubation agonist_addition Add TRPM8 agonist (e.g., Menthol, Icilin) antagonist_incubation->agonist_addition fluorescence_measurement Measure changes in intracellular calcium via fluorescence agonist_addition->fluorescence_measurement data_analysis Analyze data to determine IC50 fluorescence_measurement->data_analysis end End data_analysis->end

Caption: General workflow for a calcium imaging assay to test TRPM8 antagonists.

Detailed Experimental Protocols

Calcium Imaging Assay for TRPM8 Antagonist Potency

Objective: To determine the in vitro potency (IC50) of a test compound in blocking TRPM8 channel activation.

Materials:

  • HEK293 or CHO cells stably expressing rat or human TRPM8.

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • TRPM8 agonist (e.g., menthol, icilin).

  • Test compound (TRPM8 antagonist).

  • Fluorescence plate reader (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the TRPM8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for approximately 1 hour at 37°C.

  • Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 2-5 minutes).

  • Agonist Addition and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the TRPM8 agonist (e.g., 1 µM icilin) to the wells and immediately begin measuring the change in fluorescence intensity over time. For Fura-2, excitation is typically performed at 340 nm and 380 nm, with emission measured at 510 nm.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated to represent the intracellular calcium concentration. The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model

Objective: To assess the in vivo target engagement and efficacy of a TRPM8 antagonist.

Materials:

  • Male Sprague-Dawley rats.

  • TRPM8 agonist, icilin.

  • Test compound (TRPM8 antagonist).

  • Vehicle for compound and icilin administration.

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before icilin challenge. This compound has been administered orally (p.o.).

  • Icilin Challenge: At the appropriate time after compound administration, inject the rats with a dose of icilin known to induce a robust WDS response (e.g., 0.5 mg/kg, i.p.).

  • Behavioral Observation: Immediately after icilin injection, place the rats in the observation chambers and record the number of wet-dog shakes over a specified period (e.g., 30 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.

  • Data Analysis: Compare the number of wet-dog shakes in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the dose-dependent effect of the antagonist.

Discussion and Conclusion

The available data indicate that this compound is a potent and selective TRPM8 antagonist in vitro, with demonstrated target engagement in vivo. It effectively blocks TRPM8 activation by both cold and chemical agonists. In vivo, this compound fully prevents icilin-induced wet-dog shakes and blocks the cold pressor response in rats, confirming its ability to antagonize TRPM8 function in living systems.

However, the preclinical data also highlight a critical challenge in the therapeutic development of TRPM8 antagonists. Despite its potent in vitro activity and in vivo target engagement, this compound did not show significant efficacy in rat models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy could suggest that either TRPM8 does not play a major role in these specific pain models, or that a higher level of target coverage is required to observe a therapeutic effect.

In contrast, other TRPM8 antagonists like RGM8-51 have shown promise in preclinical pain models, including oxaliplatin-induced neuropathy and chronic constriction injury. Furthermore, PF-05105679 demonstrated efficacy in a human cold pressor test, providing clinical validation for TRPM8 as a target for modulating cold sensation. However, adverse effects, such as a sensation of heat, were also reported for PF-05105679, highlighting the potential on-target liabilities of TRPM8 antagonism related to thermoregulation. Indeed, studies with this compound also show an effect on body temperature.

References

A Comparative Analysis of AMG2850 and M8-B in TRPM8 Inhibition for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two prominent TRPM8 inhibitors.

The transient receptor potential melastatin 8 (TRPM8), a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin, has emerged as a significant therapeutic target for various conditions, including pain, migraine, and overactive bladder. The development of potent and selective TRPM8 antagonists is a key area of research. This guide provides a detailed comparison of two widely studied TRPM8 inhibitors, AMG2850 and M8-B, summarizing their performance based on available experimental data.

At a Glance: Key Performance Metrics

To facilitate a direct comparison of their inhibitory activities, the following tables summarize the in vitro and in vivo data for this compound and M8-B.

Table 1: In Vitro Inhibitory Potency
CompoundSpeciesAssay TypeActivatorIC50 / IC90 (nM)SelectivityReference
This compound RatCalcium InfluxColdIC50: 41 ± 8>600-fold vs. TRPA1; >100-fold vs. TRPV1, TRPV3, TRPV4[1]
RatCalcium InfluxIcilinIC90: 204 ± 28[1][2]
M8-B HumanCalcium InfluxColdIC50: 7.8>20 µM for other TRP channelsNot specified in snippets
HumanCalcium InfluxIcilinIC50: 26.9Not specified in snippets
HumanCalcium InfluxMentholIC50: 64.3Not specified in snippets
Table 2: In Vivo Efficacy and Observations
CompoundAnimal ModelAssayDoseRouteKey FindingsReference
This compound RatIcilin-induced Wet-Dog Shakes (WDS)10 mg/kgp.o.Full prevention of WDS[1][2]
RatCold Pressor Test (CPT)10 mg/kgp.o.Fully blocked cold-induced blood pressure increase
RatInflammatory Pain (CFA model)up to 100 mg/kgp.o.No significant therapeutic effect on mechanical hypersensitivity
RatNeuropathic Pain (SNL model)up to 100 mg/kgp.o.No significant therapeutic effect on tactile allodynia
M8-B MouseBody TemperatureNot SpecifiedNot SpecifiedInhibited 1,8-cineol-induced increases in body temperature
Rat, MouseAnticonvulsantNot SpecifiedNot SpecifiedSignificant anticonvulsant effect in the pentylenetetrazol (PTZ)-induced convulsion model

Delving Deeper: Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

In Vitro Assays

Calcium Influx Assay

This assay is fundamental for determining the inhibitory potency of compounds on TRPM8 channels.

  • Objective: To measure the inhibition of agonist-induced intracellular calcium increase in cells expressing TRPM8.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the target TRPM8 channel (human or rat).

  • Protocol:

    • Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

    • Add varying concentrations of the test compound (this compound or M8-B) to the wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature or 37°C.

    • Add a TRPM8 agonist (e.g., icilin, menthol, or a cold stimulus delivered by a pre-chilled buffer) to the wells.

    • Immediately measure the change in fluorescence intensity using a plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.

    • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Calcium Influx Assay A Seed TRPM8-expressing cells B Load cells with Calcium Dye A->B C Incubate with this compound or M8-B B->C D Add TRPM8 Agonist (e.g., Icilin) C->D E Measure Fluorescence D->E F Data Analysis (IC50 determination) E->F

Figure 1. Workflow for the in vitro calcium influx assay.

In Vivo Assays

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This behavioral model is a robust in vivo assay to assess the target engagement of TRPM8 antagonists.

  • Objective: To evaluate the ability of a test compound to inhibit the characteristic shaking behavior induced by the TRPM8 agonist, icilin.

  • Animals: Male Sprague-Dawley rats.

  • Protocol:

    • Acclimatize the rats to the experimental environment.

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, p.o.) at a specific time point before the icilin challenge.

    • At the time of the challenge, administer icilin (typically 0.5-2.5 mg/kg) via intraperitoneal (i.p.) injection.

    • Immediately after icilin injection, place the rat in an observation chamber.

    • Videotape and/or manually count the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso) for a defined period, typically 30 minutes.

    • Data Analysis: Compare the number of wet-dog shakes in the compound-treated group to the vehicle-treated group. A significant reduction indicates TRPM8 antagonism.

G cluster_workflow Experimental Workflow: Icilin-Induced Wet-Dog Shakes A Administer this compound/M8-B or Vehicle B Administer Icilin (i.p.) A->B C Observe and Count Wet-Dog Shakes B->C D Compare Treatment vs. Vehicle Group C->D

Figure 2. Workflow for the icilin-induced wet-dog shakes assay.

Cold Pressor Test (CPT) in Rats

The CPT is used to assess the role of TRPM8 in cold-induced physiological responses, such as changes in blood pressure.

  • Objective: To determine if a TRPM8 antagonist can block the hypertensive response to a cold stimulus.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Protocol:

    • Anesthetize the rats and cannulate the carotid artery for blood pressure monitoring.

    • Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

    • Administer the test compound (e.g., this compound) or vehicle.

    • After a set time, immerse the rat's hind paws or a significant portion of its body in cold water (typically 0-4°C) for a short duration (e.g., 1-2 minutes).

    • Continuously record MAP throughout the cold stimulus application.

    • Data Analysis: Calculate the change in MAP from baseline during the cold stimulus. Compare the hypertensive response in the compound-treated group to the vehicle-treated group.

G cluster_workflow Experimental Workflow: Cold Pressor Test A Anesthetize and Cannulate Rat B Record Baseline Blood Pressure A->B C Administer this compound/M8-B or Vehicle B->C D Apply Cold Stimulus C->D E Record Blood Pressure Response D->E F Analyze Change in Blood Pressure E->F G cluster_pathway TRPM8 Signaling Pathway TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Cold Cold (<28°C) Cold->TRPM8 Agonists Agonists (Menthol, Icilin) Agonists->TRPM8 Antagonists Antagonists (this compound, M8-B) Antagonists->TRPM8 Inhibition Depolarization Membrane Depolarization Ca_influx->Depolarization PLC PLC Activation Ca_influx->PLC Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Cold Sensation) Action_Potential->CNS PIP2 PIP₂ Hydrolysis PLC->PIP2 PKC PKC Activation PLC->PKC PIP2->TRPM8 Modulation Desensitization Channel Desensitization PKC->Desensitization Desensitization->TRPM8 Inhibition

References

Comparative Analysis of AMG2850 Cross-reactivity with Transient Receptor Potential (TRP) Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of AMG2850, a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, against other members of the TRP channel family. The data and experimental protocols presented herein are intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.

This compound has been identified as a highly selective antagonist of TRPM8, a non-selective cation channel involved in the sensation of cold.[1][2][3][4] Its efficacy in preclinical models of pain and migraine is an area of active investigation.[2] Understanding the cross-reactivity profile of this compound is crucial for interpreting experimental results and predicting its therapeutic window.

Quantitative Analysis of this compound Selectivity

The following table summarizes the inhibitory activity of this compound against its primary target, TRPM8, and other TRP channels. The data demonstrates a significant selectivity margin for TRPM8 over the other channels tested.

TargetSpeciesAgonistIC50 (nM)Selectivity vs. rTRPM8 (Cold)Reference
TRPM8 RatCold (12°C)41 ± 8-
TRPM8 RatIcilin (1 µM)204 ± 28-
TRPA1 RatAITC (80 µM)>25,000>600-fold
TRPV1 RatCapsaicin (0.5 µM)>20,400>100-fold
TRPV3 Rat2-APB (200 µM)>20,400>100-fold
TRPV4 Human4α-PDD (1 µM)>20,400>100-fold

AITC: Allyl isothiocyanate; 2-APB: 2-Aminoethoxydiphenyl borate; 4α-PDD: 4α-Phorbol 12,13-didecanoate

Experimental Protocols

The cross-reactivity of this compound is typically assessed using in vitro functional assays that measure the influx of cations, such as calcium, through the TRP channels in response to specific agonists. A common high-throughput method is a calcium flux assay using a fluorometric imaging plate reader (FLIPR) or a similar luminescence-based system.

Calcium Flux Assay for TRP Channel Selectivity

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing the human or rat TRP channel of interest are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and grown to confluence.

2. Compound Preparation and Addition:

  • This compound is serially diluted in an appropriate assay buffer to generate a range of concentrations.

  • The compound dilutions are added to the cell plates and incubated for a specified period (e.g., 2.5 minutes) at room temperature.

3. Agonist Stimulation and Signal Detection:

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 5) is loaded into the cells prior to compound addition.

  • A baseline fluorescence reading is taken.

  • A specific agonist for the TRP channel being tested is added to the wells to stimulate channel opening and subsequent calcium influx.

    • TRPV1: Capsaicin (0.5 µM)

    • TRPA1: Allyl isothiocyanate (AITC, 80 µM)

    • TRPM8: Icilin (1 µM) or cold buffer (12°C)

    • TRPV3: 2-Aminoethoxydiphenyl borate (2-APB, 200 µM)

    • TRPV4: 4α-phorbol 12,13-didecanoate (4α-PDD, 1 µM)

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a CCD camera-based luminometer or a FLIPR system.

4. Data Analysis:

  • The antagonist effect of this compound is determined by the reduction in the agonist-induced calcium signal.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using software such as GraphPad Prism.

Visualizing Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Cold_Sensation Sensation of Cold AP_Firing->Cold_Sensation

Caption: Simplified TRPM8 signaling pathway.

TRP_Channel_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture TRP-expressing cells Plate_Cells Plate cells in microplate Cell_Culture->Plate_Cells Load_Dye Load with Ca²⁺ indicator dye Plate_Cells->Load_Dye Add_this compound Add this compound dilutions Load_Dye->Add_this compound Incubate Incubate Add_this compound->Incubate Add_Agonist Add specific TRP agonist Incubate->Add_Agonist Measure_Signal Measure Ca²⁺ influx Add_Agonist->Measure_Signal Calculate_Response Calculate % inhibition Measure_Signal->Calculate_Response Generate_Curve Generate dose-response curve Calculate_Response->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50

Caption: Experimental workflow for cross-reactivity testing.

TRPV1_TRPA1_Signaling cluster_trpa1 TRPA1 cluster_trpv1 TRPV1 AITC AITC TRPA1 TRPA1 AITC->TRPA1 TRPA1_Ca Ca²⁺ Influx TRPA1->TRPA1_Ca TRPA1_Depol Depolarization TRPA1->TRPA1_Depol Pain_A1 Pain/Irritation TRPA1_Ca->Pain_A1 TRPA1_Depol->Pain_A1 Capsaicin Capsaicin/Heat TRPV1 TRPV1 Capsaicin->TRPV1 TRPV1_Ca Ca²⁺ Influx TRPV1->TRPV1_Ca TRPV1_Depol Depolarization TRPV1->TRPV1_Depol Pain_V1 Pain/Heat Sensation TRPV1_Ca->Pain_V1 TRPV1_Depol->Pain_V1

Caption: Simplified signaling for TRPA1 and TRPV1.

References

AMG2850: A Validated Negative Control for TRPM8 Agonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in sensory biology, pain, and urology, identifying specific and reliable tools to modulate the transient receptor potential melastatin 8 (TRPM8) channel is paramount. This guide provides a comparative analysis of AMG2850 as a negative control in studies involving TRPM8 agonists, supported by experimental data and detailed protocols.

This compound is a potent and highly selective antagonist of the TRPM8 ion channel, a key sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its robust inhibitory activity and lack of agonistic properties make it an ideal negative control for validating the specificity of TRPM8 activation in both in vitro and in vivo experimental settings.

Mechanism of Action: A Pure Antagonist

This compound functions by blocking the activation of the TRPM8 channel. It effectively inhibits channel opening induced by both thermal (cold) and chemical (agonist) stimuli.[1] Studies have demonstrated its high potency, with IC50 values in the nanomolar range for inhibition of cold- and icilin-induced TRPM8 activation.[1] Importantly, this compound displays high selectivity for TRPM8 over other related TRP channels, such as TRPA1 and TRPV1, ensuring that its effects are specific to the TRPM8 pathway.[1]

Comparative Performance: this compound vs. TRPM8 Agonists

The utility of this compound as a negative control is best illustrated by comparing its lack of channel activation with the robust activation induced by known TRPM8 agonists.

In Vitro Calcium Influx Assays

A common method to assess TRPM8 channel activity is to measure the influx of calcium (Ca2+) into cells engineered to express the channel. In this assay, TRPM8 agonists trigger a significant increase in intracellular Ca2+, which can be quantified using fluorescent indicators. In contrast, this compound does not elicit any Ca2+ influx, demonstrating its inability to activate the channel.

CompoundClassTypical Agonist EC50 / Antagonist IC50 (Rat TRPM8)
MentholAgonist~10-100 µM
IcilinAgonist~125-204 nM
This compound Antagonist (Negative Control) ~41 nM (vs. Cold), ~204 nM (vs. Icilin)
In Vivo Behavioral Models

The icilin-induced "wet-dog shake" (WDS) model in rats is a well-established behavioral assay to assess TRPM8 activity in a living organism. Intraperitoneal injection of the potent TRPM8 agonist icilin induces a characteristic and quantifiable shaking behavior. Pre-treatment with this compound dose-dependently and completely blocks this icilin-induced behavior, confirming its effective antagonism of TRPM8 in vivo. When administered alone, this compound does not induce WDS, further solidifying its role as a negative control.

TreatmentExpected Outcome
VehicleNo wet-dog shakes
Icilin (agonist)Dose-dependent increase in wet-dog shakes
This compound (negative control) No wet-dog shakes
This compound + IcilinInhibition of icilin-induced wet-dog shakes

Experimental Protocols

In Vitro TRPM8 Activation Assay Using Calcium Imaging

This protocol describes how to measure TRPM8 activation in Chinese Hamster Ovary (CHO) cells stably expressing the channel.

Materials:

  • CHO cells stably expressing rat TRPM8

  • Cell culture medium (e.g., MEM α medium with supplements)

  • 96-well plates (e.g., Cytostar plates)

  • Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • TRPM8 agonist (e.g., menthol, icilin)

  • This compound

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Two days prior to the assay, seed the TRPM8-expressing CHO cells into 96-well plates at a density of approximately 20,000 cells per well.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the TRPM8 agonist and this compound in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • For antagonist testing, pre-incubate the cells with this compound or vehicle for 2-5 minutes.

    • Add the TRPM8 agonist to the wells and immediately begin measuring fluorescence intensity using a plate reader.

    • To confirm this compound as a negative control, add this compound alone to designated wells and measure the fluorescence response. No significant increase in fluorescence should be observed compared to the vehicle control.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each well. For agonists, determine the EC50 value. For this compound, demonstrate the lack of response and, in antagonist mode, calculate the IC50 value.

G cluster_workflow In Vitro Calcium Imaging Workflow plate Seed TRPM8-CHO cells in 96-well plate load Load cells with calcium-sensitive dye plate->load 48h incubation prepare Prepare agonist, This compound, and vehicle load->prepare preincubate Pre-incubate with This compound or vehicle prepare->preincubate add_agonist Add agonist preincubate->add_agonist 2-5 min read Measure fluorescence add_agonist->read

In Vitro Calcium Imaging Workflow
In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model

This protocol describes the induction and assessment of WDS in rats.

Materials:

  • Male Sprague-Dawley rats

  • Icilin

  • This compound

  • Vehicle for icilin (e.g., 100% PEG 400)

  • Vehicle for this compound (e.g., 5% Tween 80 in OraPlus®)

  • Observation chambers (e.g., transparent Plexiglas® cylinders)

Procedure:

  • Acclimation: Acclimate the rats to the testing room and observation chambers for at least one hour before the experiment.

  • Compound Administration:

    • Administer this compound or its vehicle orally (p.o.) 90 minutes before the icilin injection.

    • To confirm its role as a negative control, administer only this compound to a separate group of animals.

  • Agonist Administration: Inject icilin (e.g., 0.5 mg/kg) intraperitoneally (i.p.).

  • Observation: Immediately after the icilin injection, place the rats individually into the observation chambers.

  • Quantification: Count the number of wet-dog shakes for each rat for a duration of 30 minutes.

  • Data Analysis: Compare the number of wet-dog shakes between the different treatment groups. A significant reduction in WDS in the this compound pre-treated group compared to the icilin-only group indicates TRPM8 antagonism. The absence of WDS in the this compound-only group confirms its lack of agonistic activity.

G cluster_pathway TRPM8 Signaling Pathway Agonist TRPM8 Agonist (e.g., Menthol, Icilin) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Cellular_Response Cellular Response (e.g., Neuronal Firing, Wet-Dog Shake) Ca_influx->Cellular_Response This compound This compound (Negative Control) This compound->TRPM8 Blocks

TRPM8 Signaling Pathway

Conclusion

This compound is a well-characterized, potent, and selective TRPM8 antagonist. Its lack of intrinsic agonistic activity, combined with its proven ability to block agonist-induced TRPM8 activation both in vitro and in vivo, makes it an invaluable tool for researchers. By incorporating this compound as a negative control in experimental designs, scientists can confidently attribute the observed effects to the specific activation of the TRPM8 channel by their agonist of interest, thereby ensuring the robustness and reliability of their findings.

References

Genetic Validation of TRPM8 Antagonism: A Comparative Analysis of AMG2850 and Alternatives in Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

The specific effects of the transient receptor potential melastatin 8 (TRPM8) antagonist, AMG2850, have been pharmacologically characterized, though direct genetic validation of its actions using TRPM8 knockout mice remains to be published. However, the essential role of TRPM8 in mediating responses to cold and chemical agonists has been unequivocally demonstrated through studies with TRPM8 knockout mice. This guide provides a comparative overview of the preclinical data for this compound and other TRPM8 antagonists, highlighting the importance of genetic models in validating the mechanism of action for this class of compounds.

The TRPM8 channel is a crucial sensor for cold temperatures and cooling agents like menthol and icilin.[1][2] Its involvement in pain pathways has made it an attractive target for the development of novel analgesics. This compound is a potent and selective antagonist of TRPM8.[3][4][5] While its efficacy has been demonstrated in rat models, the gold standard for confirming that a compound's effects are mediated solely through its intended target is the use of genetic knockout models. Studies on other TRPM8 antagonists, such as AMTB and PBMC, in TRPM8 knockout mice have provided this crucial validation, demonstrating that the behavioral effects of these compounds are absent in animals lacking the TRPM8 channel.

Comparative Efficacy of TRPM8 Antagonists

The following tables summarize the available quantitative data for this compound in wild-type rats and for other TRPM8 antagonists in both wild-type and TRPM8 knockout mice. This comparison underscores the utility of knockout models in confirming the on-target effects of these antagonists.

Table 1: In Vivo Efficacy of this compound in Rats

ModelSpeciesCompoundDoseEffectCitation
Icilin-Induced Wet-Dog ShakesRatThis compound10 mg/kg (p.o.)Full prevention of wet-dog shakes
Inflammatory Mechanical Hypersensitivity (CFA)RatThis compoundup to 100 mg/kgNo significant therapeutic effect
Neuropathic Tactile Allodynia (SNL)RatThis compoundup to 100 mg/kgNo significant therapeutic effect

Table 2: Genetic Validation of Other TRPM8 Antagonists in Mice

ModelSpeciesCompoundDoseEffect in Wild-Type MiceEffect in TRPM8 KO MiceCitation
Evaporative Cooling (Acetone)MousePBMC-Attenuated cold responsesUnaffected
Colonic NociceptionMouseAMTB10 mg/kgReduced visceromotor responsesNo effect
Thermoregulation (Cold Exposure)MouseAMTB10 mg/kgInhibition of core body temperature rise-
Oxaliplatin-Induced Cold AllodyniaMouseRGM8-51-Antinociceptive activityNot able to develop hypersensitivity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of study designs.

Icilin-Induced Wet-Dog Shake (WDS) Model

This model is used to assess the in vivo target engagement of TRPM8 antagonists.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • Animals are habituated to the testing environment.

    • The TRPM8 antagonist or vehicle is administered orally (p.o.) at a specified time before the icilin challenge.

    • Icilin, a potent TRPM8 agonist, is injected intraperitoneally (i.p.) at a dose that reliably induces WDS (e.g., 0.5 mg/kg in rats).

    • Immediately after icilin injection, animals are placed in an observation chamber.

    • The number of wet-dog shakes is counted for a defined period (e.g., 30 minutes).

  • Endpoint: A significant reduction in the number of WDS in the antagonist-treated group compared to the vehicle group indicates target engagement. The complete absence of icilin-induced WDS in TRPM8 knockout mice confirms the TRPM8-dependency of this behavior.

Oxaliplatin-Induced Cold Allodynia

This model is used to evaluate the potential of TRPM8 antagonists to treat chemotherapy-induced neuropathic pain.

  • Animals: Mice are often used for this model.

  • Procedure:

    • Oxaliplatin is administered to the animals to induce cold hypersensitivity.

    • Cold allodynia is assessed using methods like the acetone drop test or the cold plate test.

    • In the acetone drop test , a drop of acetone is applied to the plantar surface of the hind paw, and the duration or frequency of paw withdrawal, licking, or flinching is measured.

    • In the cold plate test , animals are placed on a surface maintained at a cold temperature (e.g., 4°C), and the latency to a nocifensive response (e.g., paw lifting or jumping) is recorded.

    • The TRPM8 antagonist or vehicle is administered, and the cold sensitivity is reassessed.

  • Endpoint: An increase in the paw withdrawal latency or a decrease in the response to acetone in the antagonist-treated group compared to the vehicle group suggests an analgesic effect. Studies have shown that TRPM8 knockout mice do not develop this cold hypersensitivity, indicating the critical role of TRPM8 in this pain model.

Formalin Test

The formalin test is a model of inflammatory pain with two distinct phases.

  • Animals: Mice are commonly used.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the hind paw.

    • The time the animal spends licking or biting the injected paw is recorded.

    • Observations are typically made during two phases: the early, acute phase (0-5 minutes post-injection) and the late, inflammatory phase (15-30 minutes post-injection).

  • Endpoint: A reduction in the time spent licking or biting the paw in either phase indicates an antinociceptive effect. This model can be used to assess the role of TRPM8 in different phases of inflammatory pain.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the TRPM8 signaling pathway, the workflow of a typical in vivo validation study, and the logical basis for using knockout mice.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold and Pain Action_Potential->Sensation

TRPM8 Signaling Pathway

Experimental_Workflow start Start animal_groups Animal Groups: - Wild-Type (WT) - TRPM8 Knockout (KO) start->animal_groups treatment Treatment Administration: - Vehicle - TRPM8 Antagonist (e.g., this compound) animal_groups->treatment behavioral_assay Behavioral Assay (e.g., Cold Plate, Acetone Test) treatment->behavioral_assay data_collection Data Collection (e.g., Paw Withdrawal Latency) behavioral_assay->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

In Vivo Validation Workflow

Genetic_Validation_Logic cluster_wt Wild-Type Mouse cluster_ko TRPM8 Knockout Mouse wt_antagonist TRPM8 Antagonist wt_trpm8 Functional TRPM8 wt_antagonist->wt_trpm8 Blocks wt_effect Behavioral Effect (e.g., Reduced Cold Sensitivity) wt_trpm8->wt_effect Mediates ko_antagonist TRPM8 Antagonist ko_trpm8 No Functional TRPM8 ko_antagonist->ko_trpm8 No Target ko_no_effect No Behavioral Effect ko_trpm8->ko_no_effect Cannot Mediate

Logic of Genetic Validation

References

A Comparative Analysis of Pharmacological and Non-Pharmacological TRPM8 Inhibition: AMG2850 vs. Endogenous Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparison between the selective pharmacological inhibitor AMG2850 and non-pharmacological methods of Transient Receptor Potential Melastatin 8 (TRPM8) inhibition has been published today. This guide provides researchers, scientists, and drug development professionals with an objective analysis of their respective mechanisms, efficacy, and experimental considerations, supported by quantitative data and detailed protocols.

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensory transducer for cold temperatures and cooling agents like menthol. Its role in thermal sensation, pain, and various pathological conditions has made it a significant target for therapeutic intervention. Inhibition of TRPM8 can be achieved through direct pharmacological antagonism or by modulating its activity via endogenous signaling pathways. This guide delves into a comparison of these two approaches, with a focus on the potent and selective small molecule antagonist, this compound.

Quantitative Comparison of TRPM8 Inhibition: this compound vs. Non-Pharmacological Methods

A direct comparison of the potency of pharmacological and non-pharmacological inhibition is nuanced due to the different nature of the inhibitory mechanisms. While pharmacological inhibitors like this compound have well-defined concentration-dependent effects, non-pharmacological inhibition is contingent on the activation state of specific signaling pathways.

Inhibition MethodTargetQuantitative Measure of InhibitionSpeciesAssay TypeReference
Pharmacological Inhibition
This compoundTRPM8IC50: 41 ± 8 nMRatCold Activation[1]
This compoundTRPM8IC90: 204 ± 28 nMRatIcilin Activation[2][3][4]
This compoundTRPM8Unbound in vivo IC90: 99 nMRatIcilin-induced Wet-Dog Shake[1]
Non-Pharmacological Inhibition
Gq-Coupled Receptor Activation (Bradykinin)TRPM8Potent inhibition of menthol-induced Ca2+ response in 11 out of 33 DRG neurons.RatCalcium Imaging in DRG neurons
Gq-Coupled Receptor Activation (Carbachol)TRPM8~60% reduction in menthol and cold-evoked currents.HEK293 cellsWhole-cell patch clamp
PIP2 Depletion (via NGF receptor trkA)TRPM8~60% reduction in menthol and cold-evoked currents over 10 minutes.HEK293 cellsWhole-cell patch clamp
Protein Kinase C (PKC) Activation (PMA)TRPM8Significant reduction of menthol-induced currents.Xenopus oocytesTwo-electrode voltage clamp
α2A-Adrenoreceptor Activation (Clonidine)TRPM8~70% decrease in cold-evoked currents, ~58% in icilin-evoked, and ~52% in menthol-evoked.HEK-293 cellsWhole-cell patch clamp

Signaling Pathways of TRPM8 Inhibition

The mechanisms underlying pharmacological and non-pharmacological TRPM8 inhibition are distinct. This compound acts as a direct antagonist, likely by binding to the channel and preventing its opening. In contrast, non-pharmacological methods involve intracellular signaling cascades that modulate channel activity.

TRPM8_Inhibition_Pathways cluster_pharmacological Pharmacological Inhibition cluster_non_pharmacological Non-Pharmacological Inhibition This compound This compound TRPM8_pharm TRPM8 Channel This compound->TRPM8_pharm Direct Antagonism GPCR Gq-Coupled Receptor (e.g., B2R, M1R) Gq Gαq GPCR->Gq Activation PLC PLCβ Gq->PLC TRPM8_nonpharm TRPM8 Channel Gq->TRPM8_nonpharm Direct Inhibition PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG PIP2->TRPM8_nonpharm Required for Activity PKC PKC IP3_DAG->PKC Activation PKC->TRPM8_nonpharm Phosphorylation (Inhibition) Experimental_Workflows cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays HEK293 HEK293 cells expressing TRPM8 PatchClamp Whole-Cell Patch Clamp HEK293->PatchClamp CalciumImaging Calcium Imaging (Fluo-4 AM) HEK293->CalciumImaging a a PatchClamp->a Measure TRPM8 currents b b CalciumImaging->b Measure intracellular Ca2+ Rats Sprague-Dawley Rats WDS Icilin-induced Wet-Dog Shake (WDS) Model Rats->WDS c c WDS->c Quantify WDS frequency

References

AMG2850 in Preclinical Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of AMG2850, a selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, in various animal models of pain. Its performance is evaluated against alternative pain therapies, supported by experimental data to inform future research and development in analgesics.

Executive Summary

This compound is a potent and selective antagonist of the TRPM8 channel, a non-selective cation channel known for its role in cold sensation.[1][2][3][4][5] While showing target engagement in models of cold-induced responses, this compound has demonstrated a lack of significant efficacy in rat models of inflammatory and neuropathic pain at the doses tested. This suggests that TRPM8 antagonism alone may not be a viable strategy for mitigating mechanical hypersensitivity and tactile allodynia in these chronic pain states, or that higher target coverage is required. In contrast, standard analgesics such as opioids and NSAIDs, as well as other compounds like pregabalin, have shown varying degrees of efficacy in similar preclinical models.

Mechanism of Action: TRPM8 Antagonism

This compound exerts its effects by blocking the TRPM8 ion channel. TRPM8 is a sensor for cold temperatures and cooling agents like menthol. In sensory neurons, its activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signal that is transmitted to the central nervous system and perceived as a cold sensation. In pathological pain states, TRPM8 expression can be altered, and its role in pain modulation is an area of active investigation. The rationale for using a TRPM8 antagonist like this compound is to block the channel's activity and thereby reduce pain signaling.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Cold Cold Stimulus (<25°C) Cold->TRPM8 Activates Menthol Menthol/ Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks PIP2 PIP2 PIP2->TRPM8 Required for activation PLC PLC PLC->PIP2 Hydrolyzes Gq Gq-GPCR Gq->PLC Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: TRPM8 Signaling Pathway and Inhibition by this compound.

Efficacy of this compound in Animal Models of Pain

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

The CFA model is a widely used model of persistent inflammatory pain. Injection of CFA into the rat hind paw induces inflammation, edema, and hypersensitivity to mechanical and thermal stimuli.

This compound Performance: In the CFA model, oral administration of this compound at doses up to 100 mg/kg did not produce a significant therapeutic effect on mechanical hypersensitivity. This was observed despite plasma concentrations of the drug being well above the concentration required for in vivo target engagement in a TRPM8-specific model (icilin-induced wet-dog shakes).

Comparative Data: While direct comparative studies with this compound are limited, other analgesics have shown efficacy in the CFA model.

CompoundDoseRoute of AdministrationEfficacy in CFA Model (Mechanical Hypersensitivity)Reference
This compound up to 100 mg/kgOralNo significant effect
Morphine 3.0 mg/kgSubcutaneousReversal of hyperalgesia
Diclofenac Not specifiedNot specifiedReduction in tactile allodynia and heat hyperalgesia
Tramadol Not specifiedNot specifiedDose-dependent reduction in pain
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

The SNL model is a common surgical model of neuropathic pain that mimics symptoms of human neuropathic pain, such as tactile allodynia.

This compound Performance: Similar to the inflammatory pain model, this compound administered orally at doses up to 100 mg/kg did not show efficacy in reversing tactile allodynia in the SNL model of neuropathic pain in rats.

Comparative Data:

CompoundDoseRoute of AdministrationEfficacy in SNL Model (Mechanical Allodynia)Reference
This compound up to 100 mg/kgOralNo significant effect
Gabapentin Not specifiedNot specifiedReduction of neuropathic pain
Pregabalin 10 and 30 mg/kgOralReduction in heat hyperalgesia

Experimental Protocols

CFA-Induced Inflammatory Pain Model

CFA_Workflow cluster_protocol CFA Model Protocol Start Start Baseline Baseline Mechanical Threshold Measurement (von Frey filaments) Start->Baseline CFA_Injection Inject CFA (1 mg/ml) into rat hind paw Inflammation Inflammation Develops (24h - 7 days) CFA_Injection->Inflammation Drug_Admin Administer this compound or Vehicle (Oral) Inflammation->Drug_Admin Baseline->CFA_Injection Post_Drug_Test Measure Mechanical Thresholds Post-Dosing Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis Post_Drug_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the CFA-Induced Inflammatory Pain Model.

Methodology:

  • Induction of Inflammation: Male Sprague-Dawley rats receive a subcutaneous injection of Complete Freund's Adjuvant (CFA; 1 mg/ml) into the plantar surface of the hind paw.

  • Development of Hypersensitivity: Inflammation and mechanical hypersensitivity typically develop within 24 hours and can persist for at least 7 days.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold indicates mechanical allodynia.

  • Drug Administration: this compound or a vehicle control is administered orally at various doses.

  • Efficacy Measurement: Paw withdrawal thresholds are reassessed at specific time points after drug administration to determine the compound's effect on mechanical hypersensitivity.

Spinal Nerve Ligation (SNL) Neuropathic Pain Model

SNL_Workflow cluster_protocol SNL Model Protocol Start Start Baseline Baseline Tactile Threshold Measurement (von Frey filaments) Start->Baseline Surgery Surgical Ligation of L5 and L6 Spinal Nerves Recovery Post-operative Recovery (3-7 days) Surgery->Recovery Drug_Admin Administer this compound or Vehicle (Oral) Recovery->Drug_Admin Baseline->Surgery Post_Drug_Test Measure Tactile Thresholds Post-Dosing Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis Post_Drug_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Spinal Nerve Ligation Neuropathic Pain Model.

Methodology:

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of the rat are tightly ligated.

  • Development of Neuropathic Pain: Following a recovery period of at least 3 days, the animals develop robust and long-lasting mechanical allodynia in the ipsilateral paw.

  • Assessment of Tactile Allodynia: The paw withdrawal threshold in response to mechanical stimuli is assessed using von Frey filaments.

  • Drug Administration: this compound or a vehicle control is administered orally.

  • Efficacy Measurement: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the compound's ability to reverse tactile allodynia.

Conclusion and Future Directions

The available preclinical data indicate that the selective TRPM8 antagonist this compound is not effective in mitigating mechanical hypersensitivity in established rat models of inflammatory and neuropathic pain at the doses tested. This lack of efficacy, despite evidence of target engagement, raises questions about the role of TRPM8 in these specific pain modalities or suggests that a much higher degree of channel blockade may be necessary to observe an analgesic effect.

For drug development professionals, these findings suggest that targeting TRPM8 alone may not be a fruitful strategy for developing broad-spectrum analgesics for chronic inflammatory and neuropathic pain. However, the potential for TRPM8 modulators in other pain indications, such as cold allodynia or migraine, remains an area for further investigation. Future research could explore the efficacy of this compound in models specifically designed to assess cold hypersensitivity, or investigate combination therapies where TRPM8 antagonism may complement other analgesic mechanisms. A deeper understanding of the complex role of TRPM8 in different pain states is crucial for the successful development of novel pain therapeutics targeting this channel.

References

Reproducibility of AMG2850 Effects: A Comparative Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide on the reproducibility of the effects of the TRPM8 antagonist, AMG2850, across different laboratories is currently not feasible due to the limited availability of public data. The vast majority of published experimental data on this compound originates from studies conducted by Amgen, the developing institution. To date, no independent research groups have published studies that replicate or independently validate the initial findings. Therefore, this guide provides a detailed comparison of the available data from the primary publications to serve as a baseline for future reproducibility studies.

This guide objectively presents the performance of this compound as a selective TRPM8 antagonist based on the foundational studies. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound from the key publications.

In Vitro Potency and Selectivity of this compound
ParameterSpeciesAssayIC50 / IC90 (nM)Source
IC50 RatCold Activation41 ± 8Lehto et al., 2015[1]
IC50 RatIcilin Activation204 ± 28Lehto et al., 2015[1]
IC90 RatIcilin Activation204 ± 28Lehto et al., 2015[1][2]
Selectivity Ratvs. TRPA1>600-foldLehto et al., 2015[1]
Selectivity Ratvs. TRPV1>100-foldLehto et al., 2015
Selectivity Ratvs. TRPV3>100-foldLehto et al., 2015
Selectivity Humanvs. TRPV4>100-foldLehto et al., 2015
In Vivo Efficacy and Pharmacokinetics of this compound
ModelSpeciesThis compound DoseEffectSource
Icilin-Induced Wet-Dog Shakes (WDS) Rat10 mg/kg, p.o.Full prevention of WDSLehto et al., 2015
Inflammatory Mechanical Hypersensitivity (CFA model) RatUp to 100 mg/kgNo significant therapeutic effectLehto et al., 2015
Neuropathic Tactile Allodynia (SNL model) RatUp to 100 mg/kgNo significant therapeutic effectLehto et al., 2015
Oral Bioavailability (F po) Rat-> 40%Lehto et al., 2015
Plasma Clearance Rat-0.47 L/h/kgLehto et al., 2015
Brain to Plasma Ratio Rat-0.8 - 1.5Lehto et al., 2015

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro TRPM8 Antagonism Assay (Lehto et al., 2015)
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 using a tetracycline-inducible system.

  • Assay Principle: Measurement of intracellular calcium influx using a luminescence readout.

  • Procedure:

    • CHO cells were seeded in 96-well plates.

    • Cells were incubated with varying concentrations of this compound.

    • TRPM8 was activated using either a cold buffer (12°C) or the chemical agonist icilin (1 μM).

    • Luminescence, indicative of intracellular calcium levels, was measured.

    • IC50 values were calculated by fitting the concentration-response data to a logistical equation.

In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model (Lehto et al., 2015)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were orally administered with either vehicle or this compound at various doses.

    • After a set pre-treatment time, rats were subcutaneously injected with the TRPM8 agonist icilin (0.5 mg/kg) to induce WDS behavior.

    • The number of wet-dog shakes was counted for a defined period post-icilin injection.

    • The efficacy of this compound was determined by its ability to reduce the number of icilin-induced WDS compared to the vehicle-treated group.

Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway activated by TRPM8 and the point of inhibition by this compound.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Events Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Sensation of Cold) Action_Potential->Cellular_Response This compound This compound This compound->TRPM8 Antagonism

TRPM8 signaling pathway and inhibition by this compound.
Experimental Workflow: In Vivo WDS Model

This diagram outlines the workflow for the icilin-induced wet-dog shake experiment.

WDS_Workflow cluster_workflow Experimental Workflow start Start acclimatize Acclimatize Sprague-Dawley Rats start->acclimatize dosing Oral Dosing: - Vehicle - this compound acclimatize->dosing pretreatment Pre-treatment Period dosing->pretreatment induction Subcutaneous Injection: Icilin (0.5 mg/kg) pretreatment->induction observation Observe and Count Wet-Dog Shakes induction->observation analysis Data Analysis: Compare treatment vs. vehicle observation->analysis end End analysis->end

Workflow for the in vivo wet-dog shake (WDS) model.

References

A Tale of Two Assays: Comparing the In Vitro Potency and In Vivo Efficacy of the TRPM8 Antagonist AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profile of AMG2850 reveals a significant disparity between its potent in vitro activity and its limited efficacy in preclinical pain models. This guide provides a comprehensive comparison of the available data, offering researchers, scientists, and drug development professionals a detailed overview of this selective TRPM8 antagonist.

This compound, a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, has been a subject of interest in the quest for novel analgesics. TRPM8, a sensor for cold temperatures and cooling agents like menthol, is implicated in pain and migraine pathways.[1][2][3] While this compound demonstrates robust inhibition of TRPM8 in cellular assays, its performance in animal models of pain has been less promising, highlighting the critical challenge of translating in vitro potency to in vivo therapeutic effects.

Quantitative Data Summary: In Vitro vs. In Vivo

The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.

In Vitro Parameter Species Assay Type Agonist Value Reference
IC50Rat⁴⁵Ca²⁺ uptake in CHO cellsCold41 ± 8 nM[4][5]
IC90Rat⁴⁵Ca²⁺ uptake in CHO cellsIcilin204 ± 28 nM
In Vivo Model Species Dose Effect Reference
Icilin-induced Wet-Dog Shakes (WDS)Rat10 mg/kg (p.o.)Significant target coverage
Inflammatory Mechanical HypersensitivityRatUp to 100 mg/kgNo significant therapeutic effect
Neuropathic Tactile AllodyniaRatUp to 100 mg/kgNo significant therapeutic effect

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly antagonizing the TRPM8 ion channel. Under normal physiological conditions, stimuli such as cold temperatures or chemical agonists like menthol and icilin bind to and activate TRPM8. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the sensory neuron and the generation of an action potential that is transmitted to the central nervous system, ultimately perceived as a cold sensation or, in pathological states, pain. This compound blocks this channel activation, thereby preventing the downstream signaling cascade.

TRPM8_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Agonists Menthol / Icilin Agonists->TRPM8 Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Ion_Influx Activation Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Pain/Cold Sensation Action_Potential->Pain_Sensation This compound This compound This compound->TRPM8 Antagonism

Figure 1. Simplified signaling pathway of TRPM8 activation and its inhibition by this compound.

Experimental Protocols

In Vitro: ⁴⁵Ca²⁺ Uptake Assay in CHO Cells

The in vitro potency of this compound was determined using a ⁴⁵Ca²⁺ uptake assay in Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8.

  • Cell Culture: CHO cells expressing rat TRPM8 were cultured in appropriate media and seeded into 96-well plates.

  • Assay Procedure:

    • Cells were incubated with varying concentrations of this compound.

    • TRPM8 was activated by either a cold stimulus (by adding cold buffer) or a chemical agonist (icilin).

    • Radioactive ⁴⁵Ca²⁺ was added simultaneously with the agonist.

    • After a short incubation period, the assay was stopped, and the amount of ⁴⁵Ca²⁺ taken up by the cells was measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibited 50% (IC50) or 90% (IC90) of the agonist-induced ⁴⁵Ca²⁺ uptake was calculated.

In Vivo: Animal Models

1. Icilin-Induced Wet-Dog Shakes (WDS) in Rats: This model is used to assess in vivo target engagement of TRPM8 antagonists.

  • Animals: Male Sprague-Dawley rats were used.

  • Procedure:

    • Rats were administered this compound orally (p.o.).

    • After a predetermined time, icilin was injected intraperitoneally (i.p.) to induce WDS, a characteristic behavioral response mediated by TRPM8 activation.

    • The number of wet-dog shakes was observed and counted for a specific period.

  • Endpoint: A reduction in the number of icilin-induced WDS compared to a vehicle-treated control group indicated in vivo TRPM8 antagonism.

2. Inflammatory Mechanical Hypersensitivity in Rats: This model, often induced by Complete Freund's Adjuvant (CFA), evaluates the efficacy of a compound in reducing pain associated with inflammation.

  • Induction: A solution of CFA is injected into the plantar surface of one hind paw of the rat, leading to a localized inflammatory response and pain hypersensitivity.

  • Assessment: Mechanical hypersensitivity is measured using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the paw with increasing force until the rat withdraws its paw. A lower withdrawal threshold in the inflamed paw compared to the contralateral paw or baseline indicates hypersensitivity.

  • Treatment: this compound was administered to the rats, and its effect on the paw withdrawal threshold was measured.

3. Neuropathic Tactile Allodynia in Rats: This model mimics chronic pain caused by nerve damage. The Spared Nerve Injury (SNI) model is a commonly used method.

  • Induction: The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in the development of tactile allodynia in the paw area innervated by the spared sural nerve.

  • Assessment: Tactile allodynia is assessed using von Frey filaments. In this context, allodynia is the perception of a normally non-painful stimulus as painful. A reduced paw withdrawal threshold to the light touch of the von Frey filaments indicates allodynia.

  • Treatment: The effect of this compound on the paw withdrawal threshold in SNI rats was evaluated.

Conclusion

This compound is a potent and selective in vitro antagonist of the TRPM8 channel. However, despite demonstrating clear target engagement in an in vivo pharmacodynamic model, it failed to produce a significant analgesic effect in preclinical models of inflammatory and neuropathic pain in rats. This discrepancy underscores the complexity of pain signaling and the challenges in translating in vitro findings to in vivo efficacy. The lack of efficacy in these pain models suggests that either TRPM8's role in these specific pain modalities is not as critical as hypothesized, or that a higher degree of target engagement is necessary to achieve a therapeutic effect. These findings provide valuable insights for future drug discovery efforts targeting TRPM8 for the treatment of pain.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG2850: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of AMG2850, a potent and selective TRPM8 antagonist. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is imperative to ensure a safe working environment and regulatory compliance.[1]

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound with standard laboratory precautions. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn to minimize exposure. All handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not detailed in available safety data sheets, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueSource
CAS Number 1470018-52-0Cayman Chemical
Molecular Formula C₁₉H₁₇F₆N₃OCayman Chemical
Formula Weight 417.4 g/mol Cayman Chemical
Appearance A solidCayman Chemical
Purity ≥98%Cayman Chemical
Solubility Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)Cayman Chemical
Storage Store at -20°C for up to 3 years (as powder)MedchemExpress.com

Note: The Safety Data Sheet for this compound does not list it as a hazardous substance, and as such, specific disposal concentration limits are not provided.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste. This protocol is based on general best practices for chemical waste management in a laboratory setting.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, well-labeled, and sealed container.

    • Contaminated materials, such as gloves, weigh boats, and absorbent paper, should be placed in a separate, clearly marked solid waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated liquid waste container compatible with the solvent used (e.g., DMSO, Ethanol).

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with the full chemical name ("this compound"), the solvent and concentration (for liquid waste), and the date the waste was first added.

  • Use your institution's official hazardous waste tags or labels.

Step 3: Storage of Waste

Proper storage of chemical waste pending disposal is crucial for maintaining a safe laboratory environment.

  • Waste containers must be kept securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.

  • Ensure that the storage area is away from general laboratory traffic.

Step 4: Final Disposal

The final disposal of chemical waste must be handled by qualified personnel in accordance with institutional and regulatory guidelines.

  • Consult Institutional EHS: Always follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

  • Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.

  • Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department for decontaminated materials, do not dispose of chemical waste or contaminated labware in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AMG2850_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid this compound & Contaminated Materials solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste This compound Solutions liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Sharps Container sharps_waste->sharps_container storage_area Designated & Secure Waste Storage Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup EHS Waste Pickup storage_area->ehs_pickup final_disposal Compliant Disposal Facility ehs_pickup->final_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling AMG2850

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of novel compounds is paramount. This guide provides essential safety and logistical information for AMG2850, a potent and selective TRPM8 antagonist. By offering clear, procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Immediate Safety and Hazard Information

While a Safety Data Sheet (SDS) for this compound from one supplier suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all research chemicals with a high degree of caution.[1] this compound is a trifluoromethyl-containing organic compound, and general safety protocols for such chemicals should be followed to minimize any potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Laboratory coat.
Respiratory Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts or aerosols are generated.
Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]
Skin Contact The product is generally not considered to be a skin irritant.[1] However, it is advisable to wash the affected area with soap and water.
Eye Contact Rinse opened eye for several minutes under running water.[1] If irritation persists, consult a doctor.
Ingestion If swallowed, rinse mouth with water. Seek medical advice immediately.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage : Store in a tightly sealed container in a cool, dry place as recommended by the supplier.

Disposal Protocol

The recommended method for the disposal of trifluoromethyl-containing compounds is high-temperature incineration by a licensed hazardous waste disposal company.[2]

  • Waste Segregation : Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management : Use a compatible, sealable container for waste collection. Keep the container closed when not in use.

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Decontamination : Thoroughly decontaminate any non-disposable labware that has come into contact with this compound. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended, with the rinsate collected as hazardous waste.

Safe handling and disposal workflow for this compound.

Experimental Protocols

While specific experimental protocols will vary, the following general steps should be integrated into your workflow to ensure safety.

  • Pre-Experiment :

    • Review the Safety Data Sheet and this handling guide.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace in the chemical fume hood, ensuring it is clean and uncluttered.

  • During Experiment :

    • Handle the solid compound carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep all containers with this compound clearly labeled.

  • Post-Experiment :

    • Follow the disposal protocol outlined above for all waste materials.

    • Clean and decontaminate your work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency_Response_Plan cluster_actions Immediate Actions Exposure Event Exposure Event Remove from Exposure Remove from Exposure Exposure Event->Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Notify Supervisor Notify Supervisor Administer First Aid->Notify Supervisor Seek Medical Attention Seek Medical Attention Notify Supervisor->Seek Medical Attention Document Incident Document Incident Seek Medical Attention->Document Incident

Logical workflow for an emergency response to an exposure event.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG2850
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AMG2850

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.